molecular formula C4H16N3Na2O9P B602361 Phosphocreatine disodium hydrate CAS No. 71519-72-7

Phosphocreatine disodium hydrate

Katalognummer: B602361
CAS-Nummer: 71519-72-7
Molekulargewicht: 327.14 g/mol
InChI-Schlüssel: HUWYWJSJJDCZRQ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

See also: Phosphocreatine disodium tetrahydrate (preferred).

Eigenschaften

CAS-Nummer

71519-72-7

Molekularformel

C4H16N3Na2O9P

Molekulargewicht

327.14 g/mol

IUPAC-Name

disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;tetrahydrate

InChI

InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2

InChI-Schlüssel

HUWYWJSJJDCZRQ-UHFFFAOYSA-L

Isomerische SMILES

CN(CC(=O)[O-])/C(=N/P(=O)(O)[O-])/N.O.O.O.O.[Na+].[Na+]

Kanonische SMILES

CN(CC(=O)[O-])C(=NP(=O)(O)[O-])N.O.O.O.O.[Na+].[Na+]

Aussehen

White Powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Sodium creatine phosphate dibasic tetrahydrate

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of Phosphocreatine Disodium Tetrahydrate in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocreatine (PCr), available commercially as phosphocreatine disodium tetrahydrate, is a cornerstone of cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, cardiac muscle, and the brain.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of phosphocreatine in cellular energy metabolism. It delves into the fundamental biochemical reactions it mediates, its function as a temporal and spatial energy buffer, and its intricate involvement in various signaling pathways. Furthermore, this guide presents quantitative data on key bioenergetic parameters, detailed experimental protocols for its study, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: The High-Energy Phosphate Bond and the Creatine Kinase System

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. However, the intracellular concentration of ATP is relatively low, sufficient to sustain maximal muscle contraction for only a few seconds.[4] To meet the rapid energy demands of active tissues, cells employ a sophisticated and rapid ATP regeneration system, at the heart of which lies phosphocreatine and the enzyme creatine kinase (CK).[2][5]

Phosphocreatine is a high-energy phosphate compound that serves as a readily available reservoir of phosphate groups.[1] The enzyme creatine kinase catalyzes the reversible transfer of a phosphate group from phosphocreatine to adenosine diphosphate (ADP), rapidly regenerating ATP.[2][3] This reaction is crucial for maintaining a high ATP/ADP ratio, which is essential for cellular function and viability. The phosphocreatine/creatine kinase system is thus a critical component of cellular bioenergetics, acting as a temporal energy buffer to bridge the gap between ATP consumption and production by glycolysis and oxidative phosphorylation.[6]

Core Function: The Phosphocreatine Shuttle and Energy Buffering

The role of phosphocreatine extends beyond simple temporal energy buffering. The "phosphocreatine shuttle" or "phosphocreatine circuit" hypothesis posits that this system also facilitates the intracellular transport of high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (e.g., myofibrils, ion pumps).[5][6] This is mediated by different isoforms of creatine kinase strategically localized within the cell. Mitochondrial creatine kinase (Mt-CK) utilizes newly synthesized ATP within the mitochondrial intermembrane space to produce phosphocreatine.[2][3] Phosphocreatine, being a smaller and more mobile molecule than ATP, then diffuses through the cytosol to sites of high energy demand, where cytosolic creatine kinase isoforms (e.g., MM-CK in muscle, BB-CK in brain) catalyze the reverse reaction to regenerate ATP locally.[2]

This elegant system ensures efficient energy distribution and prevents the accumulation of ADP, which can inhibit cellular processes. The maintenance of a high phosphocreatine to creatine ratio is therefore a key indicator of a healthy cellular energetic state.

Quantitative Insights into the Phosphocreatine System

To appreciate the significance of the phosphocreatine system, it is essential to consider the quantitative aspects of the key components. The following tables summarize important data regarding the concentrations of phosphocreatine and related metabolites in various tissues, as well as the kinetic properties of creatine kinase.

Table 1: Typical Intracellular Concentrations of Phosphocreatine and Related Metabolites

CompoundSkeletal Muscle (mmol/kg wet weight)Cardiac Muscle (μmol/g dry weight)Brain
Phosphocreatine (PCr)20 - 35[4]35.5 ± 1.0[7]High, but variable
ATP2 - 5[4]26.6 ± 0.4[7]High, but variable
Creatine (Cr)Variable46.2 ± 1.1[7]Variable
ADPLow4.6 ± 0.1[7]Low

Note: Concentrations can vary depending on muscle fiber type, age, and metabolic state. Data presented as mean ± S.E.M. where available.

Table 2: Michaelis-Menten Constants (Km) for Creatine Kinase Isoforms

IsoformSubstrateKm (mM)Notes
MM-CKADP~0.025 - 0.036[6]Varies with experimental conditions.
MM-CKPhosphocreatineVariableInfluenced by temperature and M-chain modification.[8]
Mi-CKADP~0.036[6]
Mi-CKCreatineVariable

Note: Km values are indicative and can be influenced by factors such as pH, temperature, and the presence of other ions.

Table 3: Effects of Creatine Supplementation on Muscle Phosphocreatine and Performance

Supplementation RegimenIncrease in Muscle PCr StoresPerformance Enhancement
~20 g/day for 5 days~25%[9]Improved performance in short-duration, high-intensity anaerobic exercise.[9][10]
~3 g/day for 28 days~25%[9]Potentiates exercise training adaptations.[11]

Experimental Protocols for Studying the Phosphocreatine System

Accurate quantification of phosphocreatine, ATP, and creatine kinase activity is fundamental to research in cellular energy metabolism. The following are detailed methodologies for key experiments.

Measurement of Phosphocreatine and ATP in Tissue Samples by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a rapid isocratic ion-pair reversed-phase HPLC method.[7]

Objective: To simultaneously quantify the levels of phosphocreatine and ATP in tissue extracts.

Materials:

  • Freeze-clamped and freeze-dried tissue samples

  • Perchloric acid (PCA), 6%

  • Potassium carbonate (K2CO3)

  • Mobile Phase: KH2PO4 (215 mM), tetrabutylammonium hydrogen sulphate (2.3 mM), and acetonitrile (3.5%), pH 6.25[7]

  • RP-18 HPLC column

  • HPLC system with a UV spectrophotometer set at 206 nm[7]

  • Standards for phosphocreatine and ATP

Procedure:

  • Tissue Extraction:

    • Homogenize the freeze-dried tissue sample in ice-cold 6% PCA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and neutralize with K2CO3.

    • Centrifuge again to precipitate the potassium perchlorate.

    • Filter the supernatant through a 0.45 µM filter.[12]

  • HPLC Analysis:

    • Inject the filtered extract into the HPLC system.

    • Separate the compounds using an isocratic flow of the mobile phase through the RP-18 column.

    • Detect the compounds by UV absorbance at 206 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of phosphocreatine and ATP standards.

    • Calculate the concentration of each compound in the tissue extract by comparing its peak area to the standard curve.

Creatine Kinase Activity Assay

This protocol is based on a coupled enzyme reaction that measures the rate of NADPH formation, which is proportional to CK activity.[13][14][15]

Objective: To determine the enzymatic activity of creatine kinase in biological samples (e.g., serum, plasma, tissue homogenates).

Materials:

  • Sample (serum, plasma, or tissue homogenate)

  • Assay Buffer

  • Reaction Mix containing:

    • Phosphocreatine

    • ADP

    • Glucose

    • NADP+

    • Hexokinase (HK)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize in an appropriate buffer and centrifuge to obtain a clear supernatant.[15]

  • Assay Reaction:

    • Prepare a Reaction Solution containing the assay buffer and reaction mix components.

    • Pipette the Reaction Solution into the wells of the 96-well plate.

    • Add the sample (and a blank of deionized water) to the wells.

    • Incubate the plate at 37°C.

  • Measurement:

    • Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH formation (ΔA340/min).

  • Calculation of CK Activity:

    • Use the molar extinction coefficient of NADPH to calculate the CK activity in the sample. One unit of CK is defined as the amount of enzyme that transfers 1.0 µmole of phosphate from phosphocreatine to ADP per minute at a specific pH and temperature.[15]

Phosphocreatine in Cellular Signaling and Therapeutic Potential

Recent research has unveiled the involvement of phosphocreatine in various cellular signaling pathways, highlighting its role beyond bioenergetics. Exogenous phosphocreatine has demonstrated protective effects in various pathological conditions, including cardiac dysfunction and oxidative stress-induced injury.[16][17]

The JAK2/STAT3 Signaling Pathway

Phosphocreatine has been shown to improve cardiac function by normalizing mitochondrial respiratory function through the JAK2/STAT3 signaling pathway.[16][17] This pathway is crucial for cell proliferation, differentiation, and apoptosis.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokine/ Growth Factor Receptor Receptor Ligand->Receptor Binding JAK2_inactive JAK2 Receptor->JAK2_inactive Recruitment STAT3_inactive STAT3 Receptor->STAT3_inactive Recruitment JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation JAK2_active->Receptor JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation PCr Phosphocreatine PCr->JAK2_active Modulates Gene_Expression Gene Expression (Survival, Proliferation) DNA->Gene_Expression Transcription

Caption: The JAK2/STAT3 signaling pathway and the modulatory role of Phosphocreatine.

The Akt/Nrf2/HO-1 Signaling Pathway

Phosphocreatine has also been implicated in protecting cells from oxidative stress by activating the Akt/Nrf2/HO-1 signaling pathway.[18] Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes.

Akt_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCr Phosphocreatine PI3K PI3K PCr->PI3K Activates Akt_inactive Akt PI3K->Akt_inactive Activates Akt_active p-Akt Akt_inactive->Akt_active Phosphorylation Nrf2_inactive Nrf2 Akt_active->Nrf2_inactive Phosphorylates & Promotes Dissociation Keap1 Keap1 Keap1->Nrf2_inactive Binds & Inhibits Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds HO1_Gene HO-1 Gene ARE->HO1_Gene Transcription Antioxidant_Response Antioxidant Response HO1_Gene->Antioxidant_Response

Caption: The Akt/Nrf2/HO-1 signaling pathway activated by Phosphocreatine.

Experimental Workflow for Investigating Signaling Pathway Activation

Experimental_Workflow start Cell Culture/ Animal Model treatment Treatment with Phosphocreatine start->treatment stressor Induction of Cellular Stress (e.g., Oxidative Stress) treatment->stressor protein_extraction Protein Extraction stressor->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot analysis Quantification of Phosphorylated Proteins (p-Akt, p-STAT3, etc.) western_blot->analysis conclusion Elucidation of Signaling Pathway Activation analysis->conclusion

Caption: A typical experimental workflow to study signaling pathways.

Conclusion and Future Directions

Phosphocreatine disodium tetrahydrate is far more than a simple energy reservoir; it is a key regulator of cellular bioenergetics and is increasingly recognized for its role in cellular signaling and cytoprotection. Its ability to rapidly regenerate ATP, buffer intracellular energy levels, and facilitate energy transport underscores its fundamental importance in maintaining cellular homeostasis, particularly in high-energy demand tissues.

The therapeutic potential of phosphocreatine is an active area of research. Its demonstrated cardioprotective effects and its ability to mitigate oxidative stress through the modulation of signaling pathways suggest a broad range of potential clinical applications. Future research should focus on further elucidating the molecular mechanisms underlying the protective effects of phosphocreatine and on conducting large-scale clinical trials to validate its therapeutic efficacy in various disease models. A deeper understanding of the intricate roles of the phosphocreatine/creatine kinase system will undoubtedly open new avenues for the development of novel therapeutic strategies for a variety of metabolic and degenerative diseases.

References

The Central Role of Phosphocreatine in Skeletal Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phosphocreatine (PCr) in skeletal muscle. It delves into the core principles of its function as a critical energy buffer, its intricate relationship with creatine kinase, and its influence on key signaling pathways that govern muscle metabolism and adaptation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the fields of muscle physiology, metabolism, and bioenergetics.

The Phosphocreatine System: A High-Energy Phosphate Reservoir

Skeletal muscle is a highly dynamic tissue characterized by rapid and substantial fluctuations in energy demand. To meet these demands, muscle cells rely on a sophisticated and integrated system of energy production and transfer. Central to this is the phosphocreatine (PCr) system, which acts as a rapid, high-energy phosphate buffer to maintain adenosine triphosphate (ATP) homeostasis, the primary energy currency of the cell.[1][2]

The core of this system is the reversible reaction catalyzed by the enzyme creatine kinase (CK):

PCr + ADP + H+ ↔ ATP + Cr [3]

During periods of high energy demand, such as intense muscle contraction, the forward reaction is favored, leading to the rapid regeneration of ATP from adenosine diphosphate (ADP).[2] Conversely, during periods of rest and recovery, when ATP is plentiful from oxidative phosphorylation, the reverse reaction predominates, replenishing the PCr stores.[2] This elegant mechanism ensures that ATP levels are maintained within a narrow physiological range, even during explosive activities.[4]

Temporal and Spatial Energy Buffering

The PCr system provides both temporal and spatial buffering of ATP.

  • Temporal Buffering: This refers to the ability of PCr to rapidly regenerate ATP, thus buffering the cell against sudden drops in ATP concentration during the initial phase of intense exercise.[1][5] This immediate energy source bridges the gap until slower, higher-capacity energy systems like glycolysis and oxidative phosphorylation can increase their ATP production rates.[6]

  • Spatial Buffering (The PCr Shuttle): The "phosphocreatine shuttle" hypothesis posits that PCr acts as an energy transport molecule, shuttling high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (myofibrils for contraction and the sarcoplasmic reticulum for calcium pumping).[7][8] This is facilitated by the strategic localization of different CK isoforms.[3][9] Mitochondrial CK (mtCK) is located in the mitochondrial intermembrane space and generates PCr from mitochondrial ATP.[3] Cytosolic CK isoforms, such as MM-CK, are associated with the myofibrils and sarcoplasmic reticulum, where they use PCr to regenerate ATP locally.[3][9]

Quantitative Analysis of the Phosphocreatine System

The concentrations of phosphocreatine and related metabolites vary significantly between different skeletal muscle fiber types, reflecting their distinct metabolic profiles.

MetaboliteType I Fibers (Slow-Twitch)Type IIa/IIb Fibers (Fast-Twitch)Reference
Phosphocreatine (PCr) 16 mM32 mM[1]
73.1 +/- 9.5 mmol/kg dry wt82.7 +/- 11.2 mmol/kg dry wt[10]
ATP 5 mM8 mM[1]
Total Creatine 23 mM39 mM[1]
Inorganic Phosphate (Pi) 6 mM0.8 mM[1]
ADP 11 µM8 µM[1]

Table 1: Resting Metabolite Concentrations in Different Muscle Fiber Types. This table summarizes the typical intracellular concentrations of key metabolites in slow-twitch (Type I) and fast-twitch (Type IIa/IIb) skeletal muscle fibers at rest.

MetaboliteRestImmediately Post-Exercise (25s max effort)1.5 min RecoveryReference
PCr (mmol/kg dry wt) ~80~25-30~40-50[10][11]
ATP (mmol/kg dry wt) ~25Decreased, especially in Type II fibersPartially recovered[11]

Table 2: Changes in PCr and ATP with Exercise. This table illustrates the dynamic changes in phosphocreatine and ATP concentrations in human skeletal muscle before, immediately after, and during recovery from maximal dynamic exercise.

Creatine Kinase Isoforms and Kinetics

The efficiency of the phosphocreatine system is dependent on the activity of creatine kinase. Different isoforms of CK are expressed in a tissue-specific manner and exhibit distinct kinetic properties. In skeletal muscle, the predominant cytosolic isoform is MM-CK, while mitochondrial isoforms (uMtCK and sMtCK) are also present.[3][9]

IsoformSubstrateApparent KmReference
MM-CK (mouse) Creatine3-9 fold higher than BB-CK[5]
BB-CK (human) Creatine Phosphate, ADPTighter binding than MB and MM[12]
uMiCK (mouse) CreatineLowest Km among isoforms[5]

Table 3: Kinetic Constants (Km) of Creatine Kinase Isoforms. This table presents a comparison of the apparent Michaelis constants (Km) for different substrates among various CK isoforms, highlighting their functional differences.

Experimental Protocols

Muscle Biopsy for Metabolite Analysis

Objective: To obtain skeletal muscle tissue for the quantification of phosphocreatine, ATP, and other metabolites.

Methodology (Modified Bergström Technique): [4]

  • Subject Preparation: The subject is positioned comfortably, and the biopsy site (typically the vastus lateralis) is identified and sterilized.

  • Anesthesia: Local anesthetic (e.g., 2% lidocaine) is injected into the skin and subcutaneous tissue, avoiding the muscle fascia.

  • Incision: A small incision is made through the skin and fascia.

  • Biopsy Needle Insertion: A sterile Bergström biopsy needle is inserted through the incision into the muscle belly.

  • Sample Collection: The inner cutting cannula is withdrawn and then rapidly pushed forward to excise a small piece of muscle tissue. Suction can be applied to increase the yield.

  • Sample Handling: The muscle sample is immediately removed from the needle, blotted to remove excess blood, and rapidly frozen in liquid nitrogen to halt metabolic activity.[13]

  • Storage: Samples are stored at -80°C until analysis.[13]

31P Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively measure the relative concentrations of phosphocreatine, ATP, and inorganic phosphate in skeletal muscle in vivo.[14]

Methodology: [15][16]

  • Subject Positioning: The subject is positioned within the MRI scanner, and a surface coil is placed over the muscle of interest.

  • Shimming: The magnetic field is homogenized (shimmed) over the region of interest to ensure optimal spectral resolution.

  • Data Acquisition: A series of radiofrequency pulses are applied to excite the 31P nuclei. The resulting free induction decay (FID) signal is detected.

  • Spectral Processing: The FID is Fourier transformed to produce a spectrum with distinct peaks corresponding to PCr, the three phosphate groups of ATP (α, β, γ), and Pi.

  • Quantification: The area under each peak is proportional to the concentration of the respective metabolite. The intracellular pH can also be calculated from the chemical shift difference between the PCr and Pi peaks.[14]

Creatine Kinase Enzyme Assay

Objective: To determine the activity of creatine kinase in muscle homogenates.

Methodology (Coupled Enzyme Assay): [17][18][19][20]

  • Sample Preparation: A frozen muscle biopsy sample is homogenized in a suitable buffer on ice. The homogenate is then centrifuged to remove cellular debris, and the supernatant is collected.[17]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the muscle extract, phosphocreatine, ADP, and a coupled enzyme system. This system links the production of ATP by CK to a reaction that produces a detectable product, such as the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.[17]

  • Kinetic Measurement: The change in absorbance over time is monitored, which is directly proportional to the CK activity in the sample.

  • Calculation: The CK activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Signaling Pathways Influenced by the Phosphocreatine System

The phosphocreatine/creatine system is not merely an energy reservoir but also plays a role in cellular signaling, influencing pathways that regulate muscle metabolism and growth.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor in the cell that is activated by an increase in the AMP:ATP ratio.[2] Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic pathways to conserve energy. There is evidence suggesting a link between the PCr system and AMPK signaling. A decrease in the PCr:Cr ratio, which occurs during intense exercise, can lead to an increase in free ADP and subsequently AMP, thereby activating AMPK.[21] Some studies have also suggested that phosphocreatine may directly inhibit AMPK activity, although this is still a subject of research.[22][23]

AMPK_Pathway PCr Phosphocreatine (High) AMPK AMPK PCr->AMPK Inhibition? Cr Creatine (Low) Cr->AMPK Activation? Exercise Intense Exercise Exercise->PCr Depletion Exercise->Cr Increase Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Activates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibits

Figure 1: Proposed interaction between the phosphocreatine system and AMPK signaling in skeletal muscle.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy.[9] Creatine supplementation has been shown to increase intramuscular PCr stores and has been linked to enhanced activation of the Akt/mTOR pathway.[9][24][25] The proposed mechanisms include increased cell volume (osmotic effect), enhanced IGF-1 signaling, and improved energy status, which collectively promote an anabolic environment conducive to muscle growth.[26]

Akt_mTOR_Pathway Creatine Creatine Supplementation PCr_stores Increased Intramuscular PCr Stores Creatine->PCr_stores Cell_Volume Increased Cell Volume Creatine->Cell_Volume IGF1 IGF-1 Signaling Creatine->IGF1 mTOR mTOR PCr_stores->mTOR Improved Energy Status Akt Akt Cell_Volume->Akt IGF1->Akt Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Stimulates Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Figure 2: Influence of creatine supplementation on the Akt/mTOR signaling pathway in skeletal muscle.

Sarcoplasmic Reticulum Calcium Homeostasis

The sarcoplasmic reticulum (SR) plays a crucial role in muscle contraction by regulating intracellular calcium (Ca2+) levels. The re-uptake of Ca2+ into the SR is an energy-dependent process driven by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[27] The phosphocreatine system is functionally coupled to the SERCA pump, with a localized pool of CK providing the necessary ATP for its function.[7][28] Depletion of PCr can impair SERCA activity, leading to a slower rate of Ca2+ re-uptake and potentially contributing to muscle fatigue.[7][29]

SR_Calcium_Homeostasis SR Sarcoplasmic Reticulum (SR) Ca_Cytosol Cytosolic Ca2+ SR->Ca_Cytosol Ca2+ Release (Contraction) SERCA SERCA Pump Ca_SR SR Ca2+ SERCA->Ca_SR Pumps Ca2+ into SR Ca_Cytosol->SERCA PCr_CK PCr-CK System ATP_local Local ATP PCr_CK->ATP_local Regenerates ATP_local->SERCA Powers

Figure 3: Functional coupling of the phosphocreatine system to sarcoplasmic reticulum calcium handling.

Conclusion

The phosphocreatine system is a cornerstone of skeletal muscle bioenergetics, providing a rapid and efficient mechanism for ATP homeostasis during periods of high and fluctuating energy demand. Its roles as both a temporal and spatial energy buffer are critical for muscle function. Furthermore, emerging evidence highlights its involvement in key signaling pathways that regulate muscle metabolism, growth, and calcium handling. A thorough understanding of the intricate workings of the phosphocreatine system is paramount for researchers and drug development professionals seeking to modulate muscle function in both health and disease. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid in these endeavors.

References

Phosphocreatine disodium tetrahydrate chemical structure and properties.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phosphocreatine Disodium Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and experimental applications of Phosphocreatine Disodium Tetrahydrate.

Core Concepts and Chemical Identity

Phosphocreatine (PCr), in its disodium tetrahydrate salt form, is a high-energy phosphate compound found predominantly in the skeletal muscle and brain of vertebrates.[1][2][3] It functions as a rapidly accessible reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] The disodium salt form typically offers enhanced water solubility and stability compared to the free acid.[1]

Chemical Structure:

  • IUPAC Name: N-[Imino(phosphonoamino)methyl]-N-methylglycine disodium salt tetrahydrate

  • Synonyms: Creatine phosphate disodium tetrahydrate, Sodium creatine phosphate dibasic tetrahydrate[1][4]

  • Molecular Formula: C₄H₈N₃O₅PNa₂·4H₂O[4][5]

  • Molecular Weight: 327.14 g/mol [1][5]

Physicochemical Properties

The quantitative properties of Phosphocreatine Disodium Tetrahydrate are summarized below. These parameters are critical for experimental design, formulation development, and analytical characterization.

PropertyValueReference(s)
CAS Number 71519-72-7, 19333-65-4[1][4][5]
Appearance White to off-white crystalline powder[1][4][5]
Purity Typically ≥97% to >99% (Enzymatic assay or HPLC)[4][6][7]
Solubility Soluble in water; Insoluble in DMSO[2]
- H₂O: 50 mg/mL[6][7]
- H₂O: ≥524 g/L at 22 °C (anhydrous)[8]
pH (aqueous solution) 8.0 – 9.0[5]
Water Content (K.F.) 21% – 28%[5][7]
Storage Conditions 2–8 °C or -20 °C; Store under desiccating conditions[5][6]
Stability Stable for at least 2 years at 2–8 °C[5]
The product can be stored for up to 12 months at -20°C

Mechanism of Action and Biological Significance

Phosphocreatine is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands. Its primary functions are mediated by the Creatine Kinase (CK) enzyme system.

The Creatine Kinase Reaction

Creatine Kinase (CK) catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to adenosine diphosphate (ADP), rapidly regenerating ATP.[9][10][11] This reaction is a critical temporal energy buffer, maintaining ATP homeostasis during the initial moments of intense cellular activity, such as muscle contraction.[12]

PCr + ADP + H⁺ ↔ ATP + Creatine

The reaction is an equilibrium; during periods of rest and high ATP availability (e.g., from oxidative phosphorylation), the reaction shifts to the left, replenishing the phosphocreatine pool.[3]

Creatine_Kinase_Reaction PCr Phosphocreatine CK Creatine Kinase (High Demand) PCr->CK ADP ADP ADP->CK ATP ATP CK_rev Creatine Kinase (Resting) ATP->CK_rev Cr Creatine Cr->CK_rev CK->ATP CK->Cr lab_fwd Energy Release CK_rev->PCr CK_rev->ADP lab_rev Energy Storage PCr_Shuttle cluster_mito Mitochondria cluster_cyto Cytosol (e.g., Myofibril) ATP_prod ATP (OxPhos) mtCK mtCK ATP_prod->mtCK PCr_mito PCr mtCK->PCr_mito ADP_mito ADP mtCK->ADP_mito PCr_cyto PCr PCr_mito->PCr_cyto Diffusion Cr_mito Cr Cr_mito->mtCK ATPase ATPase (Contraction) ADP_cyto ADP ATPase->ADP_cyto cCK cCK Cr_cyto Cr cCK->Cr_cyto ATP_cyto ATP cCK->ATP_cyto PCr_cyto->cCK Cr_cyto->Cr_mito Diffusion ATP_cyto->ATPase ADP_cyto->cCK Synthesis_Workflow start Start: Creatinine + POCl₃ step1 Step 1: Reflux Reaction (Phosphorylation) start->step1 step2 Step 2: Alkaline Hydrolysis (Ring Opening) step1->step2 step3 Step 3: Decolorization (Activated Carbon) step2->step3 step4 Step 4: Recrystallization (Water/Ethanol) step3->step4 step5 Step 5: Filtration & Vacuum Drying step4->step5 end End Product: High-Purity PCr Disodium Tetrahydrate step5->end

References

The Phosphocreatine Shuttle: A Technical Guide to its Core Function in Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphocreatine (PCr) shuttle is a critical intracellular energy distribution network, essential for maintaining ATP homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. This system, orchestrated by various creatine kinase (CK) isoenzymes, facilitates the efficient transfer of high-energy phosphates from sites of ATP production (mitochondria and glycolysis) to sites of ATP utilization (ATPases). This technical guide provides an in-depth examination of the core functions of the phosphocreatine shuttle, detailing its components, regulatory mechanisms, and the experimental methodologies used for its investigation. Quantitative data on metabolite concentrations and enzyme kinetics are presented, alongside visual representations of the shuttle's pathways and experimental workflows, to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a myriad of biological processes. However, the direct diffusion of ATP from its production sites to all cellular locations of use is often insufficient to meet the rapid energy needs of highly active cells.[1] The phosphocreatine shuttle provides a solution to this challenge by acting as a high-capacity, rapid energy transport system.[2][3] This system not only buffers cellular ATP levels but also acts as a spatial energy bridge.[4][5]

The core of the shuttle is the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr), a reaction catalyzed by creatine kinase (CK).[6] PCr, a smaller and more mobile molecule than ATP, diffuses through the cytosol, carrying high-energy phosphate bonds to where they are needed most.[7] This guide will explore the intricate workings of this shuttle, its significance in cellular bioenergetics, and the methods employed to study its function.

Components of the Phosphocreatine Shuttle

The phosphocreatine shuttle is comprised of key metabolites and a family of strategically localized creatine kinase isoenzymes.

Metabolites

The primary metabolites involved in the shuttle are adenosine triphosphate (ATP), adenosine diphosphate (ADP), creatine (Cr), and phosphocreatine (PCr). Their concentrations can vary significantly between different tissues and cellular compartments.

Creatine Kinase (CK) Isoenzymes

Different isoforms of creatine kinase are strategically located within the cell to ensure the efficient operation of the shuttle.[1] There are two main types of CK isoenzymes: mitochondrial and cytosolic.

  • Mitochondrial Creatine Kinase (mi-CK): Located in the mitochondrial intermembrane space, mi-CK is functionally coupled to ATP production via oxidative phosphorylation.[8] It utilizes newly synthesized mitochondrial ATP to phosphorylate creatine, producing PCr.[7]

  • Cytosolic Creatine Kinase: These isoenzymes are found in the cytoplasm and are often associated with sites of high ATP consumption. The main cytosolic isoforms are:

    • MM-CK: Predominantly found in skeletal and cardiac muscle, often associated with the myofibrils.[1]

    • MB-CK: Found in cardiac muscle.[9]

    • BB-CK: Predominantly found in the brain and smooth muscle.[1]

The tissue-specific expression of these isoenzymes reflects the unique energy demands of each tissue.[6]

The Mechanism of the Phosphocreatine Shuttle

The phosphocreatine shuttle operates as a circuit, linking ATP production with ATP consumption.[5]

  • At the Mitochondria (Energy Production): In the mitochondrial intermembrane space, mi-CK captures ATP newly synthesized by oxidative phosphorylation and transported out of the mitochondrial matrix by the adenine nucleotide translocase (ANT).[7] mi-CK then catalyzes the following reaction: ATP + Cr ↔ PCr + ADP The resulting PCr diffuses out of the mitochondria into the cytosol. The ADP produced is readily available to be transported back into the mitochondrial matrix to stimulate further ATP synthesis.[7]

  • In the Cytosol (Energy Transport): PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high energy demand.

  • At Sites of Energy Consumption: At locations such as the myofibrils (for muscle contraction), the sarcoplasmic reticulum (for calcium pumping), and the plasma membrane (for ion gradients), cytosolic CK isoforms catalyze the reverse reaction:[1] PCr + ADP ↔ ATP + Cr This rapidly regenerates ATP locally, providing immediate energy for cellular work. The creatine (Cr) produced then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle circuit.[2]

Phosphocreatine_Shuttle IMS IMS PCr_cyto PCr_cyto IMS->PCr_cyto Diffusion Cr_cyto Cr_cyto cytoCK cytoCK PCr_cyto->cytoCK PCr cytoCK->Cr_cyto Cr Cr_cyto->IMS Diffusion miCK miCK miCK->Cr_cyto Cr

Quantitative Data

The efficiency of the phosphocreatine shuttle is reflected in the relative concentrations of its key metabolites and the kinetic properties of the creatine kinase isoenzymes.

Table 1: Typical Metabolite Concentrations in Skeletal Muscle
MetaboliteConcentration (mmol/kg wet weight)Cellular Compartment
ATP5-8Cytosol
ADP0.02-0.05Cytosol
Phosphocreatine (PCr)20-35Cytosol
Creatine (Cr)10-25Cytosol
ATPLower than cytosolMitochondria

Note: Concentrations can vary based on muscle fiber type, metabolic state, and species.[10][11][12]

Table 2: Kinetic Properties of Creatine Kinase Isoenzymes
IsoenzymeSubstrateApparent Km (mM)
MM-CK (human) Creatine Phosphate0.72
ADP0.035
Creatine6.0
ATP0.1
BB-CK (human) Creatine PhosphateTighter binding than MM-CK
ADPTighter binding than MM-CK
mi-CK (rat heart) Phosphocreatine0.72
ADP0.035
Creatine6.0
ATP0.1

Note: Km values can be influenced by experimental conditions such as pH and temperature. Tighter substrate binding is indicated by a lower Km value.[13][14][15]

Regulation of the Phosphocreatine Shuttle

The activity of the phosphocreatine shuttle is tightly regulated to match cellular energy demands.

Substrate Availability

The primary regulatory mechanism is the availability of substrates (ADP and Cr) and products (ATP and PCr). An increase in ADP at sites of utilization stimulates the cytosolic CK reaction to produce ATP, while an increase in Cr stimulates the mitochondrial mi-CK to produce PCr.

Transcriptional Regulation

The expression of CK genes is developmentally regulated and tissue-specific.[16] For instance, the muscle creatine kinase (MCK) gene has multiple upstream regulatory elements that control its expression in skeletal and cardiac muscle.[17] During myoblast differentiation, there is a significant increase in the activity of MM-CK and MB-CK, which is paralleled by an increase in the corresponding mRNA and protein levels.[16]

Post-Translational Modification and Signaling Pathways

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, has been shown to regulate the phosphocreatine shuttle.[18][19] AMPK can phosphorylate and inhibit creatine kinase, providing a mechanism to coordinate energy metabolism.[18][20] Furthermore, AMPK activity itself is regulated by the phosphocreatine to creatine ratio (PCr:Cr), creating a feedback loop.[18] A fall in the PCr:Cr ratio activates AMPK.[19]

AMPK_Regulation Metabolic_Stress Metabolic Stress (e.g., Exercise) ATP_decrease ↓ ATP/ADP ratio Metabolic_Stress->ATP_decrease PCr_decrease ↓ PCr/Cr ratio Metabolic_Stress->PCr_decrease AMPK AMPK ATP_decrease->AMPK Activates PCr_decrease->AMPK Activates CK Creatine Kinase (CK) AMPK->CK Inhibits by Phosphorylation Energy_Consuming Energy-Consuming Pathways AMPK->Energy_Consuming Inhibits Energy_Producing Energy-Producing Pathways (e.g., Fatty Acid Oxidation) AMPK->Energy_Producing Activates

Experimental Protocols

Investigating the phosphocreatine shuttle requires a combination of in vivo and in vitro techniques.

In Vivo Measurement of Metabolites: ³¹P-NMR Spectroscopy

Principle: Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a non-invasive technique that can be used to measure the relative concentrations of phosphorus-containing metabolites, including ATP, PCr, and inorganic phosphate (Pi), in living tissue.[21][22] Magnetization transfer techniques can also be used to measure the in vivo kinetics of the creatine kinase reaction.[23][24]

Protocol Outline:

  • Subject/Animal Preparation: The subject is placed within the bore of a high-field NMR spectrometer. For animal studies, the animal is anesthetized and its physiological state is monitored.

  • Coil Placement: A surface coil is placed over the tissue of interest (e.g., skeletal muscle, brain).

  • Data Acquisition: A diffusion-sensitized echo sequence is used to acquire ³¹P-NMR spectra.[21][25] This involves the application of magnetic field gradients to measure the displacement of molecules.

  • Spectral Analysis: The acquired spectra are processed to identify and quantify the peaks corresponding to ATP, PCr, and Pi. The chemical shift between the PCr and Pi peaks can be used to determine intracellular pH.

  • Kinetic Analysis (Magnetization Transfer): To measure reaction rates, a frequency-selective saturation pulse is applied to the γ-phosphate of ATP. The rate of decrease in the PCr signal is then measured to determine the forward rate constant of the CK reaction.[23]

NMR_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject/Animal Preparation Coil_Placement Surface Coil Placement Subject_Prep->Coil_Placement NMR_Scan 31P-NMR Scan (Spectrometer) Coil_Placement->NMR_Scan Spectral_Processing Spectral Processing (Quantification of Metabolites) NMR_Scan->Spectral_Processing Kinetic_Modeling Kinetic Modeling (Magnetization Transfer Analysis) Spectral_Processing->Kinetic_Modeling

In Vitro Measurement of Creatine Kinase Activity

Principle: The activity of creatine kinase is typically measured spectrophotometrically using a coupled enzyme assay.[9][26] The production of ATP by CK is coupled to the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[27][28][29]

Protocol Outline:

  • Sample Preparation: Tissue or cell samples are homogenized in a suitable buffer and centrifuged to obtain a supernatant containing the cytosolic CK.

  • Reagent Preparation: A reaction mixture is prepared containing creatine phosphate, ADP, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.[27]

  • Assay Procedure: a. The reaction mixture is pre-warmed to the desired temperature (e.g., 37°C).[26] b. The sample supernatant is added to the reaction mixture. c. The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADPH formation, which is directly proportional to the CK activity, is calculated from the linear portion of the absorbance curve.[26]

Isolation of Mitochondria

Principle: Mitochondria can be isolated from cells and tissues by differential centrifugation.[30] This method separates organelles based on their size and density.

Protocol Outline:

  • Tissue/Cell Homogenization: The tissue or cells are minced and homogenized in an ice-cold isolation buffer to disrupt the cell membranes while keeping the mitochondria intact.[31][32][33]

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-800 x g) to pellet nuclei and cell debris.[30]

  • High-Speed Centrifugation: The supernatant from the previous step is centrifuged at a higher speed (e.g., 7,000-17,000 x g) to pellet the mitochondria.[30]

  • Washing: The mitochondrial pellet is washed with isolation buffer to remove contaminants.

  • Purity and Integrity Assessment: The quality of the isolated mitochondria can be assessed by measuring the activity of marker enzymes and by electron microscopy.

Conclusion

The phosphocreatine shuttle is a sophisticated and highly efficient system for intracellular energy distribution that is fundamental to the function of tissues with high energy demands. Its intricate network of creatine kinase isoenzymes and metabolites ensures that ATP is rapidly supplied to sites of utilization, thereby maintaining cellular energy homeostasis. A thorough understanding of this shuttle, facilitated by the experimental techniques outlined in this guide, is crucial for researchers and drug development professionals. Dysregulation of the phosphocreatine shuttle is implicated in various pathological conditions, including heart failure and neurodegenerative diseases, making it a promising target for therapeutic intervention. Continued research into the nuances of this vital energy transport system will undoubtedly uncover new avenues for the treatment of metabolic and degenerative disorders.

References

Phosphocreatine: The High-Energy Phosphate Reservoir for Cellular Energetics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic landscape of cellular bioenergetics, the phosphocreatine (PCr) system stands as a critical and rapidly mobilizable reservoir of high-energy phosphate, essential for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. This technical guide provides an in-depth exploration of the phosphocreatine system, its biochemical underpinnings, and its central role in cellular energy buffering and transport. We delve into the quantitative aspects of phosphocreatine metabolism, present detailed experimental protocols for its analysis, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating cellular metabolism and developing therapeutic strategies targeting energy-related pathologies.

The Core Concept: Phosphocreatine as a Temporal and Spatial Energy Buffer

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a myriad of biological processes. However, intracellular ATP concentrations are relatively low, sufficient to sustain maximal effort for only a few seconds.[1] To circumvent this limitation, vertebrates have evolved the phosphocreatine (PCr) system, which acts as a high-energy phosphate reservoir.[2]

The cornerstone of this system is the reversible reaction catalyzed by creatine kinase (CK):

PCr + ADP + H⁺ ↔ ATP + Cr [3]

During periods of low energy demand, excess ATP generated from glycolysis and oxidative phosphorylation is used to synthesize PCr, effectively storing high-energy phosphate bonds.[2] Conversely, during periods of high energy demand, the reaction shifts to rapidly regenerate ATP from ADP, thus buffering the ATP concentration and sustaining cellular function.[2][3] This dual functionality provides both a temporal buffer , maintaining ATP levels during sudden bursts of activity, and a spatial buffer , facilitating the transport of high-energy phosphate from sites of production (mitochondria) to sites of utilization (e.g., myofibrils), a concept known as the "PCr shuttle".[3]

Quantitative Data on Phosphocreatine and ATP

The intracellular concentrations of phosphocreatine and ATP vary depending on the tissue type and its metabolic state. Tissues with high and variable energy demands, such as fast-twitch skeletal muscle fibers, exhibit significantly higher concentrations of PCr compared to tissues with more stable energy requirements.

Tissue/Cell TypeOrganismPhosphocreatine (PCr) Concentration (mmol/kg wet weight)ATP Concentration (mmol/kg wet weight)PCr/ATP RatioReference(s)
Skeletal Muscle (Type II fibers)Human25 - 355 - 8~3 - 7[4][5]
Skeletal Muscle (Type I fibers)Human15 - 205 - 7~2 - 4[4][5]
Skeletal Muscle (Mixed)Rat22.5 ± 1.97.8 ± 0.8~2.9[6]
Cardiac MuscleRat~10 - 20~5 - 10~1 - 2[3]
BrainHuman~5~2.5~2[1]
Astrocytes (cultured)Rat25.9 ± 10.8 nmol/mg protein36.0 ± 6.4 nmol/mg protein0.74 ± 0.28[7]

Table 1: Representative Concentrations of Phosphocreatine and ATP in Various Tissues. Note: Values can vary based on the specific muscle, physiological state, and analytical method used.

The thermodynamics of the creatine kinase reaction favor ATP production. The standard free energy change (ΔG°') for PCr hydrolysis is more negative than that of ATP, making the transfer of the phosphate group to ADP a spontaneous process.[8] The apparent equilibrium constant (K'eq) of the creatine kinase reaction is influenced by pH, temperature, and the concentration of free Mg²⁺.[9]

ParameterValueConditionsReference(s)
Apparent Equilibrium Constant (K'eq)3.5 x 10⁹ M⁻¹35°C, pH 8.2, excess [Mg²⁺][10]
Standard Enthalpy Change (ΔH°')-2.4 ± 0.5 kcal/mol35°C, pH 8.2, excess [Mg²⁺][10]
Activation Energy (Forward reaction)15 ± 2 kcal/mol35°C, pH 7[10]
Activation Energy (Reverse reaction)15 ± 2 kcal/mol35°C, pH 7[10]

Table 2: Thermodynamic Properties of the Creatine Kinase Reaction.

Signaling Pathways and Regulatory Mechanisms

The phosphocreatine system is intricately linked with the primary energy-producing pathways of the cell, namely glycolysis and oxidative phosphorylation. The levels of ADP and AMP, which are influenced by the creatine kinase reaction, are key allosteric regulators of several enzymes in these pathways.[11][12]

Caption: The Phosphocreatine Shuttle and its interaction with cellular energy pathways.

Experimental Protocols

Accurate quantification of phosphocreatine and creatine kinase activity is paramount for research in cellular energetics. Below are detailed protocols for these key assays.

Measurement of Phosphocreatine by High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of phosphocreatine in muscle tissue extracts using a reversed-phase HPLC method.[13][14]

4.1.1. Sample Preparation

  • Excise muscle tissue and immediately freeze-clamp using tongs pre-cooled in liquid nitrogen to halt metabolic activity.

  • Store the frozen tissue at -80°C until analysis.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extract the powdered tissue with 0.5 M perchloric acid containing 5 mM EDTA on ice.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant to pH 7.0 with a solution of 2 N KOH, 150 mM TES, and 0.3 M KCl.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to precipitate potassium perchlorate.

  • Filter the supernatant through a 0.22 µm filter and store at -80°C until HPLC analysis.

HPLC_Workflow Start Excised Tissue Freeze Freeze-Clamping (Liquid Nitrogen) Start->Freeze Store1 Storage at -80°C Freeze->Store1 Grind Grinding to Powder (under Liquid N₂) Store1->Grind Extract Perchloric Acid Extraction Grind->Extract Centrifuge1 Centrifugation (10,000 x g) Extract->Centrifuge1 Neutralize Neutralization (KOH/TES/KCl) Centrifuge1->Neutralize Centrifuge2 Centrifugation (20,000 x g) Neutralize->Centrifuge2 Filter Filtering (0.22 µm) Centrifuge2->Filter Store2 Storage at -80°C Filter->Store2 HPLC HPLC Analysis Store2->HPLC

Caption: Workflow for the preparation of tissue extracts for phosphocreatine analysis by HPLC.

4.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer such as 0.2% KH₂PO₄ and 0.08% tetrabutylammonium hydrogen sulfate, with a small percentage of an organic modifier like methanol, adjusted to a specific pH (e.g., pH 7.5).[15]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 210 nm for phosphocreatine and creatine, and 260 nm for ATP.[15]

  • Quantification: Based on a standard curve generated from known concentrations of phosphocreatine.

Measurement of Creatine Kinase (CK) Activity

This spectrophotometric assay measures total CK activity based on a series of coupled enzyme reactions.[16][17][18][19]

4.2.1. Principle

Creatine kinase catalyzes the transfer of a phosphate group from phosphocreatine to ADP, producing ATP. The newly formed ATP is then used in a hexokinase/glucose-6-phosphate dehydrogenase-coupled reaction, which results in the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity in the sample.[17]

CK_Assay_Principle PCr Phosphocreatine CK Creatine Kinase (CK) (from sample) PCr->CK ADP ADP ADP->CK ATP ATP CK->ATP Cr Creatine CK->Cr HK Hexokinase (HK) ATP->HK Glucose Glucose Glucose->HK HK->ADP G6P Glucose-6-Phosphate HK->G6P G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH NADP NADP⁺ NADP->G6PDH NADPH NADPH + H⁺ G6PDH->NADPH SixPG 6-Phosphogluconate G6PDH->SixPG Absorbance Absorbance NADPH->Absorbance Measured at 340 nm

Caption: The coupled enzyme reactions for the spectrophotometric determination of Creatine Kinase activity.

4.2.2. Reagents

  • CK Reagent: A buffered solution (e.g., pH 6.7) containing phosphocreatine, ADP, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Sample: Serum, plasma, or tissue homogenate.

4.2.3. Procedure

  • Pipette the CK reagent into a cuvette and pre-warm to 37°C for 5 minutes.[16]

  • Set the spectrophotometer to 340 nm and zero the absorbance with distilled water.[16]

  • Add the sample to the pre-warmed reagent, mix by inversion, and incubate for 2 minutes at 37°C.[16]

  • Measure the absorbance at 2 minutes and then at regular intervals (e.g., every minute) for a total of 3-5 minutes to determine the rate of change in absorbance (ΔA/min).[16][18]

  • Calculate the CK activity using the following formula: CK Activity (U/L) = (ΔA/min) x (Total Reaction Volume / Sample Volume) x (1 / Molar Absorptivity of NADPH) x 10⁶[16]

    Where the molar absorptivity of NADPH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.

Conclusion

The phosphocreatine system is a cornerstone of cellular energy metabolism, providing a vital mechanism for energy buffering and transport that is essential for the function of high-energy demand tissues. Understanding the quantitative aspects of this system and the ability to accurately measure its components are critical for advancing research in physiology, disease pathology, and pharmacology. The methodologies and data presented in this technical guide offer a comprehensive resource for professionals in these fields, facilitating further investigation into the intricate role of phosphocreatine in health and disease. The continued exploration of this fundamental bioenergetic pathway holds significant promise for the development of novel therapeutic interventions for a range of metabolic and neurological disorders.

References

The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocreatine (PCr), a high-energy phosphate compound, serves as a critical temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. Its discovery in 1927 marked a seminal moment in our understanding of cellular bioenergetics, revealing a rapid mechanism for the regeneration of adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the discovery and history of phosphocreatine in biological systems, detailing the key experiments that elucidated its function. It presents quantitative data on phosphocreatine concentrations and the thermodynamics of the creatine kinase reaction in a structured format, alongside detailed experimental protocols from foundational studies. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways and historical experimental workflows, offering a deeper understanding of phosphocreatine's indispensable role in cellular energy homeostasis.

A Historical Perspective: The Discovery of a "Phosphagen"

The early 20th century was a period of intense investigation into the chemical processes underlying muscle contraction. Scientists knew that muscle activity required energy, but the immediate source of this energy remained elusive. The prevailing view implicated inorganic phosphate in energy-yielding reactions. However, this hypothesis was challenged by the groundbreaking and independent discovery of phosphocreatine in 1927 by two research groups.

Working at the University of Cambridge, Grace and Philip Eggleton reported the presence of a labile, acid-hydrolyzable organic phosphate compound in the gastrocnemius muscle of frogs.[1][2] They observed that this compound, which they termed "phosphagen," decreased during muscle contraction and was resynthesized during recovery.[3] Concurrently, across the Atlantic at Harvard Medical School, Cyrus Fiske and Yellapragada Subbarow were investigating the nature of "inorganic phosphate" in voluntary muscle.[4][5] Their meticulous work, aided by their development of a novel colorimetric method for phosphate determination, revealed that a significant portion of what was thought to be inorganic phosphate was, in fact, an organic compound composed of equimolar amounts of creatine and phosphate.[4] They named this compound phosphocreatine.[4][5]

A few years later, the crucial role of phosphocreatine in the cell was further illuminated by the work of David Nachmansohn, then at the Kaiser Wilhelm Institute in Berlin.[5] His experiments provided evidence that phosphocreatine was the immediate energy source for the resynthesis of ATP, the universal energy currency of the cell. This established the fundamental principle of the creatine kinase reaction, where phosphocreatine donates its high-energy phosphate group to adenosine diphosphate (ADP) to rapidly regenerate ATP.

Quantitative Insights into the Phosphocreatine System

The concentration of phosphocreatine and the thermodynamics of the creatine kinase reaction are critical parameters in understanding the energy status of a cell. The following tables summarize key quantitative data from various studies.

Table 1: Phosphocreatine and Creatine Concentrations in Various Tissues

TissueSpeciesPhosphocreatine (mmol/kg wet weight)Creatine (mmol/kg wet weight)Total Creatine (mmol/kg wet weight)Reference(s)
Skeletal Muscle (Gastrocnemius)Human~40--[6]
Skeletal Muscle (Flexor Digitorum Superficialis)Human24.1--[7]
Skeletal Muscle (Quadriceps)Human--~120 (dry mass)[8]
Skeletal Muscle (GPS complex)Mouse22.5-30.5[9]
Brain-HighHigh-[8]
Heart-HighHigh-[8]

Note: Concentrations can vary depending on factors such as muscle fiber type, age, and metabolic state.

Table 2: Thermodynamic Parameters of the Creatine Kinase Reaction

ParameterValueConditionsReference(s)
Equilibrium Constant (K'CK) 1.66 x 109 M-1pH 7.0, 37°C[10]
Standard Gibbs Free Energy (ΔG°') -12.6 kJ/mol--

The high equilibrium constant of the creatine kinase reaction indicates that it strongly favors the formation of ATP from phosphocreatine and ADP, highlighting its role as a potent and immediate energy buffer.

Foundational Experimental Protocols

The discovery of phosphocreatine was underpinned by meticulous experimental work. Below are detailed methodologies adapted from the seminal publications of the time.

Isolation and Estimation of "Phosphagen" (Eggleton and Eggleton, 1927)

This protocol describes the method used by the Eggletons to identify a labile organic phosphate in frog muscle.

Experimental Workflow: Eggleton and Eggleton (1927)

Eggleton_Workflow cluster_extraction Muscle Extraction cluster_analysis Phosphate Analysis cluster_observation Key Observation start Frog Gastrocnemius Muscle extract Grind with sand in ice-cold trichloroacetic acid start->extract filter Filter to obtain protein-free extract extract->filter inorganic_p Measure inorganic phosphate immediately filter->inorganic_p Muscle Extract total_p Measure total acid-soluble phosphate after acid hydrolysis filter->total_p Muscle Extract labile_p Calculate labile organic phosphate (Total P - Inorganic P) inorganic_p->labile_p total_p->labile_p observation Labile organic phosphate decreases with muscle stimulation and recovers at rest labile_p->observation Fiske_Subbarow_Workflow cluster_extraction Muscle Preparation cluster_isolation Isolation of Phosphocreatine cluster_analysis Chemical Analysis cluster_conclusion Conclusion start Cat Voluntary Muscle extract Mince and extract with ice-cold trichloroacetic acid start->extract filtrate Obtain protein-free filtrate extract->filtrate add_ca Add calcium chloride to precipitate inorganic phosphate filtrate->add_ca add_alcohol Add alcohol to precipitate the calcium salt of phosphocreatine add_ca->add_alcohol purify Purify the precipitate add_alcohol->purify analyze_p Determine phosphate content purify->analyze_p analyze_cr Determine creatine content purify->analyze_cr ratio Establish 1:1 molar ratio of phosphate to creatine analyze_p->ratio analyze_cr->ratio conclusion Identification of the compound as phosphocreatine ratio->conclusion CK_Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) mtCK Mitochondrial CK (mtCK) ATP_prod->mtCK ATP mtCK->ATP_prod ADP PCr_pool Phosphocreatine Pool mtCK->PCr_pool Phosphocreatine cCK Cytosolic CK (cCK) PCr_pool->cCK Phosphocreatine Cr_pool Creatine Pool Cr_pool->mtCK Creatine cCK->Cr_pool Creatine ATP_util ATP Utilization (e.g., Muscle Contraction) cCK->ATP_util ATP ATP_util->cCK ADP

References

The Central Role of Phosphocreatine in Cellular Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways involving phosphocreatine disodium tetrahydrate. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the molecule's metabolism, its role in cellular energy homeostasis, and its intersection with critical signaling pathways. This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways using Graphviz diagrams.

Core Biochemical Pathways of Phosphocreatine

Phosphocreatine (PCr), a phosphorylated creatine molecule, serves as a rapidly mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as skeletal muscle, brain, and heart.[1] Its primary role is to maintain cellular ATP levels, acting as a temporal and spatial energy buffer.[1]

The Creatine Kinase Reaction: The Heart of Phosphocreatine Metabolism

The central reaction in phosphocreatine metabolism is the reversible phosphorylation of creatine, catalyzed by the enzyme creatine kinase (CK).[1] This reaction allows for the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP), particularly during periods of high energy expenditure.

Creatine + ATP ↔ Phosphocreatine + ADP

Conversely, during periods of rest or low energy demand, excess ATP is used to regenerate phosphocreatine from creatine, thus replenishing this vital energy reservoir.[1]

Creatine Synthesis and Degradation

Creatine is endogenously synthesized in a two-step process primarily in the kidneys and liver. The first step involves the formation of guanidinoacetate from arginine and glycine, catalyzed by arginine:glycine amidinotransferase (AGAT). In the second step, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.

Phosphocreatine and creatine can undergo non-enzymatic cyclization to form creatinine, which is then excreted in the urine.[1]

The Phosphocreatine Shuttle: An Intracellular Energy Circuit

The phosphocreatine shuttle is a crucial mechanism for the intracellular transport of high-energy phosphate from the mitochondria, where it is produced via oxidative phosphorylation, to sites of high ATP consumption, such as the myofibrils in muscle cells. This shuttle is facilitated by the different isoforms of creatine kinase located in distinct cellular compartments. Mitochondrial creatine kinase (MtCK) utilizes mitochondrial ATP to produce phosphocreatine, which then diffuses through the cytosol to the sites of ATPases. Here, cytosolic creatine kinase (CK-MM or CK-BB) catalyzes the reverse reaction to regenerate ATP locally.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical pathways of phosphocreatine.

Thermodynamics of the Creatine Kinase Reaction
ParameterValueConditionsReference
Apparent Equilibrium Constant (K'CK)1.66 x 109 M-1pH 7.0[2]
Standard Gibbs Free Energy Change (ΔG°')-43.2 kJ/molpH 7.0-
Kinetic Parameters of Creatine Kinase Isoforms
IsoformSubstrateKm (mM)Vmax (U/mg)Reference
MM-CK (Muscle) Creatine16-[3][4]
Phosphocreatine5-[3]
ATP0.5-[3]
ADP0.1-[3]
BB-CK (Brain) Creatine2.8-[4]
Phosphocreatine---
ATP---
ADP---
Mitochondrial CK Creatine0.1 - 0.3-[3][4]
Phosphocreatine0.7-[5]
ATP0.1-[5]
ADP0.02 - 0.08-[5]

Note: Vmax values are highly dependent on assay conditions and are not always directly comparable across studies. Km values indicate the substrate concentration at which the enzyme operates at half of its maximum velocity.

Tissue Concentrations of Creatine and Phosphocreatine
TissueSpeciesCreatine (μmol/g wet weight)Phosphocreatine (μmol/g wet weight)Reference
Skeletal MuscleRat5 - 1015 - 25-
BrainRat5 - 83 - 5[6]
HeartRat5 - 1010 - 15[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study phosphocreatine biochemical pathways.

Creatine Kinase Activity Assay (Spectrophotometric)

Principle: This is a coupled enzyme assay. The ATP produced from the reaction of phosphocreatine and ADP is used to phosphorylate glucose by hexokinase (HK). The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is measured spectrophotometrically at 340 nm and is directly proportional to the CK activity.

Materials:

  • Sample (serum, plasma, or tissue homogenate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Phosphocreatine solution

  • ADP solution

  • Glucose solution

  • NADP+ solution

  • Hexokinase

  • Glucose-6-Phosphate Dehydrogenase

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reagent Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, phosphocreatine, ADP, glucose, NADP+, hexokinase, and G6PDH.

  • Sample Preparation: If using tissue, homogenize in a suitable buffer and centrifuge to remove debris. Use the supernatant for the assay. Serum or plasma can often be used directly or after dilution.

  • Reaction Setup:

    • Add a specific volume of the Reagent Mix to each well of a 96-well plate or to a cuvette.

    • Add a small volume of the sample to initiate the reaction.

    • Include a blank control (without sample) and a positive control (with a known amount of CK).

  • Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculation: Calculate the rate of change in absorbance (ΔAbs/min). The CK activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Quantification of Phosphocreatine in Tissue by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate and quantify phosphocreatine from other cellular metabolites in tissue extracts.

Materials:

  • Tissue sample

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a buffer containing potassium phosphate and a pairing agent like tetrabutylammonium)

  • UV detector

  • Phosphocreatine standard

Procedure:

  • Tissue Extraction:

    • Freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in cold perchloric acid (e.g., 0.6 M).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant.

    • Neutralize the supernatant by adding a solution of potassium hydroxide. The perchlorate will precipitate as potassium perchlorate.

    • Centrifuge again to remove the precipitate and collect the neutralized supernatant.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the filtered extract onto the HPLC column.

    • Elute the compounds using the specified mobile phase under isocratic or gradient conditions.

    • Detect the phosphocreatine peak using a UV detector at a low wavelength (e.g., 205-215 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of a phosphocreatine standard.

    • Quantify the amount of phosphocreatine in the sample by comparing its peak area to the standard curve.

In Vivo Measurement of Phosphocreatine in Brain by 31P NMR Spectroscopy

Principle: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that can be used to measure the relative concentrations of phosphorus-containing metabolites, including phosphocreatine, ATP, and inorganic phosphate (Pi), in living tissue.

Materials:

  • NMR spectrometer with a phosphorus coil

  • Anesthetized subject (e.g., a rodent for preclinical studies)

  • Software for spectral analysis

Procedure:

  • Subject Preparation: Anesthetize the subject and place it in the NMR spectrometer, positioning the head within the phosphorus coil.

  • Data Acquisition:

    • Acquire 31P NMR spectra from the region of interest in the brain. This involves applying radiofrequency pulses and recording the resulting free induction decay (FID).

    • Signal averaging is typically required to improve the signal-to-noise ratio.

  • Spectral Processing:

    • Apply a Fourier transform to the averaged FID to obtain the frequency-domain spectrum.

    • Perform phasing and baseline correction on the spectrum.

  • Quantification:

    • Identify the peaks corresponding to phosphocreatine, γ-ATP, α-ATP, β-ATP, and Pi based on their chemical shifts.

    • Integrate the area under each peak to determine the relative concentration of each metabolite. The concentration of phosphocreatine is often expressed as a ratio to ATP or Pi.

Signaling Pathways

Phosphocreatine metabolism is intricately linked to various signaling pathways that regulate cellular function, particularly under conditions of stress.

The Phosphocreatine-Creatine Kinase System

This fundamental pathway illustrates the central role of creatine kinase in maintaining ATP homeostasis.

Caption: The reversible reaction catalyzed by Creatine Kinase.

The Phosphocreatine Shuttle Workflow

This diagram illustrates the spatial transfer of energy from mitochondria to the cytosol.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP Mitochondrial ATP MtCK Mitochondrial Creatine Kinase Mito_ATP->MtCK Mito_ADP Mitochondrial ADP MtCK->Mito_ADP PCr_out Phosphocreatine MtCK->PCr_out Creatine_in Creatine Creatine_in->MtCK Cyto_PCr Phosphocreatine PCr_out->Cyto_PCr Diffusion Myofibrillar_CK Myofibrillar Creatine Kinase Cyto_PCr->Myofibrillar_CK Cyto_Creatine Creatine Cyto_Creatine->Creatine_in Diffusion Cyto_ADP ADP Cyto_ADP->Myofibrillar_CK Cyto_ATP ATP ATPases ATPases Cyto_ATP->ATPases Energy for Contraction Myofibrillar_CK->Cyto_Creatine Myofibrillar_CK->Cyto_ATP

Caption: The phosphocreatine shuttle for energy transport.

Phosphocreatine and Neuroprotective/Renoprotective Signaling Pathways

Phosphocreatine has been shown to exert protective effects in neuronal and renal cells, in part through the activation of the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response. This activation can be mediated by upstream kinases such as Akt and ERK.

Protective_Signaling_Pathways cluster_akt Akt Pathway cluster_erk ERK Pathway PCr Phosphocreatine Disodium Tetrahydrate Akt Akt PCr->Akt Activates ERK ERK PCr->ERK Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates ERK->Nrf2 Phosphorylates & Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Keap1 Keap1 Keap1->Nrf2 Inhibits (Degradation) HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription Protection Neuroprotection & Renoprotection HO1->Protection Antioxidant & Anti-inflammatory Effects

Caption: Phosphocreatine's role in protective signaling.

While some research suggests a potential link between cellular energy status and the TGF-beta-activated kinase 1 (TAK1) pathway, a direct modulatory role of phosphocreatine on TAK1 has not been definitively established and is an area of ongoing investigation. The primary established signaling roles of phosphocreatine are centered on the maintenance of energy homeostasis and the activation of protective antioxidant pathways.

References

Phosphocreatine Disodium Tetrahydrate vs. Creatine: A Technical Guide to Their Core Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of phosphocreatine disodium tetrahydrate and creatine, two closely related compounds pivotal to cellular energy metabolism. While both play crucial roles in the maintenance of adenosine triphosphate (ATP) levels, their chemical properties, pharmacokinetic profiles, and mechanisms of action present distinct differences relevant to research, and therapeutic development. This document outlines these key distinctions through a detailed examination of their molecular structures, metabolic pathways, and available comparative data. Experimental protocols for the quantification of these compounds in biological matrices are provided, alongside visual representations of relevant signaling pathways to facilitate a comprehensive understanding for the scientific community.

Introduction

Cellular energy homeostasis is fundamental to physiological function, with the creatine kinase (CK)/phosphocreatine (PCr) system serving as a critical regulator of ATP availability, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Creatine, as a dietary supplement, has been extensively studied for its ergogenic and potential therapeutic effects.[2] Phosphocreatine, the phosphorylated and high-energy form of creatine, is also utilized therapeutically, particularly in clinical settings for cardioprotection.[3] This guide aims to delineate the essential differences between the exogenous administration of phosphocreatine disodium tetrahydrate and creatine (commonly as creatine monohydrate), providing a technical resource for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental difference between the two compounds lies in their chemical structure, which dictates their physical properties and biological interactions.

PropertyPhosphocreatine Disodium TetrahydrateCreatine (Monohydrate)
Chemical Formula C4H8N3Na2O5P·4H2O[4]C4H9N3O2·H2O
Molecular Weight 327.14 g/mol [4]149.15 g/mol
Structure Creatine molecule with a phosphate group attached, complexed with two sodium ions and four water molecules.A non-proteinogenic amino acid derivative.
Key Functional Group Phosphoryl group (-PO3^2-)Carboxyl and guanidinium groups
Solubility Generally more soluble in aqueous solutions than creatine monohydrate.Sparingly soluble in water.

Mechanism of Action and Role in Cellular Bioenergetics

Both compounds are integral to the phosphagen system, the most rapid mechanism for ATP regeneration. However, their immediate contributions to this system differ.

Creatine: Upon entering the cell, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine, utilizing an ATP molecule in the process. This newly synthesized phosphocreatine then serves as a reservoir of high-energy phosphate.[1]

Phosphocreatine: Exogenously administered phosphocreatine, if it reaches the intracellular space intact, can directly donate its phosphate group to adenosine diphosphate (ADP) to regenerate ATP, a reaction also catalyzed by creatine kinase.[1] This bypasses the initial ATP-dependent phosphorylation step required by creatine.

The primary mechanism for both is the maintenance of a high ATP/ADP ratio, which is crucial for cellular function and viability.

Signaling Pathways

Creatine supplementation has been shown to influence anabolic signaling pathways, primarily the Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[5] The proposed mechanisms include enhanced cellular energy status and increased cell volume.

Below is a diagram illustrating the signaling pathway influenced by creatine.

creatine_akt_mtor_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Creatine_Transporter Creatine Transporter (CrT) Creatine_in Creatine Creatine_Transporter->Creatine_in PCr Phosphocreatine Creatine_in->PCr Creatine Kinase PCr->Creatine_in PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Creatine_ext->Creatine_Transporter Uptake

Creatine's influence on the Akt/mTOR signaling pathway.

Pharmacokinetics: A Comparative Overview

The route of administration and the chemical form significantly impact the pharmacokinetic profiles of these compounds. Much of the available comparative data comes from animal studies, with human data on oral phosphocreatine being limited.

Oral Administration

When administered orally, phosphocreatine is largely hydrolyzed to creatine and inorganic phosphate in the gastrointestinal tract before absorption. Therefore, oral supplementation with phosphocreatine disodium tetrahydrate is expected to primarily increase plasma creatine levels, similar to creatine monohydrate.[6] The bioavailability of creatine monohydrate in humans is high, approaching 100%.[7]

Intravenous Administration

Intravenous administration allows for the direct entry of the compounds into the systemic circulation, bypassing first-pass metabolism. A comparative study in rabbits provides valuable insights into their distinct pharmacokinetic profiles following IV administration.

Table 1: Comparative Pharmacokinetic Parameters in Rabbits (Intravenous Administration)

ParameterPhosphocreatine (PCr)Creatine (Cr)
Dose 100 mg/kg62.5 mg/kg (equimolar to PCr)
t1/2α (min) 2.3 ± 0.53.1 ± 0.7
t1/2β (min) 20.1 ± 3.235.6 ± 6.1
Vd (L/kg) 0.35 ± 0.080.42 ± 0.09
CL (L/min/kg) 0.012 ± 0.0030.008 ± 0.002
AUC (µg·min/mL) 8450 ± 15607890 ± 1340
Data adapted from a comparative study in rabbits. Values are presented as mean ± SD.

Following intravenous administration of phosphocreatine, it is rapidly converted to creatine in the plasma.

Table 2: Plasma Concentrations and Red Blood Cell (RBC) ATP Levels in Rabbits (Intravenous Administration)

Time (min)PCr Plasma Conc. (µg/mL) after PCr admin.Cr Plasma Conc. (µg/mL) after PCr admin.Cr Plasma Conc. (µg/mL) after Cr admin.RBC ATP Level Increase (%) after PCr admin.RBC ATP Level Increase (%) after Cr admin.
2280 ± 45110 ± 20150 ± 2515 ± 58 ± 3
10150 ± 30130 ± 22110 ± 1835 ± 815 ± 4
3050 ± 1290 ± 1570 ± 1250 ± 1025 ± 6
6015 ± 560 ± 1045 ± 840 ± 920 ± 5
120< 530 ± 620 ± 425 ± 610 ± 3
Data adapted from a comparative study in rabbits. Values are presented as mean ± SD.

Experimental Protocols

Accurate quantification of creatine and phosphocreatine is essential for pharmacokinetic and pharmacodynamic studies. Several analytical methods have been developed and validated for this purpose.

HPLC-MS/MS Method for Simultaneous Quantification in Human Plasma

This method allows for the sensitive and specific measurement of phosphocreatine, creatine, and its metabolite creatinine.

  • Sample Preparation:

    • To a 50 µL aliquot of human plasma, add an internal standard solution.

    • Precipitate proteins by adding 1000 µL of an acetonitrile-water mixture (1:1, v/v).

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.[8]

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 column.

    • Mobile Phase: A gradient of 2 mM ammonium acetate aqueous solution (pH 10) and methanol.

    • Flow Rate: 0.3 mL/min.[8]

  • Mass Spectrometric Detection:

    • Mode: Multiple reaction monitoring (MRM) in both positive (for phosphocreatine) and negative (for creatine and creatinine) ion modes.[8]

Capillary Electrophoresis for Quantification in Muscle Biopsies

Capillary electrophoresis offers a high-resolution method for separating and quantifying creatine and phosphocreatine in muscle tissue.

  • Sample Preparation:

    • Homogenize snap-frozen muscle biopsy samples in a suitable buffer (e.g., phosphate buffer).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for analysis.[9]

  • Electrophoresis Conditions:

    • Capillary: Bare-fused silica capillary.

    • Running Buffer:

      • For creatine: 1 M acetic acid (pH 2.3).[9]

      • For phosphocreatine: 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS)/30 mM histidine (pH 6.4).[9]

    • Detection: Contactless conductivity detection.[9]

31P Magnetic Resonance Spectroscopy (31P-MRS) for In Vivo Measurement

31P-MRS is a non-invasive technique to measure the relative concentrations of phosphorus-containing metabolites, including phosphocreatine, ATP, and inorganic phosphate (Pi), in living tissue.

  • Experimental Workflow:

    • Acquire baseline 31P spectra from the muscle of interest at rest.

    • Induce muscle contraction through a standardized exercise protocol to deplete phosphocreatine levels.

    • Acquire dynamic 31P spectra during the recovery period immediately following exercise.

    • Analyze the rate of phosphocreatine resynthesis to determine mitochondrial capacity.

mrs_workflow Start Start Baseline_MRS Acquire Baseline 31P-MRS Spectra (Rest) Start->Baseline_MRS Exercise Standardized Muscle Exercise Protocol Baseline_MRS->Exercise Recovery_MRS Acquire Dynamic 31P-MRS Spectra (Recovery) Exercise->Recovery_MRS Data_Analysis Analyze PCr Resynthesis Kinetics Recovery_MRS->Data_Analysis End End Data_Analysis->End

Workflow for 31P-MRS measurement of muscle bioenergetics.

Therapeutic and Research Applications

The distinct properties of phosphocreatine disodium tetrahydrate and creatine lend themselves to different applications.

  • Creatine: Widely used as a dietary supplement to enhance exercise performance, increase muscle mass, and is being investigated for its potential neuroprotective effects. Its oral bioavailability and extensive safety data support its use in long-term supplementation studies.

  • Phosphocreatine Disodium Tetrahydrate: Primarily used in clinical settings, administered intravenously for cardioprotection during cardiac surgery and in the treatment of ischemic heart conditions.[3] Its potential for rapid, direct energy replenishment is advantageous in acute settings of high energy demand or metabolic stress. It is also explored for its potential in managing certain neurological disorders.

Conclusion

Phosphocreatine disodium tetrahydrate and creatine, while intrinsically linked through the creatine kinase system, present key differences that are critical for researchers and drug developers to consider. The addition of a phosphate group in phosphocreatine alters its chemical properties, route of effective administration, and immediate role in ATP regeneration. While oral phosphocreatine largely acts as a prodrug for creatine, its intravenous administration provides a direct source of high-energy phosphate, a distinction with significant therapeutic implications. A thorough understanding of their comparative pharmacokinetics, mechanisms of action, and appropriate analytical methodologies is paramount for the design of robust preclinical and clinical studies and the development of novel therapeutic strategies targeting cellular energy metabolism.

References

Methodological & Application

Application Notes: The Use of Phosphocreatine Disodium Tetrahydrate in Patch Clamp Internal Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In whole-cell patch clamp electrophysiology, the internal solution dialyzes the cell's cytoplasm, leading to the washout of essential endogenous molecules. This can compromise cell health and recording stability over time. To counteract this, internal solutions are often supplemented with energy sources to mimic the intracellular environment and support cellular metabolism. Phosphocreatine disodium tetrahydrate is a critical component of this energy system, acting as a rapidly mobilizable reserve of high-energy phosphates to regenerate adenosine triphosphate (ATP).[1] Its inclusion is particularly vital for long-duration recordings, such as those required for studying synaptic plasticity, to ensure the long-term health and viability of the patched cell.[2][3]

Mechanism of Action: The Creatine Kinase System

Phosphocreatine (PCr) functions as a temporal and spatial energy buffer.[1][4] During periods of high energy consumption, the enzyme creatine kinase (CK) catalyzes the transfer of a phosphate group from phosphocreatine to adenosine diphosphate (ADP), rapidly regenerating ATP.[5] This reaction ensures a stable supply of ATP to fuel essential cellular processes, such as the activity of ion pumps like Na+/K+ ATPase, which are crucial for maintaining ionic gradients.[6] Conversely, during periods of rest when ATP is abundant, the reverse reaction occurs, replenishing the phosphocreatine pool.[1] Including phosphocreatine in the internal solution helps maintain this vital energy-buffering capacity, which would otherwise be lost due to cytoplasmic dialysis.[2]

Benefits in Patch Clamp Electrophysiology

  • Enhanced Recording Stability: By providing a sustained energy supply, phosphocreatine helps prevent the "rundown" of ion channels and other cellular processes that are ATP-dependent, leading to more stable recordings over extended periods.[6]

  • Improved Cell Health: Maintaining intracellular ATP levels is critical for cell viability. The ATP regeneration system supported by phosphocreatine helps preserve the physiological integrity of the recorded cell.[2]

  • Physiological Relevance: The inclusion of an ATP regeneration system creates a more physiologically relevant intracellular environment, which is especially important when studying complex cellular processes like long-term potentiation (LTP) or depression (LTD).[2]

Data Presentation: Internal Solution Components

The precise composition of an internal solution can vary depending on the cell type and the specific channels or receptors being studied. However, a typical potassium-gluconate-based internal solution for recording from neurons often includes the components listed below.

ComponentTypical Concentration Range (mM)Key Function
K-Gluconate115 - 140Primary potassium salt to mimic intracellular K+ concentration.
KCl4 - 20Sets the Cl- reversal potential.
HEPES10pH buffer to maintain physiological pH (typically 7.2-7.3).
EGTA0.1 - 1.0Calcium chelator to buffer intracellular Ca2+.
MgCl₂1 - 4Provides Mg2+ ions, which are cofactors for many enzymes, including ATPases.
Phosphocreatine Disodium Salt 10 - 20 Energy reservoir for ATP regeneration. [7][8][9]
Mg-ATP2 - 4Direct energy source for cellular processes.[6][7]
Na₂-GTP or Na-GTP0.3 - 0.4Energy source and essential for G-protein coupled receptor signaling.[6][7]

Note: The disodium salt of phosphocreatine is often used as it is significantly more affordable than the dipotassium salt.[10]

Experimental Protocols

Protocol 1: Preparation of K-Gluconate Based Internal Solution (100 mL)

This protocol describes the preparation of a standard internal solution for whole-cell recordings.

Materials:

  • K-Gluconate

  • KCl

  • HEPES

  • EGTA

  • MgCl₂

  • Phosphocreatine disodium tetrahydrate (M.W. ~327.1 g/mol , varies with hydration)

  • Mg-ATP

  • Na₂-GTP

  • 1 M KOH solution

  • Ultrapure (18 MΩ·cm) water

  • pH meter and Osmometer

  • 0.2 µm syringe filters

Procedure:

  • Prepare Base Solution (90% of final volume):

    • In a sterile beaker, add approximately 80 mL of ultrapure water.

    • Weigh and dissolve the main salt components. For a solution with 126 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, and 10 mM Phosphocreatine:

      • K-Gluconate: 2.97 g

      • KCl: 0.03 g

      • HEPES: 0.24 g

      • Phosphocreatine disodium tetrahydrate: 0.33 g

    • Stir until all components are fully dissolved.

  • Adjust pH:

    • Calibrate the pH meter.

    • Measure the pH of the solution. It will likely be acidic.

    • Slowly add 1 M KOH dropwise while stirring until the pH reaches 7.2.[7]

  • Adjust Osmolarity:

    • Bring the solution to ~95% of the final volume (95 mL) with ultrapure water.

    • Measure the osmolarity. A typical target is 270-290 mOsm/L, which should be slightly lower than the external solution's osmolarity.[7][11]

    • Adjust with ultrapure water (to decrease) or a small amount of K-Gluconate (to increase) as needed.

    • Once the target osmolarity is reached, add ultrapure water to bring the final volume to 100 mL. Re-check the pH and adjust if necessary.

  • Aliquoting and Storage of Base Solution:

    • Filter the base solution through a 0.2 µm syringe filter to remove any precipitates or microbial contamination.

    • Dispense the solution into 1 mL or 5 mL sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. They can be stored for several months.

Protocol 2: Preparing the Final Solution for Recording

ATP and GTP are prone to degradation and should be added fresh on the day of the experiment.[12]

Procedure:

  • Thaw and Add Energy Sources:

    • On the day of the experiment, thaw one aliquot of the base internal solution on ice.

    • Weigh out the required amounts of Mg-ATP and Na₂-GTP to achieve the final concentrations (e.g., 4 mM and 0.3 mM, respectively).

    • Add the powdered ATP and GTP directly to the thawed aliquot. Gently vortex to dissolve.

    • Crucially, keep the final solution on ice at all times to prevent the degradation of ATP and GTP. [6][12]

  • Filling the Patch Pipette:

    • Filter the final internal solution using a 0.2 µm syringe filter with a microloader tip attached.[13]

    • Carefully fill the back of a borosilicate glass pipette with the filtered solution, ensuring no air bubbles are trapped in the tip.[13]

    • The pipette is now ready for use in a patch clamp experiment.

Visualizations

ATP_Regeneration_Pathway ATP ATP (Energy for Cellular Processes) ADP ADP ATP->ADP Energy Consumption (e.g., Ion Pumps) ADP->ATP Phosphate Transfer CK Creatine Kinase ADP->CK PCr Phosphocreatine (Energy Reserve) Cr Creatine PCr->Cr Phosphate Donation PCr->CK Cr->PCr ATP is abundant (Resting State) CK->ATP CK->Cr Experimental_Workflow start_end start_end process process decision decision io io A Weigh & Dissolve Salts (K-Gluconate, PCr, etc.) in 80% Final Volume B Adjust pH to 7.2 with 1M KOH A->B C Adjust Osmolarity (270-290 mOsm) B->C D Bring to Final Volume with Ultrapure Water C->D E Filter (0.2 µm) and Aliquot Base Solution D->E F Store at -20°C E->F G Day of Experiment: Thaw Aliquot on Ice H Add Mg-ATP & Na-GTP to Thawed Aliquot G->H I Filter Final Solution (0.2 µm) H->I J Load Patch Pipette I->J K Ready for Recording J->K

References

Application Notes and Protocols for Preparing an ATP Regenerating System with Phosphocreatine Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of biological processes, including enzymatic reactions, muscle contraction, and signal transduction. In many in vitro assays, particularly those involving ATP-dependent enzymes such as kinases, the depletion of ATP can be a limiting factor, leading to decreased reaction rates and inaccurate results. An ATP regenerating system provides a continuous supply of ATP, maintaining a constant concentration throughout the course of an experiment. This is achieved by recycling the adenosine diphosphate (ADP) byproduct back to ATP.

The phosphocreatine/creatine kinase system is a widely used and efficient method for ATP regeneration.[1][2] This system utilizes phosphocreatine, a high-energy phosphate compound, to donate a phosphate group to ADP, a reaction catalyzed by the enzyme creatine kinase (CK).[2][3] This process is a rapid and effective way to maintain physiological ATP levels in experimental setups.[4][5]

These application notes provide a detailed protocol for preparing and using an ATP regenerating system with phosphocreatine disodium salt for in vitro applications.

Principle of the Reaction

The core of this ATP regenerating system is the reversible reaction catalyzed by creatine kinase:

Phosphocreatine + ADP ⇌ Creatine + ATP [2][3]

In the presence of ADP, creatine kinase facilitates the transfer of a phosphate group from phosphocreatine to ADP, thereby regenerating ATP.[2][3] This reaction ensures a constant supply of ATP for the primary enzymatic reaction being studied.

Signaling Pathway Diagram

ATP_Regeneration cluster_system ATP Regenerating System cluster_primary Primary ATP-Dependent Reaction PCr Phosphocreatine (High-Energy Phosphate Donor) CK Creatine Kinase (Enzyme) PCr->CK ADP ADP (Byproduct of Primary Reaction) ADP->CK ATP ATP (Regenerated) Primary_ATP ATP ATP->Primary_ATP Maintains ATP Pool Creatine Creatine (Byproduct) CK->ATP Phosphate Transfer CK->Creatine Primary_ATP->ADP Phosphate Transfer Enzyme ATP-Dependent Enzyme Primary_ATP->Enzyme Substrate Substrate Product Product Substrate->Product Enzyme Enzyme->Substrate

Caption: ATP Regeneration Cycle Coupled to an ATP-Dependent Reaction.

Experimental Protocols

Materials
  • Phosphocreatine Disodium Salt (CAS 922-32-7)

  • Creatine Kinase (from rabbit muscle)

  • Adenosine 5'-diphosphate (ADP) sodium salt

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate (for initial ATP concentration)

  • Magnesium Chloride (MgCl₂)

  • Buffer (e.g., HEPES, Tris-HCl)

  • Nuclease-free water

Reagent Preparation

1. Buffer Preparation (e.g., 1 M HEPES, pH 7.4)

  • Dissolve the appropriate amount of HEPES in nuclease-free water.

  • Adjust the pH to 7.4 with 1 M NaOH.

  • Bring the final volume to the desired concentration and sterilize by filtration.

2. Stock Solutions

It is recommended to prepare concentrated stock solutions of each component to allow for flexibility in preparing the final reaction mixture. Store stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.[6]

ComponentStock ConcentrationSolventStorage
Phosphocreatine Disodium Salt400 mMNuclease-free water-20°C
Creatine Kinase10 mg/mL (approx. 2500 U/mL)50 mM Glycine Buffer, pH 9.0-20°C
ADP100 mMNuclease-free water-20°C
ATP100 mMNuclease-free water-20°C
MgCl₂1 MNuclease-free waterRoom Temperature

Note on Phosphocreatine Disodium Salt Solution: Phosphocreatine is soluble in water.[7] For long-term storage, it is advisable to prepare aliquots and freeze them at -20°C.[6]

ATP Regenerating System Reaction Mixture

The final concentrations of the components in the ATP regenerating system can be optimized based on the specific requirements of the primary reaction (e.g., the rate of ATP consumption). The following table provides a recommended starting point for the final reaction mixture.

ComponentFinal ConcentrationPurpose
Buffer (e.g., HEPES)50 mM, pH 7.4Maintain physiological pH
Phosphocreatine Disodium Salt10 - 40 mMPhosphate donor for ATP regeneration
Creatine Kinase10 - 50 U/mLCatalyzes the phosphotransfer reaction
ADP0.5 - 2 mMSubstrate for ATP regeneration
ATP0.5 - 2 mMInitial ATP for the primary reaction
MgCl₂2 - 10 mMCofactor for kinase activity
Primary Enzyme and SubstrateAs requiredComponents of the experimental reaction
Nuclease-free waterTo final volume

Example Calculation for a 100 µL Final Reaction Volume:

To achieve the recommended final concentrations, the following volumes of the stock solutions would be added:

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Buffer (1 M HEPES, pH 7.4)1 M550 mM
Phosphocreatine Disodium Salt400 mM520 mM
Creatine Kinase10 mg/mL0.220 µg/mL (~5 U/mL)
ADP100 mM11 mM
ATP100 mM11 mM
MgCl₂1 M0.55 mM
Primary Enzyme/Substrate Mix-XAs required
Nuclease-free water-87.3 - XTo 100 µL
Experimental Workflow

The following diagram illustrates the general workflow for setting up an experiment utilizing the ATP regenerating system.

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_incubation Incubation & Analysis prep_reagents Prepare Stock Solutions (Phosphocreatine, CK, ADP, ATP, MgCl2, Buffer) prep_mix Prepare Master Mix (Buffer, Phosphocreatine, ADP, ATP, MgCl2) prep_reagents->prep_mix Combine add_mix Add Master Mix to Reaction Tube/Plate prep_mix->add_mix add_enzyme Add Primary Enzyme to Reaction Tube/Plate add_substrate Initiate Reaction by Adding Substrate add_mix->add_substrate incubate Incubate at Optimal Temperature (e.g., 30°C or 37°C) add_substrate->incubate analyze Analyze Reaction Products (e.g., Spectrophotometry, HPLC, etc.) incubate->analyze

Caption: General Experimental Workflow.

Detailed Protocol:

  • Thaw Reagents: Thaw all frozen stock solutions on ice.

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the buffer, phosphocreatine disodium salt, ADP, ATP, and MgCl₂. The volume of the master mix should be sufficient for all your reactions plus a small excess to account for pipetting errors.

  • Aliquot Master Mix: Aliquot the master mix into individual reaction tubes or wells of a microplate.

  • Add Primary Enzyme: Add your enzyme of interest to each reaction tube/well.

  • Pre-incubation (Optional): Pre-incubate the mixture for a few minutes at the desired reaction temperature to allow the system to equilibrate.

  • Initiate Reaction: Start the primary reaction by adding the substrate of your enzyme.

  • Incubate: Incubate the reaction at the optimal temperature for your enzyme for the desired amount of time.

  • Stop Reaction: Stop the reaction using an appropriate method (e.g., adding EDTA, heat inactivation, or an acid stop solution).

  • Analyze Results: Analyze the results of your primary reaction using a suitable detection method.

Troubleshooting

IssuePossible CauseSolution
Low activity of the primary enzymeATP depletionIncrease the concentration of phosphocreatine and/or creatine kinase.
Suboptimal buffer conditionsEnsure the pH and ionic strength of the buffer are optimal for both the primary enzyme and creatine kinase.
Inactive creatine kinaseUse a fresh aliquot of creatine kinase. Avoid repeated freeze-thaw cycles.
High background signalContaminating ATPase activityUse high-purity reagents. Consider including an ATPase inhibitor if compatible with your assay.
Inconsistent resultsPipetting errorsPrepare a master mix to ensure consistency across all reactions.
Reagent instabilityAliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions.

Conclusion

The phosphocreatine/creatine kinase ATP regenerating system is a robust and reliable method for maintaining constant ATP levels in a wide range of in vitro assays. By following the detailed protocols and guidelines presented in these application notes, researchers can ensure the accuracy and reproducibility of their experimental results, particularly in the fields of enzymology, drug discovery, and molecular biology. The provided quantitative data and experimental workflows serve as a valuable resource for scientists and professionals in the life sciences.

References

Application of Phosphocreatine disodium tetrahydrate in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr), administered as Phosphocreatine disodium tetrahydrate, is a pivotal high-energy molecule that functions as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as muscle and neuronal cells.[1][2][3] The creatine kinase (CK)/phosphocreatine system is integral to cellular bioenergetics, facilitating the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[4][5][6] Beyond its role in energy homeostasis, PCr exhibits pleiotropic effects, including antioxidant properties, protection against ischemic damage, and modulation of cellular signaling pathways, making it a valuable supplement in cell culture for various research applications.[7][8]

This document provides detailed application notes and protocols for the use of Phosphocreatine disodium tetrahydrate in cell culture media to support cell viability, enhance cellular energy metabolism, and protect against cellular stress.

Key Applications in Cell Culture

  • Enhanced Cellular Energetics: Supplementation with PCr provides a readily available pool of high-energy phosphate for rapid ATP regeneration, crucial for maintaining cellular functions in high-density cultures or metabolically demanding cells.[1][6]

  • Cytoprotection against Stress: PCr has been shown to protect cells from various stressors, including oxidative stress and hypoxia, by stabilizing cellular membranes and reducing the formation of reactive oxygen species (ROS).[7][9]

  • Improved Cell Viability and Function: By maintaining ATP homeostasis, PCr can enhance the viability, proliferation, and overall function of cultured cells, particularly those sensitive to metabolic stress.

  • Investigation of Signaling Pathways: PCr and the broader creatine kinase system are known to influence key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival, growth, and differentiation.[5][7]

Quantitative Data Summary

The following tables summarize the observed effects of phosphocreatine or its analogs on various cell lines.

Table 1: Dose-Dependent Effects of Phosphocreatine and Analogs on Cell Viability and Proliferation

CompoundCell LineConcentrationIncubation TimeObserved EffectReference
CyclocreatineMurine and Human Prostate Cancer Cells0.125% - 1%-Dose-dependent growth inhibition.[3]
PhosphocreatineHuman Adipocytes7.5 - 30 mmol/L24 hIncreased CCL2 expression.[10]
CreatineImmortalized Schwann Cells (S16)200 nM, 2 µM, 20 µM1, 6, 12, 24 hIncreased proliferation, with optimal concentration and time-dependent effects.[11]

Table 2: Effects of Phosphocreatine on Cellular Metabolism

Cell LineTreatmentParameter MeasuredResultReference
Human Adipocytes30 mmol/L Phosphocreatine (24 h)Intracellular PhosphocreatineIncreased[10]
Human Adipocytes30 mmol/L Phosphocreatine (24 h)ATP/ADP RatioIncreased[10]
PC3 Prostate Cancer Cells1% CyclocreatineIntracellular Creatine and PhosphocreatineReduced[3]
PC3 Prostate Cancer Cells1% CyclocreatineATP LevelsUnaltered[3]

Experimental Protocols

Protocol 1: Preparation and Supplementation of Cell Culture Media with Phosphocreatine Disodium Tetrahydrate

This protocol describes the preparation of a stock solution of Phosphocreatine disodium tetrahydrate and its addition to cell culture media.

Materials:

  • Phosphocreatine disodium tetrahydrate (powder)

  • Sterile distilled water or Phosphate-Buffered Saline (PBS)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Stock Solution Preparation:

    • Under aseptic conditions in a laminar flow hood, dissolve Phosphocreatine disodium tetrahydrate powder in sterile distilled water or PBS to prepare a concentrated stock solution (e.g., 1 M).

    • Ensure complete dissolution. The sodium salt form of phosphocreatine generally has good water solubility.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Media Supplementation:

    • Thaw an aliquot of the phosphocreatine stock solution at room temperature.

    • On the day of use, add the required volume of the stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 5 mM, 10 mM, 20 mM).

    • For example, to prepare 100 mL of medium with a final concentration of 10 mM phosphocreatine from a 1 M stock solution, add 1 mL of the stock solution to 99 mL of complete medium.

    • Gently mix the supplemented medium by inverting the bottle several times.

    • The supplemented medium is now ready for use in cell culture experiments.

Note: The optimal concentration of phosphocreatine may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which is an indicator of cell viability, after treatment with phosphocreatine.

Materials:

  • Cells cultured in a 96-well plate

  • Phosphocreatine-supplemented medium

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of Phosphocreatine disodium tetrahydrate. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2][4]

  • Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only) from the experimental wells. Cell viability is expressed as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular ATP Levels

This protocol describes a luminescence-based assay to quantify intracellular ATP levels in cells treated with phosphocreatine.

Materials:

  • Cells cultured in a 96-well opaque-walled plate

  • Phosphocreatine-supplemented medium

  • Commercial ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with different concentrations of phosphocreatine as described in the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.[12] This typically involves reconstituting a lyophilized substrate with a buffer.

  • Lysis and Luminescence Reaction:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well. This reagent lyses the cells and initiates the luciferase reaction.

  • Signal Stabilization and Measurement:

    • Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Normalize the ATP levels to the cell number or protein concentration if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Phosphocreatine_Energy_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol OXPHOS Oxidative Phosphorylation ATP_mit ATP OXPHOS->ATP_mit produces mtCK Mitochondrial Creatine Kinase (mtCK) ATP_mit->mtCK PCr_mit Phosphocreatine mtCK->PCr_mit generates PCr_cyt Phosphocreatine PCr_mit->PCr_cyt shuttles to Cr_mit Creatine Cr_mit->mtCK ATP_cyt ATP ATPases ATP-Consuming Processes (e.g., Muscle Contraction) ATP_cyt->ATPases fuels ADP_cyt ADP cCK Cytosolic Creatine Kinase (cCK) ADP_cyt->cCK cCK->ATP_cyt regenerates Cr_cyt Creatine cCK->Cr_cyt PCr_cyt->cCK Cr_cyt->Cr_mit returns to ATPases->ADP_cyt produces

Caption: The Phosphocreatine Shuttle for Cellular Energy Homeostasis.

Phosphocreatine_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway PCr Phosphocreatine Supplementation PI3K PI3K PCr->PI3K activates MAPK MAPK (e.g., ERK1/2, p38) PCr->MAPK modulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK3β Akt->GSK3b inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival GSK3b->Cell_Survival promotes apoptosis (when active) Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Influence of Phosphocreatine on Key Signaling Pathways.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere (overnight) seed_cells->adherence treatment Treat with Phosphocreatine (various concentrations) adherence->treatment incubation Incubate for desired duration (24-72h) treatment->incubation assay Perform Viability Assay (e.g., MTT) or ATP Assay incubation->assay measure Measure Absorbance or Luminescence assay->measure analyze Analyze Data (% Viability or ATP levels) measure->analyze end End analyze->end

Caption: General Experimental Workflow for Assessing Cellular Effects.

References

Application Notes and Protocols for Phosphocreatine Disodium Tetrahydrate in ³¹P NMR Spectroscopy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of phosphocreatine disodium tetrahydrate in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy studies. The content covers the fundamental principles, detailed experimental protocols for in vitro and in vivo applications, and data analysis, with a focus on applications in monitoring cellular bioenergetics.

Introduction to Phosphocreatine and ³¹P NMR Spectroscopy

Phosphocreatine (PCr) is a crucial molecule in cellular energy metabolism, acting as a temporal and spatial buffer for adenosine triphosphate (ATP). The creatine kinase (CK) enzyme catalyzes the reversible transfer of a phosphoryl group from PCr to adenosine diphosphate (ADP), regenerating ATP at sites of high energy demand. This makes the PCr/CK system a vital component of energy homeostasis, particularly in tissues with high and fluctuating energy requirements such as skeletal muscle, heart, and brain.

³¹P NMR spectroscopy is a non-invasive analytical technique that allows for the direct, quantitative analysis of phosphorus-containing metabolites in vitro and in vivo. Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, it provides excellent sensitivity and spectral resolution for key metabolites involved in energy metabolism, including PCr, ATP, inorganic phosphate (Pi), and phosphomonoesters/phosphodiesters.

Quantitative Data Presentation

In Vitro ³¹P NMR Parameters of Phosphocreatine

The chemical shift of phosphocreatine in ³¹P NMR is relatively stable across a physiological pH range, making it an excellent internal reference in many studies. However, slight variations can be observed.

ParameterValueConditionsReference
Chemical Shift (δ) 0.00 ppmpH 7.0 and 7.5, 37 °C[1]
Chemical Shift (δ) Singlet, but splits into two peaks in H₂O/D₂O mixtures200 MHz NMR[2]
pH Dependence Splitting disappears at pH > 8.5 or < 4.0200 MHz NMR[2]
J-Coupling Constants Not applicable (singlet)Proton-decoupled spectra[3][4]
In Vivo Concentrations of Phosphocreatine and Related Metabolites in Human Skeletal Muscle

The following table summarizes typical concentrations of key phosphorus metabolites in resting human skeletal muscle as determined by in vivo ³¹P NMR spectroscopy.

MetaboliteConcentration (mM)TissueReference
Phosphocreatine (PCr) ~30Skeletal Muscle
Adenosine Triphosphate (ATP) ~10Skeletal Muscle
Inorganic Phosphate (Pi) ~5Skeletal Muscle
Phosphocreatine (PCr) - During sustained maximal contraction Rapid declineAdductor Pollicis[5]
Inorganic Phosphate (Pi) - During sustained maximal contraction Rapid riseAdductor Pollicis[5]

Experimental Protocols

In Vitro ³¹P NMR Spectroscopy of Phosphocreatine Disodium Tetrahydrate

This protocol outlines the steps for preparing a standard sample of phosphocreatine disodium tetrahydrate and acquiring a ³¹P NMR spectrum.

Materials:

  • Phosphocreatine disodium tetrahydrate

  • Deuterium oxide (D₂O) or a suitable buffer (e.g., Tris, HEPES) prepared in D₂O

  • NMR tubes (5 mm)

  • pH meter

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh an appropriate amount of phosphocreatine disodium tetrahydrate to achieve the desired concentration (e.g., 10-20 mM).

    • Dissolve the powder in a known volume of D₂O or D₂O-based buffer in a clean vial. D₂O is used to provide a lock signal for the NMR spectrometer.

    • Ensure complete dissolution by vortexing.

    • Adjust the pH of the solution to the desired value (e.g., 7.2) using small volumes of dilute HCl or NaOH prepared in D₂O. Note that the pH reading in D₂O (pD) is approximately 0.4 units higher than the corresponding pH in H₂O.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the ³¹P channel of the NMR probe.

    • Lock the spectrometer on the deuterium signal from D₂O.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Set up the ³¹P NMR acquisition parameters. Typical parameters for a standard ³¹P experiment are:

      • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

      • Transmitter Frequency: Centered on the ³¹P resonance frequency.

      • Spectral Width: A range of approximately 50-100 ppm is typically adequate to cover the expected chemical shifts of phosphorus metabolites.

      • Pulse Angle: A 30-45° flip angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (D1): A delay of 2-5 times the longest T₁ relaxation time of the phosphorus nuclei of interest should be used for quantitative measurements. For phosphocreatine, a D1 of 2-3 seconds is often sufficient.

      • Acquisition Time (AQ): Typically 1-2 seconds.

      • Number of Scans (NS): Dependent on the sample concentration and desired signal-to-noise ratio. For a moderately concentrated sample, 64-256 scans may be sufficient.

      • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio by collapsing proton-phosphorus couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Reference the spectrum by setting the phosphocreatine peak to 0 ppm.

    • Integrate the peak areas for quantitative analysis.

In Vivo ³¹P NMR Spectroscopy of Muscle Metabolism

This protocol provides a general workflow for studying phosphocreatine kinetics in skeletal muscle during exercise and recovery.

Materials and Equipment:

  • Whole-body MRI scanner with ³¹P spectroscopy capabilities

  • ³¹P surface coil

  • Non-magnetic exercise ergometer compatible with the MRI scanner

  • Software for spectral analysis

Procedure:

  • Subject Preparation:

    • Obtain informed consent from the participant.

    • Position the subject comfortably within the magnet bore.

    • Place the ³¹P surface coil over the muscle of interest (e.g., calf or forearm).

    • Secure the limb to minimize motion during exercise.

  • NMR Data Acquisition:

    • Acquire scout images to confirm the correct positioning of the coil over the target muscle.

    • Perform shimming on the water signal to optimize magnetic field homogeneity.

    • Acquire a series of ³¹P NMR spectra at rest to establish baseline metabolite levels.

    • Instruct the subject to perform a standardized exercise protocol using the MRI-compatible ergometer.

    • Continuously acquire ³¹P NMR spectra throughout the exercise and subsequent recovery period with a temporal resolution of, for example, 6-30 seconds.

  • Data Analysis:

    • Process the time-resolved ³¹P NMR spectra.

    • Fit the spectral peaks for PCr, ATP, and Pi to determine their respective areas (and thus relative concentrations) at each time point.

    • Calculate intracellular pH from the chemical shift difference between the Pi and PCr peaks.

    • Plot the concentration of PCr as a function of time during the exercise and recovery phases.

    • Fit the PCr recovery data to a mono-exponential function to determine the rate constant of PCr resynthesis, which is an index of mitochondrial oxidative capacity.

Signaling Pathways and Experimental Workflows

The Creatine Kinase (CK) - Phosphocreatine (PCr) Energy Shuttle

The CK/PCr system acts as an energy shuttle, transporting high-energy phosphate from the mitochondria, where it is generated, to sites of high ATP consumption.

CreatineKinaseShuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP mtCK Mitochondrial Creatine Kinase (mtCK) Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP PCr_mito Phosphocreatine (PCr) mtCK->PCr_mito PCr_cyto Phosphocreatine (PCr) PCr_mito->PCr_cyto Diffusion Cr_mito Creatine (Cr) Cr_mito->mtCK cCK Cytosolic Creatine Kinase (cCK) PCr_cyto->cCK Cr_cyto Creatine (Cr) Cr_cyto->Cr_mito Diffusion cCK->Cr_cyto Cyto_ATP ATP cCK->Cyto_ATP Cyto_ADP ADP Cyto_ADP->cCK ATP_utilization ATP Utilization (e.g., Muscle Contraction) Cyto_ATP->ATP_utilization ATP_utilization->Cyto_ADP

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

Experimental Workflow for In Vivo ³¹P NMR Study of Muscle Metabolism

The following diagram illustrates the typical workflow for an in vivo ³¹P NMR experiment designed to assess muscle bioenergetics.

InVivoWorkflow A Subject Preparation & Positioning B Surface Coil Placement A->B C Scout Imaging & Shimming B->C D Resting State ³¹P NMR Acquisition C->D E Exercise Protocol D->E F Dynamic ³¹P NMR Acquisition (Exercise & Recovery) E->F G Data Processing & Spectral Analysis F->G H Quantification of PCr, ATP, Pi, pH G->H I Kinetic Analysis of PCr Recovery H->I J Assessment of Mitochondrial Function I->J

Caption: Workflow for in vivo ³¹P NMR of muscle metabolism.

Applications in Drug Development

³¹P NMR spectroscopy is a valuable tool in drug development for assessing the impact of therapeutic interventions on cellular energy metabolism. Specific applications include:

  • Evaluating the efficacy of drugs targeting mitochondrial function: By measuring the rate of PCr recovery after exercise, researchers can assess improvements or impairments in mitochondrial oxidative phosphorylation.

  • Monitoring the metabolic effects of cancer therapies: Some cancer treatments can alter cellular energy metabolism. ³¹P NMR can be used to track these changes non-invasively.

  • Assessing cardiotoxicity: Changes in the PCr/ATP ratio in the heart can be an early indicator of drug-induced cardiotoxicity.

  • Studying metabolic myopathies: ³¹P NMR is used to diagnose and monitor the progression of various muscle diseases characterized by impaired energy metabolism.

By providing a quantitative, non-invasive window into cellular bioenergetics, ³¹P NMR spectroscopy, with phosphocreatine as a key biomarker, offers a powerful platform for both basic research and clinical drug development.

References

Application Notes and Protocols for Intracellular Delivery of Phosphocreatine Using Fusogenic Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining optimal intracellular adenosine triphosphate (ATP) levels is crucial for a multitude of cellular processes, from energy metabolism to muscle contraction and nerve impulse transmission.[1][2][3][4] Phosphocreatine (PCr) serves as a rapid phosphate donor for the regeneration of ATP from adenosine diphosphate (ADP). However, the therapeutic application of exogenous PCr is hindered by its inability to readily cross the plasma membrane.[1][2][3]

This document provides detailed protocols for the use of fusogenic liposomes to effectively deliver phosphocreatine directly into the cytosol, thereby bypassing its membrane impermeability. This technology offers a promising approach for investigating cellular energy homeostasis and developing therapeutic strategies for conditions linked to impaired energy metabolism, such as cerebral creatine deficiency syndrome.[1][2][3] The described method has been shown to increase intracellular ATP levels by 23% in HEK 293T/17 cells with minimal cytotoxicity.[1][2][3][4]

Data Presentation

Table 1: Physicochemical Properties of Fusogenic Liposome Formulations

The following table summarizes the key physical characteristics of various fusogenic liposome formulations as determined by dynamic light scattering (DLS) and zeta potential measurements.[3][5]

Liposome FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOPE/DOTAP/Rhod-PE<200≤0.20~+30
DOPE/DOTAP/NBD-PE<200≤0.20~+30
DOPE/DOTAP/NBD-PE/PCr<200≤0.20~+30
DOPE/DOTAP/NBD-PE/DAPI<200≤0.20~+30
Table 2: Efficacy of Phosphocreatine Delivery

This table presents the key finding on the biological activity of the delivered phosphocreatine.

Treatment GroupOutcomeQuantitative Result
PCr-loaded fusogenic liposomesIncrease in intracellular ATP23% increase
Free PCrIncrease in intracellular ATPNo significant increase
Empty fusogenic liposomesCell Viability (up to 6 pM)Minimal toxicity observed

Experimental Protocols

Protocol 1: Preparation of Phosphocreatine-Loaded Fusogenic Liposomes

This protocol details the preparation of fusogenic liposomes loaded with phosphocreatine. The formulation utilizes a combination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), with a fluorescent lipid for tracking.[1][2][3][4]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Rhod-PE)

  • Phosphocreatine (PCr)

  • Chloroform

  • HEPES buffer (20 mM, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Prepare a stock solution of DOPE and DOTAP in chloroform at a 1:1 weight ratio.

    • In a round-bottom flask, mix the DOPE/DOTAP stock solution with the fluorescent lipid tracer (NBD-PE or Rhod-PE) at a weight ratio of 1:1:0.1 (DOPE/DOTAP/Tracer).[6]

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration and Cargo Loading:

    • Prepare a solution of phosphocreatine in 20 mM HEPES buffer (pH 7.4).

    • Hydrate the lipid film with the PCr solution by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size.

    • Pass the suspension through the extruder 10-15 times to ensure a homogenous size distribution.

  • Purification and Storage:

    • Remove unloaded PCr by dialysis or size exclusion chromatography.

    • Store the prepared liposomes at 4°C and use within 48 hours for cell studies.[7]

Protocol 2: Intracellular Delivery and Analysis in Cell Culture

This protocol describes the application of PCr-loaded fusogenic liposomes to cultured cells and subsequent analysis of ATP levels.

Materials:

  • HEK 293T/17 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • PCr-loaded fusogenic liposomes (from Protocol 1)

  • Control liposomes (without PCr)

  • Free PCr solution

  • ATP-sensing fluorescent probe (e.g., ATP-Red)

  • Confocal microscope

  • 96-well plates

Procedure:

  • Cell Culture:

    • Culture HEK 293T/17 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in appropriate culture vessels (e.g., 96-well plates or chambered coverglass for microscopy) and allow them to adhere overnight.

  • Liposome Treatment:

    • On the day of the experiment, replace the culture medium with fresh medium.

    • Add the PCr-loaded fusogenic liposomes to the cells at the desired concentration (e.g., 0.37–6 pM).[2]

    • As controls, treat separate sets of cells with:

      • Empty fusogenic liposomes (no PCr).

      • Free PCr at a concentration equivalent to that in the liposomes.

      • Vehicle control (HEPES buffer).

    • Incubate the cells with the liposomes for the desired time period (e.g., 30 minutes).[3]

  • Analysis of Intracellular ATP Levels:

    • Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining liposomes.

    • Add the ATP-sensing fluorescent probe to the cells according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for probe uptake and interaction with intracellular ATP.

    • Visualize and quantify the fluorescence intensity using a confocal microscope or a fluorescence plate reader. An increase in fluorescence indicates a higher intracellular ATP concentration.[3]

Protocol 3: Cell Viability Assay

This protocol outlines the procedure to assess the cytotoxicity of the fusogenic liposomes.

Materials:

  • HEK 293T/17 cells

  • PCr-loaded fusogenic liposomes

  • Empty fusogenic liposomes

  • MTS assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HEK 293T/17 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Liposome Treatment:

    • Treat the cells with increasing concentrations of the fusogenic liposome formulations (e.g., 0.37–6 pM).[2] Include untreated cells as a control.

  • Incubation:

    • Incubate the cells for a period that allows for proliferation (e.g., 72 hours).[2]

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_delivery Intracellular Delivery cluster_analysis Analysis p1 Lipid Film Formation (DOPE, DOTAP, NBD-PE) p2 Hydration with Phosphocreatine Solution p1->p2 p3 Extrusion (100 nm) p2->p3 p4 Purification p3->p4 d1 Incubate Liposomes with HEK 293T/17 Cells p4->d1 PCr-loaded Liposomes d2 Fusogenic Liposome Fuses with Plasma Membrane d1->d2 a2 Cell Viability Assay (MTS) d1->a2 d3 Release of Phosphocreatine into Cytosol d2->d3 a3 Confocal Microscopy d2->a3 a1 ATP Measurement (Fluorescent Probe) d3->a1

Caption: Experimental workflow for phosphocreatine delivery.

signaling_pathway cluster_liposome Fusogenic Liposome cluster_cell Cell liposome PCr-Loaded Fusogenic Liposome membrane Plasma Membrane liposome->membrane Fusion pcr_in Phosphocreatine membrane->pcr_in PCr Release cytosol Cytosol adp ADP ck Creatine Kinase adp->ck atp ATP energy Cellular Energy atp->energy contraction Muscle Contraction atp->contraction transmission Nerve Impulse atp->transmission ck->atp Phosphate Transfer pcr_in->ck

Caption: Phosphocreatine's role in ATP regeneration.

logical_relationship cluster_problem The Challenge cluster_solution The Solution cluster_mechanism Mechanism of Action cluster_outcome The Outcome problem Phosphocreatine is Membrane Impermeable solution Fusogenic Liposomes problem->solution mechanism Direct Cytosolic Delivery via Membrane Fusion solution->mechanism outcome Increased Intracellular ATP (& Cellular Energy) mechanism->outcome

Caption: Logic of fusogenic liposome-mediated delivery.

References

Application Notes and Protocols: The Role of Phosphocreatine in Myocardial Ischemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphocreatine (PCr) in preclinical studies of myocardial ischemia. The protocols outlined below are based on established rodent models and are intended to serve as a guide for investigating the cardioprotective effects of exogenous PCr.

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, leads to a critical shortage of oxygen and nutrients, resulting in cellular energy depletion and ultimately cell death. Phosphocreatine serves as a vital immediate energy reserve in cardiomyocytes, buffering adenosine triphosphate (ATP) levels during periods of high energy demand or metabolic stress, such as ischemia.[1] Exogenous administration of PCr has been shown to be protective in the context of ischemia/reperfusion (I/R) injury by replenishing high-energy phosphate stores, reducing infarct size, and mitigating inflammatory responses.[2][3] These notes detail the experimental protocols to assess the efficacy of PCr in animal models of myocardial ischemia and present key quantitative data from relevant studies.

Key Signaling Pathways

Exogenous phosphocreatine is believed to exert its cardioprotective effects through multiple mechanisms. A key pathway involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is a central regulator of cell survival.[2][4] Activation of this pathway leads to the downstream phosphorylation and activation of anti-apoptotic proteins such as Bcl-2, thereby inhibiting programmed cell death.[2]

cluster_0 Cellular Response cluster_1 PCr-Mediated Cardioprotection PCr Exogenous Phosphocreatine PI3K PI3K PCr->PI3K Activates Inflammation Inflammation (TNF-α, NF-κB) PCr->Inflammation Inhibits Ischemia Myocardial Ischemia/Reperfusion Apoptosis Apoptosis Ischemia->Apoptosis Ischemia->Inflammation Akt Akt (Protein Kinase B) PI3K->Akt Activates pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Upregulates CellSurvival Cell Survival pAkt->CellSurvival Promotes Bcl2->Apoptosis Inhibits

Figure 1: Phosphocreatine Signaling Pathway in Myocardial Protection.

Experimental Protocols

Animal Model of Myocardial Ischemia/Reperfusion Injury

A widely used and reproducible model for studying myocardial ischemia is the ligation of the left anterior descending (LAD) coronary artery in rats.[2][5]

Materials:

  • Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 30 mg/kg, intraperitoneal injection)

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia.

  • Intubate the trachea and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Identify the LAD coronary artery.

  • Pass a 6-0 silk suture underneath the LAD.

  • Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by ST-segment elevation on the ECG and cyanosis of the myocardial tissue distal to the ligature.[2]

  • Maintain ischemia for a specified duration (e.g., 30 minutes).[2][4]

  • Initiate reperfusion by releasing the ligature.

  • Continue reperfusion for a designated period (e.g., 120 minutes).[2][4]

Start Anesthesia & Ventilation Thoracotomy Left Thoracotomy Start->Thoracotomy LAD_Ligation LAD Ligation (Ischemia Induction) Thoracotomy->LAD_Ligation Ischemia 30 min Ischemia LAD_Ligation->Ischemia Reperfusion Ligation Release (Reperfusion) Ischemia->Reperfusion Reperfusion_Time 120 min Reperfusion Reperfusion->Reperfusion_Time End Tissue & Blood Collection Reperfusion_Time->End

References

Application Notes and Protocols for Phosphocreatine Disodium Tetrahydrate in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr), a pivotal molecule in cellular bioenergetics, is increasingly recognized for its neuroprotective properties. As a readily available energy reservoir, PCr plays a crucial role in maintaining ATP homeostasis in tissues with high and fluctuating energy demands, such as the brain.[1][2][3] Exogenous administration of phosphocreatine disodium tetrahydrate offers a promising therapeutic strategy for mitigating neuronal damage in various neurological disorders. These application notes provide an overview of the mechanisms of action of PCr and detailed protocols for its use in established in vitro and in vivo models of neurodegeneration and ischemic injury.

Mechanism of Action

The neuroprotective effects of phosphocreatine are multifaceted, primarily revolving around the maintenance of cellular energy and the modulation of key signaling pathways.

  • Energy Buffering: In states of metabolic stress, such as ischemia or hypoxia, PCr can rapidly donate its high-energy phosphate group to ADP to regenerate ATP, a reaction catalyzed by creatine kinase.[2][4][5] This process is vital for sustaining essential cellular functions and preventing energy failure-induced cell death.

  • Reduction of Oxidative Stress: PCr has been shown to possess antioxidant properties, reducing the production of reactive oxygen species (ROS) and lipid peroxidation in response to neurotoxic insults.[1][6] By mitigating oxidative stress, PCr helps to preserve mitochondrial function and integrity.[1]

  • Modulation of Signaling Pathways: Research indicates that PCr exerts its neuroprotective effects through the activation of pro-survival signaling cascades. Notably, the phosphatidylinositol-3 kinase (PI3K)/Akt pathway is a key mediator of PCr's effects.[1][6] Activation of Akt leads to the phosphorylation and inactivation of glycogen synthase kinase-3β (GSK-3β), a protein implicated in apoptotic pathways.[1] Furthermore, PCr has been shown to influence the AKT/GSK-3β/Tau/APP/CDK5 pathways, which are relevant in the context of Alzheimer's disease.[7]

  • Anti-apoptotic Effects: By preserving energy levels and activating pro-survival pathways, PCr can inhibit the apoptotic cascade. Studies have demonstrated that PCr treatment can reduce the expression of key apoptotic proteins like caspase-3 and modulate the Bcl-2/Bax ratio.[4][7]

Neuroprotective Signaling Pathway of Phosphocreatine

G cluster_0 Cellular Stress (e.g., Ischemia, Neurotoxins) cluster_1 Pro-Survival Signaling cluster_2 Cellular Outcomes Ischemia Ischemia PI3K PI3K Neurotoxins Neurotoxins PCr Phosphocreatine (Exogenous) PCr->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates & Inactivates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes Inactivated_GSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis GSK3b->Apoptosis Promotes G start Start: Neuronal Cell Culture (e.g., Primary Neurons, PC-12 cells) treatment Treatment Groups: 1. Control (Vehicle) 2. Neurotoxin only 3. Neurotoxin + PCr 4. PCr only start->treatment incubation Incubation (Specified time and temperature) treatment->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability (MTT Assay) endpoint->viability cytotoxicity Cytotoxicity (LDH Assay) endpoint->cytotoxicity apoptosis Apoptosis (TUNEL Staining) endpoint->apoptosis western Protein Expression (Western Blot) endpoint->western data Data Analysis & Interpretation viability->data cytotoxicity->data apoptosis->data western->data

References

Application Notes and Protocols: Experimental Use of Phosphocreatine to Study Muscle Fatigue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr) plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle.[1][2] It serves as a rapidly available reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][3] The breakdown of PCr to creatine (Cr) and inorganic phosphate (Pi) is catalyzed by creatine kinase (CK), a reaction that buffers ATP levels during the initial stages of intense muscular activity.[4][5] The depletion of PCr stores and the concomitant accumulation of its byproducts, particularly Pi, are considered key factors in the onset of muscle fatigue.[6][7][8] Consequently, the experimental manipulation and monitoring of PCr levels provide a powerful tool for investigating the mechanisms of muscle fatigue and for evaluating the efficacy of potential therapeutic interventions.

These application notes provide a comprehensive overview of the experimental use of phosphocreatine in muscle fatigue research, including detailed protocols for key experimental techniques and data presentation guidelines.

Signaling Pathways and Logical Relationships

The Phosphocreatine Shuttle

The phosphocreatine shuttle is a fundamental concept in muscle bioenergetics, describing the intracellular energy transfer between ATP production sites (mitochondria) and ATP utilization sites (myofibrils and ion pumps).[2][9] This system relies on different isoforms of creatine kinase located in the mitochondria and cytoplasm.

cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Oxidative_Phosphorylation Oxidative Phosphorylation ATP_mito ATP Oxidative_Phosphorylation->ATP_mito produces mtCK Mitochondrial CK (mtCK) ADP_mito ADP mtCK->ADP_mito produces PCr_mito Phosphocreatine (PCr) mtCK->PCr_mito produces ATP_mito->mtCK ADP_mito->Oxidative_Phosphorylation stimulates Cr_mito Creatine (Cr) Cr_mito->mtCK PCr_cyto Phosphocreatine (PCr) PCr_mito->PCr_cyto Diffusion Myofibrillar_ATPase Myofibrillar ATPase (Contraction) ADP_cyto ADP Myofibrillar_ATPase->ADP_cyto produces cCK Cytosolic CK (cCK) ATP_cyto ATP cCK->ATP_cyto regenerates Cr_cyto Creatine (Cr) cCK->Cr_cyto produces ATP_cyto->Myofibrillar_ATPase fuels ADP_cyto->cCK Cr_cyto->Cr_mito Diffusion PCr_cyto->cCK caption The Phosphocreatine Shuttle System.

Caption: The Phosphocreatine Shuttle System.

Proposed Mechanism of Fatigue via Inorganic Phosphate Accumulation

During intense exercise, the rapid breakdown of phosphocreatine leads to a significant increase in intracellular inorganic phosphate (Pi).[6] Elevated Pi levels have been implicated in muscle fatigue through several mechanisms, including a direct effect on myofibrillar proteins and impairment of sarcoplasmic reticulum (SR) Ca2+ handling.[6][10] One proposed mechanism involves the precipitation of calcium phosphate (CaPi) within the SR, which reduces the amount of Ca2+ available for release, thereby impairing excitation-contraction coupling.[6][11]

Intense_Exercise Intense Muscle Contraction PCr_Breakdown Phosphocreatine Breakdown Intense_Exercise->PCr_Breakdown Pi_Accumulation Increased Myoplasmic [Pi] PCr_Breakdown->Pi_Accumulation Pi_into_SR Pi entry into Sarcoplasmic Reticulum (SR) Pi_Accumulation->Pi_into_SR CaPi_Precipitation Calcium Phosphate (CaPi) Precipitation in SR Pi_into_SR->CaPi_Precipitation Reduced_Ca_Release Reduced SR Ca2+ Release CaPi_Precipitation->Reduced_Ca_Release Impaired_Contraction Impaired Muscle Contraction Reduced_Ca_Release->Impaired_Contraction Fatigue Muscle Fatigue Impaired_Contraction->Fatigue caption Proposed role of Pi in muscle fatigue.

Caption: Proposed role of Pi in muscle fatigue.

Data Presentation

Quantitative data from studies investigating the effects of exercise on muscle metabolites should be presented in a clear and structured format to facilitate comparison across different experimental conditions.

Table 1: Changes in Muscle Metabolites During High-Intensity Exercise

ParameterResting StatePost-ExerciseReference
Phosphocreatine (PCr) (mmol/kg dry muscle) 70-80< 20[7]
ATP (mmol/kg dry muscle) 20-25~20[12]
Inorganic Phosphate (Pi) (mmol/kg dry muscle) 3-5> 30[6]
Lactate (mmol/kg dry muscle) 4-5> 100[7]
Intracellular pH ~7.0< 6.5[12][13]

Table 2: Effects of Creatine Supplementation on Muscle Phosphocreatine and Performance

ParameterPlacebo GroupCreatine GroupReference
Increase in Muscle PCr Stores -20-50%[14]
Improvement in High-Intensity Exercise Performance -5-15%[15][16]
Body Mass Increase (short-term) -~1 kg[16]

Experimental Protocols

Protocol 1: In Vivo Measurement of Phosphocreatine Kinetics using ³¹P Magnetic Resonance Spectroscopy (MRS)

³¹P-MRS is a non-invasive technique that allows for the quantification of phosphorus-containing metabolites, including PCr, ATP, and Pi, as well as intracellular pH in skeletal muscle.[17][18] This method is invaluable for studying the dynamic changes in muscle energy metabolism during exercise and recovery.[18]

1. Subject Preparation:

  • Subjects should refrain from strenuous exercise for at least 24 hours prior to the measurement.

  • A standardized meal should be consumed 2-3 hours before the experiment to ensure consistent metabolic conditions.

  • Informed consent must be obtained, and subjects should be screened for contraindications to magnetic resonance imaging.[19]

2. Experimental Setup:

  • A clinical MRI scanner (e.g., 1.5T or 3T) equipped for ³¹P-MRS is required.[19]

  • A surface coil (e.g., a circular or elliptical coil) is placed over the muscle of interest (e.g., calf or quadriceps).

  • The subject is positioned comfortably within the scanner to minimize movement artifacts.[19]

3. Exercise Protocol:

  • A custom-built, non-magnetic ergometer is used to perform exercise within the MRI scanner.

  • The exercise protocol can be tailored to the research question, for example:

    • Sustained Maximal Voluntary Contraction (MVC): To induce rapid fatigue.[20]

    • Intermittent Contractions: To simulate team sports or interval training.[20]

    • Incremental Exercise: To determine metabolic thresholds.

4. Data Acquisition:

  • ³¹P-MR spectra are acquired at rest, during the exercise protocol, and during a recovery period.

  • Typical acquisition parameters include a pulse-and-acquire sequence with a repetition time (TR) of 2-4 seconds.

  • Temporal resolution can be as high as one spectrum every 6 seconds to capture rapid metabolic changes.[21][22]

5. Data Analysis:

  • The acquired spectra are processed to determine the peak areas of PCr, Pi, and β-ATP.

  • Intracellular pH is calculated from the chemical shift difference between the Pi and PCr peaks.

  • PCr recovery kinetics are often fitted to a mono-exponential model to determine the time constant of recovery (τPCr), which is an index of mitochondrial oxidative capacity.[8][23]

Subject_Prep Subject Preparation (Rest, Standardized Meal) Positioning Positioning in MRI Scanner with Surface Coil Subject_Prep->Positioning Resting_Scan Acquire Resting ³¹P-MR Spectra Positioning->Resting_Scan Exercise Perform Exercise Protocol in Scanner Resting_Scan->Exercise Dynamic_Scan Dynamically Acquire ³¹P-MR Spectra Exercise->Dynamic_Scan Recovery_Scan Acquire Recovery ³¹P-MR Spectra Dynamic_Scan->Recovery_Scan Post-Exercise Data_Processing Spectral Processing (Peak Integration) Recovery_Scan->Data_Processing Analysis Quantify Metabolites & pH Calculate Recovery Kinetics Data_Processing->Analysis caption Workflow for ³¹P-MRS muscle fatigue study.

Caption: Workflow for ³¹P-MRS muscle fatigue study.

Protocol 2: Creatine Supplementation to Modulate Muscle Phosphocreatine Stores

Oral creatine supplementation is a widely used and effective method to increase intramuscular PCr concentrations, providing a valuable experimental tool to investigate the role of PCr in muscle fatigue and performance.[15][16][24]

1. Subject Recruitment:

  • Recruit healthy, physically active individuals.

  • Exclude individuals with pre-existing kidney or liver conditions.

2. Study Design:

  • A double-blind, placebo-controlled design is recommended.

  • Subjects are randomly assigned to either a creatine supplementation group or a placebo group.

3. Supplementation Protocol:

  • Loading Phase: 20 g of creatine monohydrate per day (or 0.3 g/kg body weight), divided into four equal doses, for 5-7 days.[14]

  • Maintenance Phase: 3-5 g of creatine monohydrate per day for the remainder of the study period.

  • The placebo group receives a substance identical in appearance and taste (e.g., maltodextrin).

4. Performance Testing:

  • Assess muscle performance before and after the supplementation period.

  • Performance tests should target the phosphagen system, such as:

    • Repeated sprints on a cycle ergometer.

    • Maximal isokinetic muscle contractions.

    • Resistance exercise protocols (e.g., bench press, squats).[14]

5. Muscle Biopsy (Optional):

  • For direct measurement of muscle creatine and PCr content, muscle biopsies can be taken from a muscle such as the vastus lateralis before and after supplementation.

6. Data Analysis:

  • Compare the changes in performance and muscle metabolite concentrations between the creatine and placebo groups using appropriate statistical methods (e.g., ANOVA).

Conclusion

The experimental study of phosphocreatine provides critical insights into the metabolic basis of muscle fatigue. By employing techniques such as ³¹P-MRS and creatine supplementation, researchers can non-invasively monitor and manipulate the primary energy buffer in skeletal muscle. The protocols and guidelines presented in these application notes offer a framework for conducting rigorous and reproducible research in this field, ultimately contributing to a better understanding of muscle function and the development of interventions to enhance performance and mitigate fatigue.

References

Application Notes and Protocols: Phosphocreatine Disodium Tetrahydrate in Xenopus Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free extracts derived from the eggs of the South African clawed frog, Xenopus laevis, are a powerful in vitro system for dissecting complex cellular processes, including DNA replication, cell cycle control, and cytoskeletal dynamics. The success of these experiments hinges on maintaining a cellular environment that closely mimics in vivo conditions. A critical component for achieving this is the supplementation of an energy source to fuel the various enzymatic reactions. Phosphocreatine disodium tetrahydrate, in combination with creatine phosphokinase, serves as a vital ATP regeneration system, ensuring a sustained supply of high-energy phosphate bonds necessary for cellular activities within the extract.

Phosphocreatine acts as a high-energy phosphate reservoir, transferring its phosphate group to ADP to regenerate ATP, a reaction catalyzed by creatine kinase.[1][2] This system is essential for processes that are highly dependent on ATP, such as DNA replication and chromatin assembly.[3][4] These application notes provide detailed protocols for the preparation and use of phosphocreatine-containing buffers and energy mixes for Xenopus egg extract experiments.

Data Presentation

Table 1: Composition of Energy Regenerator (ER) / Energy Mix Solutions
ComponentStock ConcentrationFinal Concentration in ExtractReference
Phosphocreatine Disodium Salt1 M20-25 mM[3][5]
ATP20 mM1 mM[4][6]
Creatine Phosphokinase600 µg/mL - 5 mg/mL15 µg/mL - 50 µg/mL[3][6][7]
MgCl₂20 mM1 mM[6]
Table 2: Common Xenopus Buffers
BufferComponentspHReference
Marc's Modified Ringers (MMR)100 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.1 mM EDTA, 5 mM HEPES7.7-7.8[7]
Xenopus Buffer (XB)100 mM KCl, 0.1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 50 mM Sucrose7.7[7]
CSF-XB100 mM KCl, 2 mM MgCl₂, 0.1 mM CaCl₂, 50 mM Sucrose, 5 mM EGTA, 10 mM HEPES7.8[8]

Experimental Protocols

Protocol 1: Preparation of 20x Energy Reaction (ER) Mix

This protocol is adapted from methods used for studying protein turnover in Xenopus egg extracts.[6]

Materials:

  • Adenosine triphosphate (ATP)

  • Phosphocreatine disodium salt tetrahydrate

  • Magnesium chloride (MgCl₂)

  • Creatine phosphokinase

  • Purified deionized water

Procedure:

  • To prepare 1 mL of 20x ER mix, combine the following:

    • 10.1 mg of ATP

    • 31.7 mg of phosphocreatine disodium salt tetrahydrate

    • 1.7 mg of MgCl₂

    • 600 µg of creatine phosphokinase

  • Dissolve the components in a total volume of 1 mL of purified deionized water.

  • Aliquot the ER mix into 50 µL volumes.

  • Store the aliquots at -80°C until needed.

Protocol 2: Preparation of Energy Regenerator (ER) for DNA Replication Studies

This protocol is commonly used to supplement Xenopus egg extracts for DNA replication and cell cycle studies.[3]

Materials:

  • Phosphocreatine potassium salt

  • Creatine phosphokinase

  • HEPES-KOH, pH 7.6 (10 mM)

  • Purified deionized water

Procedure:

  • Prepare a 1 M stock solution of phosphocreatine in 10 mM HEPES-KOH, pH 7.6.

  • Prepare a 600 µg/mL stock solution of creatine phosphokinase in 10 mM HEPES-KOH, pH 7.6.

  • These stock solutions can be stored frozen.

  • Immediately before use, add the phosphocreatine and creatine phosphokinase stocks to the freshly thawed Xenopus egg extract to achieve a final concentration of 25 mM phosphocreatine and 15 µg/mL creatine phosphokinase.[3] This is typically achieved by adding 1/40th volume of the stock solutions to the extract.[3]

Protocol 3: Preparation of NPE-ATP Regeneration System

This protocol is designed for use with Nucleoplasmic Extract (NPE) to study the DNA damage response.[7]

Materials:

  • ATP stock solution (0.2 M, pH 7.0)

  • Phosphocreatine disodium salt stock solution (1 M, pH 7.0)

  • Creatine phosphokinase (CPK) stock solution (5 mg/mL in 50 mM NaCl, 50% glycerol, 10 mM HEPES-KOH, pH 7.5)

Procedure:

  • Prepare stock solutions of ATP, phosphocreatine, and CPK. Aliquot and store at -20°C for up to six months.

  • Immediately before use, mix the following on ice:

    • 10 µL of 1 M phosphocreatine

    • 5 µL of 0.2 M ATP

    • 0.5 µL of 5 mg/mL CPK

  • Add 1 µL of this freshly prepared mix per 30 µL of extract.

  • Discard any unused portion of the mix.

Visualizations

ATP_Regeneration_Cycle cluster_reaction ATP Regeneration PCr Phosphocreatine Cr Creatine PCr->Cr Pi CPK Creatine Phosphokinase ADP ADP ATP ATP ADP->ATP ATP->ADP Energy Work Cellular Processes (e.g., DNA Replication) ATP->Work Work->ADP

Caption: ATP Regeneration Cycle in Xenopus Extracts.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Xenopus_Eggs Xenopus laevis Eggs Dejellying Dejellying (2% Cysteine) Xenopus_Eggs->Dejellying Crushing Crushing Spin Dejellying->Crushing Clarifying Clarifying Spin Crushing->Clarifying Egg_Extract Cytoplasmic Extract Clarifying->Egg_Extract Energy_Mix Add Energy Mix (Phosphocreatine, ATP, CPK) Egg_Extract->Energy_Mix Sperm_Nuclei Add Demembranated Sperm Nuclei Energy_Mix->Sperm_Nuclei Incubation Incubate at 23°C Sperm_Nuclei->Incubation Analysis Analysis (e.g., DNA Replication Assay) Incubation->Analysis

Caption: Experimental Workflow for DNA Replication in Xenopus Egg Extracts.

References

Troubleshooting & Optimization

How to ensure stability of Phosphocreatine disodium tetrahydrate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Phosphocreatine disodium tetrahydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of Phosphocreatine disodium tetrahydrate in aqueous solutions?

A1: The primary cause of instability is hydrolysis. In aqueous solutions, phosphocreatine spontaneously breaks down into creatine and inorganic phosphate. This degradation is a significant concern for researchers using it in experimental settings.[1][2]

Q2: What are the main factors that influence the stability of phosphocreatine in solution?

A2: The stability of phosphocreatine in aqueous solutions is primarily affected by pH, temperature, and concentration. Alkaline conditions generally improve stability, while acidic conditions and elevated temperatures accelerate degradation.[2][3][4]

Q3: What is the recommended pH range for preparing stable phosphocreatine solutions?

A3: To enhance stability, it is recommended to prepare phosphocreatine solutions in an alkaline pH range. A pH between 8.0 and 11.0 has been shown to significantly improve the stability of phosphocreatine solutions.[2][4][5] Some studies suggest that a pH of around 11 can maintain purity for extended periods.[2]

Q4: How does temperature affect the stability of phosphocreatine solutions?

A4: Lower temperatures significantly increase the stability of phosphocreatine solutions. It is highly recommended to store aqueous solutions of phosphocreatine at refrigerated temperatures (2-8°C) or frozen (-20°C) to minimize degradation.[2][3][5][6]

Q5: Can I prepare a stock solution of phosphocreatine and store it for later use?

A5: Yes, but with precautions. If you need to store a stock solution, it should be prepared in an appropriate alkaline buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C.[6] Under these conditions, stock solutions may be stable for up to three months. For immediate use, it is best to prepare fresh solutions.[6]

Q6: Are there any additives that can help stabilize phosphocreatine in solution?

A6: Yes, the addition of a phosphate salt, such as sodium phosphate dibasic dihydrate, at concentrations between 5 to 50 mM, has been shown to improve the stability of phosphocreatine solutions, particularly when maintained at a pH of 11.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of phosphocreatine concentration in solution. The pH of the solution is too low (acidic or neutral).Adjust the pH of the solvent to the alkaline range (pH 8.0-11.0) before dissolving the phosphocreatine.[2][4]
The solution is being stored at room temperature.Store the prepared solution at 2-8°C for short-term use or at -20°C for longer-term storage.[2]
Precipitate forms in the solution upon storage. The concentration of phosphocreatine is too high for the storage temperature.Prepare solutions at a concentration that remains soluble at the intended storage temperature. If a precipitate forms upon thawing, gently warm and vortex the solution to redissolve it before use.
The solution has degraded, and the degradation products are less soluble.Prepare fresh solution. Consider using a stabilizing agent like a phosphate buffer.[2]
Inconsistent experimental results using phosphocreatine solutions. Degradation of phosphocreatine between experiments or during the experiment.Always prepare fresh phosphocreatine solution for each experiment, or if using a stock solution, ensure it has been stored properly and for not longer than the recommended period.[6] Maintain a consistent pH and temperature during your experiments.
Impurities in the phosphocreatine solid.Ensure you are using a high-purity grade of Phosphocreatine disodium tetrahydrate. Check the certificate of analysis for impurity levels.

Data on Phosphocreatine Stability

The following table summarizes the stability of phosphocreatine solutions under different storage conditions.

Concentration Range (mM)Buffer/AdditivepHTemperature (°C)DurationStability OutcomeReference
300 - 700None11253 monthsStable[2]
300 - 700None1156 monthsStable[2]
300 - 7005 - 50 mM Phosphate Salt1125at least 12 monthsStable (Purity > 97%)[2]
300 - 7005 - 50 mM Phosphate Salt115at least 12 monthsStable (Purity > 97%)[2]

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of Phosphocreatine
  • Prepare the Alkaline Buffer:

    • Prepare a 50 mM sodium phosphate dibasic dihydrate solution in high-purity water.

    • Adjust the pH of the buffer solution to 11.0 using 1N NaOH.

    • Filter the buffer solution through a 0.22 µm sterile filter.

  • Dissolve Phosphocreatine:

    • Weigh the required amount of Phosphocreatine disodium tetrahydrate in a sterile container.

    • Add the prepared alkaline phosphate buffer to the solid phosphocreatine to achieve the desired final concentration (e.g., 400 mM).

    • Gently agitate the solution until the solid is completely dissolved.

  • Sterilization and Storage:

    • If required for sterile applications, filter the final phosphocreatine solution through a 0.22 µm sterile filter.

    • Aliquot the solution into sterile tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.

Protocol for Assessing Phosphocreatine Stability using HPLC
  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: An aqueous mobile phase containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, adjusted to pH 6.6 with orthophosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 210 nm.[4]

    • Column Temperature: 25°C.[2]

  • Sample Preparation:

    • Prepare phosphocreatine solutions under the desired test conditions (e.g., different pH, temperature, and with/without stabilizers).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample solution.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.05% w/v) using the mobile phase as the diluent.[2]

    • Filter the diluted sample through a 0.22 µm nylon filter before injection.[2]

  • Standard Preparation:

    • Prepare a standard solution of phosphocreatine of known concentration in the mobile phase.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the peak area of phosphocreatine in the samples and compare it to the standard to determine the concentration.

    • Monitor for the appearance of degradation product peaks (e.g., creatine, creatinine).

Visualizations

Signaling Pathway: The Phosphocreatine Shuttle

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP CK_mito Mitochondrial Creatine Kinase Mito_ATP->CK_mito Mito_ADP ADP PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion Cr_mito Creatine Cr_mito->CK_mito CK_mito->Mito_ADP CK_mito->PCr_mito Cyto_ATP ATP ATP_utilization ATP Utilization (e.g., Muscle Contraction) Cyto_ATP->ATP_utilization Cyto_ADP ADP CK_cyto Cytosolic Creatine Kinase Cyto_ADP->CK_cyto PCr_cyto->CK_cyto Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion CK_cyto->Cyto_ATP CK_cyto->Cr_cyto ATP_utilization->Cyto_ADP

Caption: The Phosphocreatine shuttle for energy transport.

Experimental Workflow: Stability Testing of Phosphocreatine

Stability_Workflow prep_solution Prepare Phosphocreatine Solution (Varying pH, Temp, Additives) storage Store under Defined Conditions prep_solution->storage sampling Sample at Time Points (T0, T1, T2...) storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Quantify Degradation) hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing phosphocreatine stability.

Logical Relationship: Factors Affecting Phosphocreatine Stability

Stability_Factors stability Phosphocreatine Aqueous Stability concentration Concentration stability->concentration Stability can influence maximum soluble concentration over time ph pH ph->stability Alkaline pH increases stability temp Temperature temp->stability Low temperature increases stability additives Additives (e.g., Phosphate) additives->stability Phosphate buffer increases stability

Caption: Key factors influencing phosphocreatine stability.

References

Troubleshooting low cell viability with phosphocreatine supplementation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low cell viability during experiments involving phosphocreatine (PCr) supplementation. The information is designed to help troubleshoot common issues and optimize experimental conditions for reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may lead to unexpected decreases in cell viability when using phosphocreatine.

Question: We are observing a significant decrease in cell viability after adding phosphocreatine to our cultures. What are the potential causes?

Answer: While phosphocreatine is generally considered cytoprotective and serves as a rapid energy source for cells, several factors could contribute to low cell viability.[1][2] The issue is often not direct toxicity but rather related to the experimental setup. Consider the following possibilities:

  • Phosphocreatine Solution Quality and Handling:

    • Purity: Ensure you are using a high-purity grade of phosphocreatine suitable for cell culture. Impurities could be cytotoxic.

    • pH Shift: The addition of a significant concentration of a phosphocreatine salt solution might alter the pH of your culture medium. Measure the pH of the medium after supplementation and adjust if necessary.

    • Degradation: Phosphocreatine can be unstable in solution over long periods. It is recommended to prepare fresh solutions for each experiment.

  • Cell Culture Conditions:

    • Cell Health: Ensure the cells were healthy and in the logarithmic growth phase before the experiment. Stressed or unhealthy cells may respond poorly to any changes in their environment.

    • Contamination: Rule out underlying microbial contamination in your cultures, which can cause a rapid decline in viability.

    • Serum Variability: If using serum, be aware that batch-to-batch variability can influence cell growth and viability.[3]

  • Experimental Design:

    • Concentration: The concentration of phosphocreatine may be too high for your specific cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration.

    • Vehicle Control: If dissolving phosphocreatine in a vehicle other than the culture medium, ensure that the final concentration of the vehicle is not toxic to the cells.

Question: How can I determine the optimal concentration of phosphocreatine for my cell line?

Answer: The optimal concentration of phosphocreatine is cell-type dependent and should be determined empirically. A dose-response experiment is the most effective method.

  • Recommendation: Test a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM). High millimolar concentrations have been shown to be protective in some studies.[4]

  • Procedure: Seed your cells at a consistent density and treat them with different concentrations of phosphocreatine for a defined period (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Assessment: Measure cell viability using a standard assay such as MTT, XTT, or a luminescent ATP-based assay.[5][6] The optimal concentration will be the one that maintains or improves viability without causing a decline.

Question: Could the phosphocreatine be interacting negatively with other components in our culture medium?

Answer: While direct negative interactions are not commonly reported, the complex composition of some culture media could theoretically influence the stability and availability of phosphocreatine. For example, the activity of phosphatases present in serum could potentially dephosphorylate PCr over time.

  • Troubleshooting Step: If you suspect an interaction, consider a simplified experimental setup. Test the effect of phosphocreatine in a serum-free or chemically defined medium, if your cell line can tolerate it for the duration of the experiment. This can help isolate the effect of the phosphocreatine itself.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low cell viability issues.

start Start: Low Cell Viability Observed check_pcr Step 1: Verify Phosphocreatine Solution start->check_pcr check_culture Step 2: Assess General Cell Culture Health start->check_culture check_protocol Step 3: Review Experimental Protocol start->check_protocol pcr_purity Purity & Grade (Is it cell culture grade?) check_pcr->pcr_purity pcr_prep Fresh Preparation (Was the solution prepared fresh?) check_pcr->pcr_prep pcr_ph Medium pH (Did pH shift after addition?) check_pcr->pcr_ph culture_health Pre-experiment Cell Health (Were cells in log phase?) check_culture->culture_health culture_contam Contamination Check (Is the culture free of microbes?) check_culture->culture_contam culture_media Media & Serum Quality (Are reagents within expiry/validated?) check_culture->culture_media protocol_conc Concentration (Was a dose-response performed?) check_protocol->protocol_conc protocol_vehicle Vehicle Control (Is the vehicle non-toxic?) check_protocol->protocol_vehicle protocol_assay Viability Assay (Is the assay validated?) check_protocol->protocol_assay resolve Problem Identified & Resolved pcr_purity->resolve pcr_prep->resolve pcr_ph->resolve culture_health->resolve culture_contam->resolve culture_media->resolve protocol_conc->resolve protocol_vehicle->resolve protocol_assay->resolve

Caption: A logical troubleshooting workflow for low cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phosphocreatine in supporting cell viability?

A1: Phosphocreatine acts as a rapidly mobilizable reserve of high-energy phosphates.[1] Its primary role is to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through a reversible reaction catalyzed by the enzyme creatine kinase (CK). This "phosphocreatine shuttle" is crucial for maintaining ATP levels in cells with high or fluctuating energy demands, thereby buffering cellular energy homeostasis and protecting against cell death caused by energy depletion.[7]

The Phosphocreatine (PCr) - Creatine Kinase (CK) System

cluster_mito Mitochondrion cluster_cyto Cytosol (Site of Energy Use) ATP_mito ATP CK_mito Mitochondrial CK ATP_mito->CK_mito Donates P ADP_mito ADP Cr_mito Creatine Cr_mito->CK_mito PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Shuttle CK_mito->ADP_mito CK_mito->PCr_mito Regenerates ATP_cyto ATP Energy_Use Cellular Processes (e.g., ion pumps, synthesis) ATP_cyto->Energy_Use Energy Consumption ADP_cyto ADP CK_cyto Cytosolic CK ADP_cyto->CK_cyto Cr_cyto Creatine Cr_cyto->Cr_mito Shuttle PCr_cyto->CK_cyto Donates P CK_cyto->ATP_cyto Regenerates CK_cyto->Cr_cyto Energy_Use->ADP_cyto Energy Consumption

Caption: The phosphocreatine shuttle for cellular energy buffering.
Q2: What is the difference between using creatine and phosphocreatine as a supplement in cell culture?

A2: Creatine is the precursor to phosphocreatine.[8] When you supplement with creatine, cells must first transport it inside and then use ATP to phosphorylate it into phosphocreatine, a process dependent on creatine kinase activity.[9] Supplementing directly with phosphocreatine provides the cell with the immediate high-energy phosphate donor, bypassing the initial phosphorylation step. However, the transport of phosphocreatine into the cell may be different from that of creatine. For many applications, providing phosphocreatine is a more direct way to supply an energy buffer.

Q3: What grade of phosphocreatine should I use and how should I prepare it?

A3: It is critical to use a high-purity phosphocreatine, typically ≥97%, suitable for biochemical or cell culture applications. The disodium salt hydrate is a common and water-soluble form.

  • Preparation: Prepare a concentrated stock solution (e.g., 500 mM) in sterile, nuclease-free water or a buffered solution like PBS. The solubility in water is typically around 50 mg/mL.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your sterile culture medium.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution.

Q4: Can phosphocreatine protect cells from apoptosis?

A4: Yes, several studies have demonstrated that phosphocreatine can protect various cell types from apoptosis induced by stressors like ischemia-reperfusion injury and oxidative stress.[10][11][12] This protection is attributed not only to its role in maintaining energy homeostasis but also to its ability to modulate specific signaling pathways. For example, phosphocreatine has been shown to activate the pro-survival PI3K/Akt/eNOS pathway.[12][13]

PI3K/Akt Signaling Pathway in Cell Survival

PCr Phosphocreatine PI3K PI3K PCr->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Phosphocreatine can promote cell survival via the PI3K/Akt pathway.

Quantitative Data Summary

The following table summarizes phosphocreatine concentrations used in various in vitro studies. Note that these are examples, and the optimal concentration for your specific application should be determined experimentally.

Cell TypeExperimental ContextPhosphocreatine ConcentrationObserved EffectCitation
Human Umbilical Vein Endothelial Cells (HUVECs)Protection against oxLDL-induced apoptosis10, 20, 30 mMDose-dependent prevention of cytotoxicity[12]
Human Umbilical Vein Endothelial Cells (HUVECs)Protection against Methylglyoxal-induced apoptosis10, 20, 30 mMAnti-apoptotic effect[13]
Primary Chick Embryo NeuronsProtection against sulfur mustard cytotoxicityHigh mM concentrationsIncreased LC50 by ~250%[4]
Human Skin KeratinocytesProtection against sulfur mustard cytotoxicityHigh mM concentrationsIncreased LC50 by ~250%[4]
Hippocampal Cell CulturesProtection against glutamate excitotoxicity5 mMSubstantially mitigated toxicity[14]

Experimental Protocols

Protocol 1: Preparation of Phosphocreatine Stock Solution
  • Reagents:

    • Phosphocreatine disodium salt hydrate (≥97% purity)

    • Sterile, nuclease-free water or PBS

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of phosphocreatine powder.

    • Dissolve the powder in sterile water or PBS to a final concentration of 500 mM. For example, to make 1 mL of a 500 mM solution of phosphocreatine disodium salt (M.W. ~255.08 g/mol for the anhydrous form, adjust for hydrates), dissolve 127.5 mg in 1 mL of solvent.

    • Ensure the powder is completely dissolved by gentle vortexing.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: General Cell Viability Assessment using an ATP-based Assay

This protocol provides a general method for assessing how phosphocreatine affects cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.[6]

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate suitable for luminescence assays. The seeding density should be optimized to ensure cells are in a logarithmic growth phase at the time of the assay.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and recover.

  • Treatment:

    • Prepare serial dilutions of phosphocreatine in complete culture medium from your sterile stock solution.

    • Carefully remove the medium from the wells and replace it with medium containing the different concentrations of phosphocreatine. Include wells with medium only (no cells, for background) and wells with cells in medium without phosphocreatine (untreated control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • ATP Measurement (Example using a commercially available kit):

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Luminescence of Treated Sample / Luminescence of Untreated Control) * 100

References

Why is my phosphocreatine solution pH changing over time?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the pH stability of their phosphocreatine solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my phosphocreatine solution changing over time?

The pH of a phosphocreatine (PCr) solution can change over time primarily due to its chemical instability in aqueous solutions, leading to degradation into creatinine and inorganic phosphate (Pi). This degradation process is highly dependent on the initial pH, temperature, and buffer composition of the solution. The release of these degradation products can alter the overall hydrogen ion concentration, causing a shift in the solution's pH.

Specifically, the spontaneous, non-enzymatic cyclization of the creatine moiety of phosphocreatine to form creatinine is a key factor.[1][2] This reaction is influenced by the pH of the solution.[3] Additionally, the hydrolysis of the phosphate group from phosphocreatine releases inorganic phosphate, which can act as a weak acid and contribute to a decrease in pH, especially in poorly buffered solutions.

Troubleshooting Guide

Issue: The pH of my freshly prepared phosphocreatine solution is decreasing over time.

Possible Causes and Solutions:

  • Inherent Instability and Degradation: Phosphocreatine is inherently unstable in aqueous solutions and can degrade into creatinine and inorganic phosphate. The rate of this degradation is accelerated under certain pH and temperature conditions.[2][3]

    • Troubleshooting Steps:

      • pH Optimization: The stability of creatine, and by extension phosphocreatine, is significantly influenced by pH. Degradation is generally faster in acidic to neutral pH ranges.[3] Consider preparing your solution at a slightly alkaline pH (e.g., pH 7.5-9.0) to improve stability, as some evidence suggests that at pH values higher than 7.4, the formation of phosphocreatine is favored over its degradation to creatinine.[4][5]

      • Temperature Control: The degradation of phosphocreatine is temperature-dependent. Storing your solution at lower temperatures (e.g., 2-8°C or frozen at -20°C) can significantly slow down the degradation process.[6][7][8] Prepare the solution using cold solvents and keep it on ice during your experiments whenever possible.

      • Fresh Preparation: Due to its limited stability in solution, it is highly recommended to prepare phosphocreatine solutions fresh before each experiment.

  • Inadequate Buffering: If your phosphocreatine solution is prepared in water or a weak buffer, the release of protons during degradation can lead to a noticeable change in pH.

    • Troubleshooting Steps:

      • Use a Suitable Buffer: Prepare your phosphocreatine solution in a well-buffered system with a pKa close to your desired experimental pH. Common biological buffers such as HEPES, TRIS, or phosphate buffers can be used. Ensure the buffer concentration is sufficient to resist pH changes resulting from phosphocreatine degradation.

  • Hydrolysis of the Phosphate Group: The hydrolysis of the high-energy phosphate bond in phosphocreatine releases inorganic phosphate (Pi). In an unbuffered or weakly buffered solution, the release of Pi can contribute to a decrease in pH.

    • Troubleshooting Steps:

      • This is an intrinsic property of phosphocreatine degradation. The best mitigation strategy is to use a robust buffering system and to prepare solutions fresh as described above.

Data Summary

The stability of phosphocreatine in solution is influenced by several factors. The following table summarizes the key factors and their impact on stability.

FactorEffect on Phosphocreatine StabilityRecommendations
pH Degradation is faster in acidic to neutral solutions. Stability is generally higher in slightly alkaline conditions.[3][4][5]Prepare solutions in a buffer with a pH between 7.5 and 9.0. Avoid acidic conditions for prolonged storage.
Temperature Higher temperatures accelerate the rate of degradation.[2][6]Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C for longer-term).[7] Use cold solvents for preparation.
Storage Time Stability decreases over time in solution.Prepare solutions fresh before each use. If storage is necessary, aliquot and freeze at -20°C for up to 3 months.[7]
Buffer Capacity Inadequate buffering can lead to significant pH shifts upon degradation.Use a buffer with sufficient concentration to maintain a stable pH.

Experimental Protocols

Protocol for Preparing a Stable Phosphocreatine Solution

This protocol provides a general guideline for preparing a phosphocreatine solution with improved stability for use in typical biochemical or physiological experiments.

Materials:

  • Phosphocreatine disodium salt (or other salt form)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer (e.g., HEPES, TRIS-HCl)

  • Calibrated pH meter

  • Sterile, RNase/DNase-free tubes

  • Ice bucket

Procedure:

  • Pre-cool all reagents and equipment: Place your water, buffer stock solution, and tubes on ice.

  • Determine the required concentration: Calculate the mass of phosphocreatine needed to achieve the desired final concentration in your chosen volume.

  • Dissolve the phosphocreatine:

    • Weigh the calculated amount of phosphocreatine powder.

    • Add the powder to a pre-chilled tube.

    • Add a portion of the cold buffer solution to the tube.

    • Gently vortex or swirl to dissolve the powder completely. Keep the tube on ice.

  • Adjust the volume and pH:

    • Add the remaining cold buffer to reach the final desired volume.

    • Measure the pH of the solution using a calibrated pH meter.

    • If necessary, adjust the pH to the desired value (e.g., 7.5-8.0) using small volumes of dilute acid (e.g., HCl) or base (e.g., NaOH). Perform this step on ice.

  • Sterilization (if required): If your application requires a sterile solution, filter it through a 0.22 µm syringe filter into a sterile container.

  • Use immediately or store appropriately:

    • For immediate use, keep the solution on ice.

    • For short-term storage (a few hours), store at 2-8°C.

    • For longer-term storage, aliquot the solution into single-use volumes and freeze at -20°C.[7] Avoid repeated freeze-thaw cycles.

Visualizations

Phosphocreatine Degradation Pathway

The following diagram illustrates the primary degradation pathway of phosphocreatine and the key factors that influence its stability in solution.

Phosphocreatine Degradation Pathway cluster_factors Influencing Factors PCr Phosphocreatine Creatinine Creatinine PCr->Creatinine Spontaneous Cyclization Pi Inorganic Phosphate (Pi) PCr->Pi Hydrolysis pH_change Δ pH Creatinine->pH_change Pi->pH_change pH pH pH->PCr affects rate Temp Temperature Temp->PCr affects rate Time Time Time->PCr affects rate

Caption: Factors influencing phosphocreatine degradation and pH change.

Troubleshooting Logic for pH Instability

This workflow provides a logical approach to troubleshooting the issue of pH instability in phosphocreatine solutions.

Troubleshooting Workflow for Phosphocreatine Solution pH Instability start Start: pH of PCr solution is changing check_fresh Is the solution prepared fresh? start->check_fresh prepare_fresh Action: Prepare solution fresh before each use check_fresh->prepare_fresh No check_buffer Is the solution adequately buffered? check_fresh->check_buffer Yes prepare_fresh->check_buffer use_buffer Action: Use a suitable buffer (e.g., HEPES, TRIS) at sufficient concentration check_buffer->use_buffer No check_temp Is the solution stored and handled at low temperature? check_buffer->check_temp Yes use_buffer->check_temp use_low_temp Action: Prepare, store, and handle on ice or at 2-8°C check_temp->use_low_temp No check_pH Is the initial pH of the solution optimized for stability? check_temp->check_pH Yes use_low_temp->check_pH adjust_pH Action: Adjust initial pH to ~7.5 - 9.0 check_pH->adjust_pH No end End: pH stability improved check_pH->end Yes adjust_pH->end

Caption: A step-by-step guide to resolving pH instability issues.

References

Improving the solubility of Phosphocreatine disodium tetrahydrate for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Phosphocreatine Disodium Tetrahydrate in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and use of Phosphocreatine Disodium Tetrahydrate solutions.

Q1: My Phosphocreatine Disodium Tetrahydrate solution is cloudy. What should I do?

A cloudy solution may indicate incomplete dissolution or the presence of insoluble impurities. Here are some steps to troubleshoot this issue:

  • Ensure Complete Dissolution: Gently warm the solution to 37°C and continue to stir or vortex. Phosphocreatine disodium tetrahydrate's solubility increases with temperature.

  • Check the pH: The pH of the solution can significantly impact solubility. Adjust the pH to a range of 7.0-8.0 using 1N NaOH or 1N HCl, as this is the typical physiological pH range where the compound is stable and soluble.

  • Filter the Solution: If cloudiness persists after attempting to fully dissolve the compound, it may be due to insoluble particulates. Use a 0.22 µm syringe filter to sterilize and remove any undissolved material. This is particularly important for cell culture and in vivo experiments.

  • Prepare Fresh Solutions: Due to its limited stability in aqueous solutions, it is always recommended to prepare solutions fresh on the day of use. If storage is necessary, filter-sterilize the solution and store it at -20°C for no longer than one month.[1] Before use, thaw the solution and ensure no precipitation has occurred.

Q2: What is the optimal pH for dissolving Phosphocreatine Disodium Tetrahydrate?

A pH range of 8.0 – 9.0 is often cited for the compound itself.[2] However, for experimental purposes, especially in biological systems, adjusting the solution to a physiological pH of 7.4 is recommended. A patent on stable aqueous compositions of phosphocreatine suggests that for long-term stability, a higher pH of around 11 can be used for concentrated stock solutions, which are then diluted and pH-adjusted for experimental use.[3]

Q3: Can I autoclave my Phosphocreatine Disodium Tetrahydrate solution?

No, autoclaving is not recommended. The compound is heat-sensitive and will degrade at high temperatures. Filter sterilization using a 0.22 µm filter is the appropriate method for sterilizing solutions of Phosphocreatine Disodium Tetrahydrate.

Q4: For how long is a prepared solution of Phosphocreatine Disodium Tetrahydrate stable?

Aqueous solutions of phosphocreatine are not very stable. It is strongly advised to prepare solutions fresh on the day of the experiment. If short-term storage is unavoidable, solutions can be stored at -20°C for up to one month.[1] Always check for precipitation upon thawing.

Quantitative Data Summary

The solubility of Phosphocreatine Disodium Tetrahydrate can be influenced by the solvent, temperature, and pH. The disodium salt form generally exhibits higher water solubility and stability compared to the free acid form.[4]

SolventTemperatureConcentration (mg/mL)Molar Concentration (mM)Reference
WaterRoom Temperature25.51100
WaterRoom Temperature50~153
Water22°C≥524≥1600
Glycylglycine Buffer (250 mM, pH 7.4)30°C131 (in final reaction mix)400 (stock solution)

Note: The molecular weight of Phosphocreatine Disodium Tetrahydrate (C₄H₈N₃Na₂O₅P·4H₂O) is approximately 327.14 g/mol .[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Cell Culture

This protocol describes the preparation of a 100 mM stock solution of Phosphocreatine Disodium Tetrahydrate for use as a cell culture media supplement.

Materials:

  • Phosphocreatine Disodium Tetrahydrate powder

  • Sterile, deionized water or cell culture grade water

  • Sterile 15 mL conical tube

  • 0.22 µm syringe filter

  • Sterile storage tubes

Procedure:

  • Weigh out 327.14 mg of Phosphocreatine Disodium Tetrahydrate powder and transfer it to the 15 mL conical tube.

  • Add 10 mL of sterile, deionized water to the tube.

  • Gently vortex or invert the tube until the powder is completely dissolved. The solution should be clear and colorless.

  • If necessary, adjust the pH of the solution to 7.4 using sterile 1N NaOH or 1N HCl.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile storage tubes.

  • Store the aliquots at -20°C for up to one month.

Protocol 2: Supplementation of Cell Culture Medium

This protocol outlines the use of the prepared stock solution to supplement cell culture medium.

Procedure:

  • Thaw an aliquot of the 100 mM Phosphocreatine Disodium Tetrahydrate stock solution at room temperature.

  • Ensure the solution is completely thawed and free of any precipitate.

  • Dilute the stock solution into your complete cell culture medium to the desired final concentration. A common final concentration for neuroprotection or energy supplementation studies is in the range of 5-20 mM.

  • For example, to prepare 10 mL of medium with a final concentration of 10 mM, add 1 mL of the 100 mM stock solution to 9 mL of your complete cell culture medium.

  • Mix the supplemented medium gently before adding it to your cells.

Protocol 3: Preparation for In Vivo Administration

This protocol provides a general guideline for preparing Phosphocreatine Disodium Tetrahydrate for intravenous (IV) administration in animal models. Note: All procedures should be performed under sterile conditions.

Materials:

  • Phosphocreatine Disodium Tetrahydrate powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile vials

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of Phosphocreatine Disodium Tetrahydrate based on the desired dosage and the number and weight of the animals. Dosages can vary widely depending on the study, but a range of 100-500 mg/kg has been used in some studies.

  • Dissolve the calculated amount of powder in a sufficient volume of sterile saline to achieve the desired final concentration for injection.

  • Ensure the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Adjust the pH of the solution to 7.4 with sterile 1N NaOH or 1N HCl.

  • Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • The solution should be administered immediately after preparation.

Signaling Pathway and Experimental Workflow Diagrams

The Phosphocreatine Shuttle

The phosphocreatine shuttle is a critical intracellular energy transport system. It facilitates the rapid transfer of high-energy phosphate from the mitochondria, where ATP is produced, to sites of high energy consumption, such as the myofibrils in muscle cells. This process is essential for maintaining ATP homeostasis during periods of high metabolic demand.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_mito ATP CK_mito Mitochondrial Creatine Kinase ATP_mito->CK_mito ADP_mito ADP Cr_mito Creatine Cr_mito->CK_mito PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion CK_mito->ADP_mito CK_mito->PCr_mito produces ATP_prod ATP Production (Oxidative Phosphorylation) ATP_prod->ATP_mito generates CK_cyto Cytosolic Creatine Kinase PCr_cyto->CK_cyto Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion ATP_cyto ATP ATP_util ATP Utilization (e.g., Muscle Contraction) ATP_cyto->ATP_util fuels ADP_cyto ADP ADP_cyto->CK_cyto CK_cyto->Cr_cyto CK_cyto->ATP_cyto regenerates ATP_util->ADP_cyto

Caption: The Phosphocreatine Shuttle for Cellular Energy Transport.

Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps for conducting a cell-based experiment using Phosphocreatine Disodium Tetrahydrate.

Experimental_Workflow prep Prepare 100 mM Stock Solution treat Treat Cells with Phosphocreatine- supplemented Medium prep->treat culture Culture Cells to Desired Confluency culture->treat incubate Incubate for Experimental Period treat->incubate assay Perform Cell-Based Assay (e.g., Viability, Metabolism) incubate->assay analyze Data Analysis assay->analyze

Caption: Workflow for a Cell-Based Experiment with Phosphocreatine.

References

Technical Support Center: Preservation of Phosphocreatine in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of phosphocreatine (PCr) during your long-term experiments. Maintaining the stability of PCr is critical for accurate assessments of cellular bioenergetics.

Frequently Asked Questions (FAQs)

Q1: What is phosphocreatine (PCr) and why is its stability important?

A1: Phosphocreatine is a high-energy phosphate compound found primarily in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] It serves as a rapidly accessible reserve of high-energy phosphates to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP), a reaction catalyzed by the enzyme creatine kinase (CK).[1][2] The stability of PCr in experimental samples is crucial because its degradation can lead to an overestimation of ADP and inorganic phosphate (Pi), and an underestimation of the true energetic state of the cells or tissues being studied.

Q2: What are the primary causes of phosphocreatine degradation?

A2: PCr degradation occurs through two main pathways:

  • Enzymatic Hydrolysis: The enzyme creatine kinase (CK) reversibly catalyzes the transfer of the phosphate group from PCr to ADP to form ATP. If cellular metabolism is not properly quenched, this enzymatic activity will continue post-sampling, leading to PCr depletion.[1][3]

  • Chemical (Non-Enzymatic) Hydrolysis: PCr is susceptible to spontaneous, non-enzymatic hydrolysis, where it breaks down into creatine and inorganic phosphate (Pi). This process is significantly accelerated under acidic conditions (low pH) and at higher temperatures.[4][5][6]

Q3: How does pH affect the stability of phosphocreatine?

A3: Phosphocreatine is most stable in basic (alkaline) aqueous solutions and exhibits significant degradation under acidic conditions.[4][7] The rate of hydrolysis is much faster at a pH lower than 4.0 and decreases significantly as the pH increases above 5.0.[4] For maximum stability in aqueous solutions, a pH between 8.0 and 12.0 is recommended.[7] At a physiological pH of around 7.4, there is a spontaneous conversion of PCr to creatinine, which is exacerbated at lower pH values.[8][9]

Q4: What is the impact of temperature on PCr stability?

A4: Higher temperatures accelerate the rate of chemical hydrolysis of PCr.[5][6] Therefore, it is critical to keep all samples and solutions containing PCr on ice or frozen whenever possible. For long-term storage of biological samples, temperatures of -80°C are recommended to halt metabolic activity and preserve PCr concentrations.[10] Stock solutions of PCr should also be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of PCr in cell/tissue extracts. 1. Inadequate Metabolic Quenching: Creatine kinase and other enzymes remain active, consuming PCr.1. Implement a rapid metabolic quenching protocol immediately upon sample collection. This involves flash-freezing the sample in liquid nitrogen.[10] For cell cultures, rapid removal of media followed by quenching with ice-cold solvents is effective.[11][12]
2. Acidic Extraction Conditions: Use of acidic solutions (e.g., perchloric acid) without prompt neutralization causes acid hydrolysis.2. After acid extraction, neutralize the sample immediately with a base (e.g., potassium carbonate) to a pH above 7.0. Keep the sample on ice throughout the process.
PCr stock solution shows degradation over time. 1. Improper Storage pH: The solution pH is neutral or acidic, promoting spontaneous hydrolysis.1. Prepare PCr stock solutions in a basic buffer (pH 8.0-9.0). A patent for a stable aqueous composition of PCr suggests a pH range of 8.0 to 12.0.[7]
2. Incorrect Storage Temperature: Storage at room temperature or 4°C is insufficient for long-term stability.2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
High variability in PCr measurements between replicates. 1. Inconsistent Sample Handling Time: Delays between sample collection and quenching lead to variable PCr degradation.1. Standardize the workflow to ensure that the time from sample collection to metabolic quenching is minimal and consistent across all samples.
2. Enzymatic Activity in Analytical Samples: Residual creatine kinase activity in the final extract.2. Ensure that the extraction method (e.g., acid or solvent extraction) effectively denatures and removes all enzymatic proteins.

Key Experimental Protocols

Protocol 1: Metabolic Quenching and Extraction of PCr from Tissue Samples

This protocol is designed to rapidly halt enzymatic activity and extract metabolites, including PCr, while minimizing chemical degradation.

  • Excise Tissue: Rapidly excise the tissue of interest.

  • Immediate Quenching: Immediately freeze-clamp the tissue with tongs pre-chilled in liquid nitrogen or drop the tissue directly into liquid nitrogen. This must be done within seconds of excision.[10]

  • Storage: Store the frozen tissue at -80°C until extraction.

  • Pulverization: Grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Acid Extraction: Add the frozen tissue powder to a pre-chilled tube containing a measured volume of ice-cold extraction solution (e.g., 0.6 M perchloric acid).

  • Homogenization: Homogenize the sample on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding a potassium-based buffer (e.g., 2 M KHCO₃) dropwise on ice until the pH is between 7.0 and 8.0. This step is critical to prevent acid hydrolysis of PCr.

  • Final Centrifugation: Centrifuge to remove the precipitated salt (KClO₄).

  • Analysis/Storage: The resulting supernatant is ready for analysis (e.g., by HPLC or NMR) or can be stored at -80°C.

Protocol 2: Preparation of a Stable Phosphocreatine Stock Solution

This protocol ensures the longevity of your PCr standard for use in assays and as a quantitative reference.

  • Weigh PCr: Weigh out high-purity phosphocreatine disodium salt.

  • Dissolve in Basic Buffer: Dissolve the PCr in a pre-chilled, sterile, basic buffer. A pH of 8.0-9.0 is recommended for stability.[7] A simple buffer such as 10 mM Tris-HCl at pH 8.5 can be used.

  • Determine Concentration: Accurately determine the concentration of the solution spectrophotometrically or via a phosphate assay.

  • Aliquot: Dispense the solution into small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term use.

Visualizations

Phosphocreatine Degradation Pathways

The following diagram illustrates the two primary pathways of phosphocreatine degradation that must be controlled during experiments.

cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis PCr Phosphocreatine (PCr) CK Creatine Kinase (CK) PCr->CK Degradation PCr->Degradation Creatine Creatine Pi Inorganic Phosphate (Pi) ATP ATP ADP ADP ADP->CK CK->Creatine CK->ATP Degradation->Creatine Degradation->Pi Acid Low pH (H+) High Temperature Acid->Degradation Accelerates

Caption: Primary enzymatic and chemical degradation pathways of phosphocreatine.

Workflow for Preserving PCr in Tissue Samples

This workflow outlines the critical steps from sample collection to analysis to ensure the integrity of phosphocreatine.

cluster_collection Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Extraction & Neutralization cluster_analysis Analysis Collection 1. Tissue Excision Quench 2. Rapid Freezing (Liquid Nitrogen) Collection->Quench < 10 seconds Extract 3. Acid Extraction (on ice) Quench->Extract Neutralize 4. Immediate Neutralization (pH > 7.0, on ice) Extract->Neutralize CRITICAL STEP Analysis 5. HPLC / NMR Analysis or Storage at -80°C Neutralize->Analysis

Caption: Recommended experimental workflow for tissue sample processing.

Troubleshooting Logic for PCr Degradation

Use this flowchart to diagnose potential sources of phosphocreatine degradation in your experimental results.

Start Unexpected PCr Loss Detected CheckQuenching Was metabolic quenching immediate (<10s)? Start->CheckQuenching CheckTemp Were samples kept ice-cold or frozen? CheckQuenching->CheckTemp Yes ResultQuenching Improve quenching protocol: flash-freeze immediately. CheckQuenching->ResultQuenching No CheckpH Was extract pH promptly neutralized to >7.0? CheckTemp->CheckpH Yes ResultTemp Maintain low temperatures throughout all steps. CheckTemp->ResultTemp No CheckStock Is the PCr stock solution old or improperly stored? CheckpH->CheckStock Yes ResultpH Ensure rapid and complete neutralization after acid extraction. CheckpH->ResultpH No ResultStock Prepare fresh PCr stock in a basic buffer (pH > 8). CheckStock->ResultStock Yes End PCr Integrity Preserved CheckStock->End No ResultQuenching->End ResultTemp->End ResultpH->End ResultStock->End

Caption: A logical flowchart for troubleshooting unexpected phosphocreatine loss.

References

Technical Support Center: Phosphocreatine Modulation in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for adjusting and measuring phosphocreatine (PCr) concentrations in various cell types for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: Why is it important to adjust phosphocreatine levels in cell culture experiments?

A1: Phosphocreatine (PCr) is a critical molecule for cellular energy buffering, particularly in cells with high and fluctuating energy demands like muscle cells and neurons.[1] By donating a phosphate group to ADP, it rapidly regenerates ATP, the primary energy currency of the cell.[1] Adjusting intracellular PCr levels allows researchers to study its role in cellular bioenergetics, investigate the effects of drugs on energy metabolism, and explore its therapeutic potential in various disease models.

Q2: What is the general strategy for increasing intracellular phosphocreatine?

A2: The most common method is to supplement the cell culture medium with creatine monohydrate.[2] Cells take up creatine through a specific transporter, and intracellular creatine kinases then phosphorylate it to phosphocreatine, provided there is sufficient ATP.[1]

Q3: Can I directly supplement the media with phosphocreatine?

A3: While direct supplementation with PCr is possible, it is generally less common than using creatine. The stability of phosphocreatine in culture media can be a concern, and its transport into the cell is not as well characterized as that of creatine. Creatine is readily taken up by cells and efficiently converted to phosphocreatine internally.[1]

Q4: What are the typical concentrations of creatine to use for cell culture supplementation?

A4: The optimal concentration of creatine can vary depending on the cell type and experimental goals. However, a common starting range is between 1 mM and 20 mM.[2][3] For example, studies with C2C12 myoblasts have used concentrations from 3 mM to 10 mM, while experiments with SH-SY5Y neuroblastoma cells have shown protective effects at concentrations as low as 0.3 µM up to 5 mM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Below are common issues encountered during experiments involving the adjustment of phosphocreatine concentrations, along with their potential causes and solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or no increase in intracellular phosphocreatine after creatine supplementation. 1. Insufficient incubation time. 2. Low expression or activity of the creatine transporter in the cell line. 3. Low creatine kinase activity. 4. Degradation of creatine in the media.1. Increase the incubation time with creatine. A typical duration is 24-48 hours. 2. Verify the expression of the creatine transporter (SLC6A8) in your cell line. If expression is low, consider using a different cell line or a method to enhance transporter expression. 3. Measure the activity of creatine kinase in your cell lysates. 4. Prepare fresh creatine-supplemented media for each experiment.
Observed cytotoxicity after creatine supplementation. 1. Creatine concentration is too high. 2. Contamination of the creatine stock solution. 3. Osmotic stress on the cells.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of creatine. Some studies have observed cytotoxicity at concentrations of 20 mM in fibroblasts.[5] 2. Ensure the purity of the creatine monohydrate and use sterile filtration for the stock solution. 3. As a control, treat cells with a non-metabolizable osmolyte, such as mannitol, at the same concentration as creatine to rule out osmotic effects.
High variability in phosphocreatine measurements between replicates. 1. Inconsistent cell numbers per sample. 2. Inefficient or inconsistent metabolite extraction. 3. Degradation of phosphocreatine during sample processing.1. Ensure accurate cell counting and normalize phosphocreatine levels to total protein concentration or cell number. 2. Optimize and standardize the metabolite extraction protocol. Quenching metabolism rapidly with cold solvent is crucial.[6][7] 3. Keep samples on ice throughout the extraction process and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Difficulty in detecting phosphocreatine in cell lysates. 1. Low abundance of phosphocreatine in the chosen cell type. 2. Insufficient sensitivity of the detection method. 3. Incomplete cell lysis.1. Fibroblasts, for example, have a more balanced ratio of phosphocreatine to creatine compared to the high phosphocreatine levels in muscle cells.[5] Ensure your cell type is expected to have measurable levels. 2. Consider using a more sensitive assay, such as HPLC-MS/MS or a specialized luminometric assay. 3. Ensure complete cell lysis by using appropriate buffers and mechanical disruption (e.g., sonication or freeze-thaw cycles).[2]

Experimental Protocols

Protocol 1: Creatine Supplementation of Cultured Cells

This protocol describes a general procedure for supplementing cultured cells with creatine to increase intracellular phosphocreatine levels.

Materials:

  • Creatine monohydrate powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • 0.22 µm sterile filter

  • Cultured cells in appropriate vessels

Procedure:

  • Prepare a sterile creatine stock solution:

    • Dissolve creatine monohydrate in sterile PBS or serum-free culture medium to a stock concentration of 100 mM.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at -20°C in aliquots.

  • Cell Seeding:

    • Seed the cells in culture plates or flasks at a density that will allow them to reach approximately 70-80% confluency at the time of harvesting.

  • Creatine Treatment:

    • Once the cells have adhered and are in the exponential growth phase, replace the existing medium with fresh medium containing the desired final concentration of creatine (e.g., 5 mM).

    • Incubate the cells for 24 to 48 hours.

  • Harvesting:

    • After the incubation period, proceed with cell harvesting and metabolite extraction for phosphocreatine analysis.

Protocol 2: Intracellular Metabolite Extraction for Phosphocreatine Analysis

This protocol provides a method for extracting intracellular metabolites, including phosphocreatine, from cultured cells.

Materials:

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 0.5 M perchloric acid with 5 mM EDTA, or a methanol-based solvent)[2]

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching and Washing:

    • Place the culture dish on ice.

    • Quickly aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining media.

  • Metabolite Extraction:

    • Add an appropriate volume of ice-cold extraction solvent to the culture dish (e.g., 500 µL for a 6 cm dish).

    • Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Cell Lysis (if necessary):

    • For acid-based extractions, further lyse the cells by repeated freeze-thaw cycles.[2]

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[2]

  • Sample Collection:

    • Carefully collect the supernatant, which contains the intracellular metabolites.

    • If using a perchloric acid extraction, neutralize the supernatant to pH 7.0 with a potassium hydroxide solution.[2]

  • Storage:

    • Store the extracted metabolites at -80°C until analysis.

Protocol 3: Measurement of Phosphocreatine using a Commercial ELISA Kit

This is a generalized protocol based on commercially available ELISA kits for the quantification of phosphocreatine. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • Phosphocreatine ELISA kit (including pre-coated plates, standards, detection reagents, wash buffer, and stop solution)

  • Prepared cell extracts

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Assay Procedure:

    • Add 50 µL of the standard or sample to the appropriate wells of the pre-coated microplate.

    • Immediately add 50 µL of Detection Reagent A to each well.

    • Cover the plate and incubate for 1 hour at 37°C.

    • Aspirate the liquid from each well and wash three times with the provided wash buffer.

    • Add 100 µL of Detection Reagent B to each well and incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells five times.

    • Add 90 µL of substrate solution and incubate for 10-20 minutes at 37°C.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Calculate the phosphocreatine concentration in your samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

The following tables summarize typical concentrations of creatine used for supplementation and reported intracellular phosphocreatine levels in different cell types.

Table 1: Recommended Creatine Supplementation Concentrations for In Vitro Studies

Cell TypeCell LineRecommended Creatine ConcentrationReference(s)
MyoblastsC2C123 mM - 10 mM[4]
NeuroblastomaSH-SY5Y0.3 µM - 5 mM[2]
FibroblastsPrimary Human Fibroblasts2 mM - 20 mM[5]
Schwann CellsS16200 nM - 20 µM[8]

Table 2: Reported Intracellular Phosphocreatine Concentrations

Cell TypeCell Line/OriginIntracellular Phosphocreatine Concentration (nmol/mg protein)Reference(s)
Primary AstrocytesRat~25.9[9]
MyoblastsPrimary Mouse53.9 (basal) to 134.4 (after creatine supplementation)[2]
FibroblastsPrimary HumanVaries; approximately 1:1 ratio with creatine[5]

Visualizations

phosphocreatine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Creatine_ext Creatine Creatine_int Creatine Creatine_ext->Creatine_int Creatine Transporter (SLC6A8) CK Creatine Kinase Creatine_int->CK PCr Phosphocreatine ATP ATP ATP->CK ADP ADP CK->PCr CK->ADP experimental_workflow Start Start: Seed Cells Supplement Supplement Media with Creatine Start->Supplement Incubate Incubate for 24-48 hours Supplement->Incubate Harvest Harvest Cells and Extract Metabolites Incubate->Harvest Measure Measure Phosphocreatine (e.g., ELISA, HPLC) Harvest->Measure Analyze Analyze and Normalize Data Measure->Analyze

References

Validation & Comparative

Phosphocreatine vs. ATP: A Comparative Analysis of Efficacy in Cellular Energetics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular bioenergetics and therapeutic interventions for ischemic conditions, both Phosphocreatine (PCr) and Adenosine Triphosphate (ATP) are central molecules. While intrinsically linked, their exogenous administration presents distinct efficacy profiles, mechanisms of action, and therapeutic windows. This guide provides an objective comparison of Phosphocreatine disodium tetrahydrate and ATP, supported by experimental data, to inform research and drug development.

Executive Summary

Exogenous Phosphocreatine disodium tetrahydrate has demonstrated significant promise as a therapeutic agent, particularly in protecting tissues from ischemia-reperfusion injury. Its primary mechanism involves acting as a rapid energy buffer and transporter, replenishing intracellular ATP levels at the site of utilization. This indirect approach of bolstering cellular energy homeostasis has shown favorable outcomes in preclinical and clinical studies, particularly in cardioprotection and neuroprotection.

Direct administration of exogenous ATP as a therapeutic agent for tissue protection during ischemia is less common and faces significant hurdles. ATP's rapid extracellular degradation and the potential for adverse systemic effects, such as hypotension and dyspnea, limit its therapeutic application in this context. Its clinical use is more established in specific applications like the treatment of supraventricular tachycardia.

This guide will delve into the experimental evidence for each, providing a comparative overview of their efficacy, mechanisms, and the protocols used to evaluate them.

Data Presentation: Phosphocreatine in Cardioprotection

The following tables summarize quantitative data from preclinical studies on the efficacy of Phosphocreatine in myocardial ischemia-reperfusion (I/R) injury.

Table 1: Effects of Phosphocreatine on Myocardial Infarct Size and Cardiac Enzyme Release in a Rat Model of I/R Injury

Treatment GroupInfarct Size (% of Area at Risk)Creatine Kinase (CK) Release (U/L)Lactate Dehydrogenase (LDH) Release (U/L)
Ischemia/Reperfusion (I/R) Control45.2 ± 3.11850 ± 1502200 ± 180
Phosphocreatine (200 mg/kg)28.7 ± 2.51100 ± 1201450 ± 130
Ischemic Post-conditioning (IPost)30.1 ± 2.81250 ± 1301600 ± 150
Phosphocreatine + IPost21.5 ± 2.2#850 ± 100#1100 ± 110*#

*p < 0.05 vs. I/R Control; #p < 0.05 vs. Phosphocreatine and IPost alone. Data adapted from a study on rat hearts subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion[1].

Table 2: Hemodynamic and Functional Recovery with Phosphocreatine in Isolated Rat Hearts

Treatment ProtocolLeft Ventricular Developed Pressure (% of baseline)+dP/dt max (% of baseline)-dP/dt max (% of baseline)
Control (I/R)35.6 ± 4.240.1 ± 5.338.7 ± 4.9
PCr Preconditioning75.2 ± 6.1100.96 ± 8.597.61 ± 7.9
PCr Perconditioning70.5 ± 5.896.72 ± 8.195.60 ± 7.5
PCr Postconditioning68.9 ± 5.5143.84 ± 12.2104.36 ± 9.3*

*p < 0.05 vs. Control. Data from isolated rat hearts subjected to ischemia-reperfusion[2].

Experimental Protocols

Phosphocreatine Administration in a Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol details the in vivo administration of Phosphocreatine to assess its cardioprotective effects.

  • Animal Model: Male Sprague-Dawley rats (260-290g) are used.

  • Anesthesia: Anesthesia is induced with an intraperitoneal injection of pentobarbital sodium (30 mg/kg).

  • Surgical Procedure:

    • After endotracheal intubation, rats are ventilated with a rodent respirator.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a silk suture to induce ischemia.

    • Myocardial ischemia is confirmed by regional cyanosis and ST-segment elevation on an electrocardiogram.

  • Experimental Groups:

    • Sham Group: The surgical procedure is performed without LAD ligation.

    • I/R Group: The LAD is occluded for 30 minutes, followed by 120 minutes of reperfusion.

    • PCr Group: Rats receive an intravenous injection of Phosphocreatine disodium tetrahydrate (200 mg/kg) 5 minutes before the onset of reperfusion.

  • Outcome Measures:

    • Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.

    • Cardiac Enzyme Analysis: Blood samples are collected to measure serum levels of creatine kinase (CK) and lactate dehydrogenase (LDH).

    • Western Blot Analysis: Myocardial tissue is harvested to analyze the expression of signaling proteins involved in apoptosis, such as Akt, Bcl-2, and caspase-3[1].

Intravenous ATP Infusion in a Clinical Setting (for comparative context)

This protocol is based on a study administering ATP to cancer patients and is provided to illustrate a clinical administration methodology, noting its different therapeutic goal (supportive care) compared to ischemia-reperfusion injury.

  • Patient Population: Pre-terminal cancer patients with a life expectancy of less than 6 months.

  • Drug Administration:

    • ATP is administered intravenously.

    • The initial infusion rate is typically 20 µg/kg/min.

    • The dose can be escalated in increments to a maximum of 50 µg/kg/min, depending on patient tolerance.

  • Monitoring:

    • Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate).

    • Close observation for side effects such as dyspnea, chest discomfort, and nausea.

  • Dose Adjustment: The infusion rate is lowered or stopped if significant side effects occur. All reported side effects are transient and resolve shortly after reducing the infusion rate[3].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PCr_ATP_Energy_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial Creatine Kinase Mito_ATP->Mito_CK Regenerates PCr Mito_ADP ADP PCr Phosphocreatine Mito_CK->PCr High-energy phosphate transfer Myofibril_ATP ATP Myofibrillar Contraction Myofibrillar Contraction Myofibril_ATP->Myofibrillar Contraction Myofibril_ADP ADP Myofibril_CK Myofibrillar Creatine Kinase Myofibril_ADP->Myofibril_CK Myofibril_CK->Myofibril_ATP Regenerates ATP PCr->Myofibril_CK Diffuses to site of use Cr Creatine Cr->Mito_CK Returns to mitochondrion Myofibrillar Contraction->Myofibril_ADP

Caption: The Phosphocreatine-ATP energy shuttle mechanism.

PI3K_Akt_Pathway PCr Exogenous Phosphocreatine PI3K PI3K PCr->PI3K Activates Ischemia_Reperfusion Ischemia/ Reperfusion Injury Bax Bax (Pro-apoptotic) Ischemia_Reperfusion->Bax Apoptosis Apoptosis Ischemia_Reperfusion->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates pAkt->Bax Inhibits Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activates Caspase3->Apoptosis

Caption: Phosphocreatine's role in the PI3K/Akt anti-apoptotic pathway.

ATP_Signaling Extracellular_ATP Exogenous ATP P2X P2X Receptors (Ligand-gated ion channels) Extracellular_ATP->P2X P2Y P2Y Receptors (G protein-coupled receptors) Extracellular_ATP->P2Y Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X->Ion_Flux Second_Messengers Second Messengers (IP₃, DAG, cAMP) P2Y->Second_Messengers Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation, Vasodilation) Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

Caption: Extracellular ATP signaling through purinergic P2 receptors.

Concluding Remarks

The comparison between Phosphocreatine disodium tetrahydrate and ATP reveals two molecules with fundamentally different therapeutic profiles. Phosphocreatine emerges as a promising cytoprotective agent, particularly in the context of ischemia-reperfusion injury, by indirectly supporting cellular energy homeostasis through the regeneration of intracellular ATP[1][4]. Its efficacy in reducing infarct size, improving functional recovery, and modulating pro-survival signaling pathways is supported by a growing body of preclinical evidence[1][2][5].

In contrast, the therapeutic application of exogenous ATP is constrained by its rapid degradation and potential for adverse effects[3]. While it plays a crucial role as an extracellular signaling molecule, its use as a systemic agent to replenish intracellular energy stores during ischemia is not a viable strategy.

For researchers and drug development professionals, the key takeaway is the distinct therapeutic strategies these molecules represent. Future research could explore optimizing the delivery and efficacy of phosphocreatine and investigating the potential of more stable ATP analogs for targeted therapeutic applications. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting further studies in this critical area of cellular metabolism and therapeutic development.

References

A Comparative Guide to the Cardioprotective Effects of Phosphocreatine in Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of phosphocreatine (PCr) in protecting cardiac cells against injury, with a focus on its comparison to other potential cardioprotective agents, adenosine and nicorandil. The information presented is supported by experimental data to aid in the evaluation and consideration of these compounds in research and drug development.

Overview of Cardioprotective Agents

Myocardial ischemia and reperfusion injury are major contributors to the morbidity and mortality associated with cardiovascular diseases. The development of effective cardioprotective strategies is a critical area of research. This guide focuses on three compounds that have shown promise in mitigating cardiac cell damage:

  • Phosphocreatine (PCr): An endogenous high-energy phosphate compound that plays a crucial role in cellular energy buffering and transport. Exogenous PCr has been investigated for its ability to protect the myocardium during ischemia and reperfusion.

  • Adenosine: An endogenous purine nucleoside that acts as a signaling molecule with various physiological effects, including vasodilation and modulation of inflammation, which contribute to its cardioprotective properties.

  • Nicorandil: A hybrid compound that acts as both a nitrate donor and an ATP-sensitive potassium (K-ATP) channel opener, leading to vasodilation and mimicking ischemic preconditioning.

Comparative Performance Data

The following tables summarize quantitative data from various studies, providing a comparative overview of the efficacy of phosphocreatine and its alternatives in protecting cardiac cells.

Table 1: Effect on Myocardial Infarct Size

CompoundModelDosage/ConcentrationReduction in Infarct Size (%)Reference
Phosphocreatine Rat model of ischemia/reperfusion200 mg/kgSignificant reduction compared to I/R group[1]
Adenosine Canine model of ischemia/reperfusion140 µg/kg/min i.v. for 2hNo significant reduction[2]
Nicorandil Patients with acute myocardial infarction6 mg/h i.v. for 72hSignificantly smaller than nitrate group[3]

Note: Direct comparative studies between all three compounds are limited. Data is compiled from studies with varying models and methodologies.

Table 2: Effect on Cardiac Enzyme Release

CompoundEnzymeModelDosage/ConcentrationReduction in Enzyme ReleaseReference
Phosphocreatine CK-MBMeta-analysis of clinical trialsVariousLower peak release (MD: -6.08)[4]
Phosphocreatine LDHRat model of ischemia/reperfusion200 mg/kgSignificant reduction[1]
Adenosine Creatine KinaseIsolated working rat heart0.1 mmol/L39% reduction[5]
Nicorandil CK-MBMeta-analysis of PCI patientsVariousSignificantly lower peak level[6]

MD: Mean Difference

Table 3: Effect on Apoptosis

CompoundAssayModelEffect on ApoptosisReference
Phosphocreatine Western Blot (Bcl-2, Caspase-3)Rat model of ischemia/reperfusionIncreased Bcl-2, Decreased cleaved Caspase-3[1]
Adenosine Not specifiedReview of experimental studiesReduces apoptosis
Nicorandil Not specifiedReview of mechanismsPossesses anti-apoptotic properties

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of these compounds are mediated by distinct signaling pathways.

Phosphocreatine Signaling Pathway

Phosphocreatine's protective effects are multifaceted. A key pathway involved is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Activation of this pathway can lead to the expression of anti-apoptotic proteins and contribute to cell survival.

phosphocreatine_pathway PCr Phosphocreatine Receptor Cell Surface Receptor PCr->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Genes Anti-apoptotic Genes (e.g., Bcl-2) Nucleus->Genes Upregulates Transcription Survival Cell Survival Genes->Survival Promotes

Phosphocreatine's JAK/STAT signaling pathway.
Adenosine Signaling Pathway

Adenosine exerts its effects by binding to one of four G-protein coupled receptor subtypes (A1, A2A, A2B, A3). The activation of these receptors triggers various downstream signaling cascades, including those involving protein kinase C (PKC) and ATP-sensitive potassium (K-ATP) channels, ultimately leading to cardioprotection.

adenosine_pathway Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi PKC PKC A1R->PKC Activates Gs Gs A2AR->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Protection Cardioprotection cAMP->Protection KATP K-ATP Channel PKC->KATP Opens KATP->Protection

Adenosine receptor signaling in cardiomyocytes.
Nicorandil Signaling Pathway

Nicorandil has a dual mechanism of action. It acts as a nitric oxide (NO) donor, leading to the activation of guanylate cyclase and subsequent vasodilation. It also directly opens mitochondrial ATP-sensitive potassium (K-ATP) channels, which is a key mechanism in ischemic preconditioning and cardioprotection.

nicorandil_pathway Nicorandil Nicorandil NO Nitric Oxide (NO) Nicorandil->NO Donates KATP mitoK-ATP Channel Nicorandil->KATP Opens GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Mito Mitochondrion Protection Cardioprotection KATP->Protection

Nicorandil's dual mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of cardioprotection are provided below.

Myocardial Infarct Size Determination (TTC Staining)

Objective: To quantify the area of necrotic tissue versus viable tissue in the myocardium following an ischemic event.

Protocol:

  • Heart Preparation: Following the experimental period (e.g., ischemia-reperfusion), excise the heart and perfuse with a saline solution to remove blood.

  • Slicing: Freeze the heart at -20°C for approximately 1-2 hours to facilitate slicing. Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).

  • Staining: Immerse the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4) at 37°C for 15-20 minutes. Viable tissue, containing active dehydrogenases, will stain red, while infarcted tissue will remain pale.

  • Fixation: Fix the stained slices in 10% formalin for at least 20 minutes to enhance the contrast between the stained and unstained areas.

  • Imaging and Analysis: Photograph the slices and use image analysis software (e.g., ImageJ) to measure the area of the infarcted (pale) region and the total area of the ventricle for each slice. The infarct size is typically expressed as a percentage of the total ventricular area or the area at risk.[5][6]

Measurement of Cardiac Enzyme Release (Creatine Kinase and Lactate Dehydrogenase)

Objective: To assess the extent of myocyte membrane damage by measuring the release of intracellular enzymes into the surrounding medium or circulation.

Protocol:

  • Sample Collection: Collect coronary effluent from isolated perfused hearts or blood samples from in vivo models at specified time points during reperfusion.

  • Sample Preparation: Centrifuge the collected samples to remove any cellular debris.

  • Enzyme Activity Assay: Use commercially available colorimetric or spectrophotometric assay kits to determine the activity of creatine kinase (CK) and lactate dehydrogenase (LDH) in the collected supernatant. These assays are typically based on the rate of change in absorbance of NADH at 340 nm.

  • Data Analysis: Express the enzyme release as units per liter (U/L) or as a percentage of the total enzyme content in the heart tissue. Compare the enzyme release between different treatment groups.[7][8]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane.

Protocol:

  • Cell Preparation: Isolate cardiomyocytes or use cultured cardiac cell lines. After experimental treatment, harvest the cells.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[9]

Apoptosis Detection in Tissue Sections (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in situ within myocardial tissue sections.

Protocol:

  • Tissue Preparation: Fix myocardial tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Counterstaining and Mounting: Counterstain the nuclei with a fluorescent dye such as DAPI to visualize all cells. Mount the sections with an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei.

Conclusion

Phosphocreatine demonstrates significant cardioprotective effects, primarily through its role in energy metabolism and activation of pro-survival signaling pathways like JAK/STAT. When compared to alternatives such as adenosine and nicorandil, each compound presents a unique mechanistic profile. Adenosine's effects are receptor-mediated and influence a broad range of cellular processes, while nicorandil offers a dual action of vasodilation and K-ATP channel opening.

The selection of a cardioprotective agent for research or therapeutic development will depend on the specific context of cardiac injury and the desired mechanistic target. While direct, comprehensive comparative studies are limited, the available data suggests that phosphocreatine is a potent cardioprotective agent. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these compounds in various clinical settings. This guide provides a foundational framework for such evaluations by summarizing the current evidence and outlining key experimental methodologies.

References

Unveiling the Double-Edged Sword: Phosphocreatine's Role in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The intricate dance of cellular energy metabolism is fundamental to health, and at its heart lies the phosphocreatine (PCr)/creatine kinase (CK) system. This elegant biological battery plays a pivotal role in maintaining cellular ATP homeostasis, particularly in tissues with high and fluctuating energy demands like the heart and brain. Consequently, dysregulation of the PCr/CK system is increasingly implicated in the pathophysiology of a wide array of diseases. This guide provides a comprehensive cross-validation of phosphocreatine's role in diverse disease models, offering a comparative analysis of its performance, supporting experimental data, and detailed methodologies to aid in future research and therapeutic development.

The Phosphocreatine/Creatine Kinase System: A Cellular Energy Backbone

The PCr/CK system acts as a rapid, temporal, and spatial buffer for ATP. Creatine kinase reversibly catalyzes the transfer of a phosphoryl group from phosphocreatine to ADP, regenerating ATP in milliseconds. This "phosphocreatine shuttle" is crucial for efficiently transporting high-energy phosphates from the mitochondria, the cell's powerhouses, to sites of high ATP consumption.

Below is a diagram illustrating the fundamental phosphocreatine shuttle, a key signaling pathway in cellular energy homeostasis.

cluster_mitochondria Mitochondria cluster_cytosol Cytosol Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK phosphorylates Mito_ADP ADP Mito_Cr Creatine Mito_Cr->mtCK Mito_PCr Phosphocreatine Cyto_PCr Phosphocreatine Mito_PCr->Cyto_PCr Diffusion mtCK->Mito_ADP mtCK->Mito_PCr MMCK MM-CK Cyto_PCr->MMCK Cyto_Cr Creatine Cyto_Cr->Mito_Cr Diffusion Cyto_ADP ADP Cyto_ADP->MMCK Cyto_ATP ATP Myofibrils Myofibrils (ATPases) Cyto_ATP->Myofibrils powers contraction MMCK->Cyto_Cr MMCK->Cyto_ATP

Caption: The Phosphocreatine Shuttle.

Phosphocreatine in Cardiovascular Disease Models

In the relentlessly beating heart, the demand for energy is immense. It is therefore not surprising that alterations in the PCr/CK system are a hallmark of cardiac pathology, including heart failure and ischemia-reperfusion injury.

Quantitative Data Summary: Cardiovascular Disease Models
Disease ModelAnimal ModelKey FindingsExperimental MethodReference
Heart FailureTransgenic Mice (CrT-OE)Total creatine increased (133±52 vs. 66±6 nmol/mg protein), but the phosphorylated fraction decreased. This led to LV dilatation and dysfunction.HPLC, 31P-MRS[1][2][3]
Heart FailureRat (Myocardial Infarction)PCr levels and CK flux were reduced by 87% and 94% respectively in the MI+GP group, associated with increased mortality.31P-MRS[4]
Myocardial IschemiaIsolated Rat HeartControl aerobic perfusion: ATP 26.6 ± 0.4, ADP 4.6 ± 0.1, AMP 1.4 ± 0.1, PCr 35.5 ± 1.0, Cr 46.2 ± 1.1 (µmol/g dry wt).HPLC[5]

Phosphocreatine in Neurodegenerative Disease Models

The brain, another organ with high energy expenditure, is also vulnerable to metabolic insults. A growing body of evidence suggests that impaired energy metabolism contributes to the pathogenesis of neurodegenerative disorders like Huntington's disease and Parkinson's disease.

Quantitative Data Summary: Neurodegenerative Disease Models
Disease ModelAnimal ModelKey FindingsExperimental MethodReference
Huntington's DiseaseR6/2 Transgenic MiceReduced brain levels of creatine and ATP. Creatine supplementation increased brain creatine by 48.6% and ATP by 60.2%, extending survival.Not Specified[6][7]
Huntington's DiseaseRat (3-NP induced)Creatine supplementation protected against depletions of PCr and ATP and increased striatal lactate.1H-MRS[8][9][10]
Parkinson's DiseaseIn vitro (6-OHDA treated rat striatal slices)Creatine and PCr (5mM) provided maximum neuroprotection, increasing cell survival by 24.6% and 26.4% respectively.MTT assay, LDH assay[11][12]
Parkinson's DiseaseHuman PatientsReduced GuanCEST signals in the caudate nuclei, suggesting decreased creatine levels.Guanidino Chemical Exchange Saturation Transfer (GuanCEST) MRI[13]

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides an overview of the key experimental methodologies used to quantify phosphocreatine and related metabolites.

31P Magnetic Resonance Spectroscopy (31P-MRS) for In Vivo Phosphocreatine Measurement

31P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi).

cluster_workflow 31P-MRS Experimental Workflow A Subject/Animal Placement in MRI Scanner B Localization of Region of Interest (e.g., muscle, heart) A->B C Application of Radiofrequency Pulse and Gradient Fields B->C D Acquisition of Free Induction Decay (FID) Signal C->D E Fourier Transformation of FID to Frequency Spectrum D->E F Identification and Quantification of Metabolite Peaks (PCr, ATP, Pi) E->F

Caption: 31P-MRS Workflow.

Protocol Overview:

  • Subject Preparation and Positioning: The subject is positioned within the MRI scanner, and a surface coil is placed over the tissue of interest (e.g., skeletal muscle, heart).

  • Shimming and Localization: Magnetic field homogeneity is optimized over the region of interest to ensure high spectral resolution.

  • Data Acquisition: A pulse-acquire sequence is typically used. A radiofrequency pulse excites the ³¹P nuclei, and the resulting free induction decay (FID) signal is detected. Key parameters include repetition time (TR) and number of acquisitions. For dynamic studies during exercise or ischemia, rapid acquisition sequences are employed.[14]

  • Data Processing: The raw FID data is Fourier transformed to produce a spectrum with distinct peaks for PCr, the three phosphates of ATP (α, β, γ), and Pi.

  • Quantification: The area under each peak is proportional to the concentration of the respective metabolite. Absolute concentrations can be determined using an external reference standard.[15]

High-Performance Liquid Chromatography (HPLC) for Tissue Phosphocreatine Quantification

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a widely used method for the ex vivo determination of phosphocreatine and other high-energy phosphates in tissue extracts.

cluster_workflow HPLC Experimental Workflow A Tissue Collection and Freeze-Clamping B Homogenization and Extraction (e.g., perchloric acid) A->B C Centrifugation to Remove Precipitate B->C D Injection of Supernatant onto HPLC Column C->D E Separation of Analytes based on Physicochemical Properties D->E F Detection (e.g., UV-Vis) and Quantification E->F

Caption: HPLC Workflow for PCr.

Protocol Overview:

  • Sample Preparation: Tissue samples are rapidly freeze-clamped in liquid nitrogen to halt metabolic activity. The frozen tissue is then homogenized in a deproteinizing agent, typically perchloric acid.

  • Extraction: The homogenate is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the metabolites of interest, is neutralized.

  • Chromatographic Separation: A specific volume of the extract is injected into the HPLC system. A common method for separating high-energy phosphates is ion-pair reversed-phase chromatography. The mobile phase often consists of a buffer (e.g., potassium phosphate), an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate), and an organic modifier (e.g., acetonitrile).[5]

  • Detection and Quantification: The separated compounds are detected as they elute from the column, typically using a UV detector set at a wavelength around 210 nm.[16] The concentration of each metabolite is determined by comparing its peak area to that of known standards.

Conclusion and Future Directions

The evidence presented in this guide underscores the critical role of the phosphocreatine/creatine kinase system in the pathophysiology of a range of diseases. While phosphocreatine supplementation has shown promise in some preclinical models, particularly in neurodegenerative diseases, its therapeutic application remains a subject of ongoing investigation. The detrimental effects observed in a cardiac model with chronically elevated creatine levels highlight the importance of maintaining tight regulation of this vital energy-buffering system.[1][2][3]

Future research should focus on elucidating the precise molecular mechanisms by which alterations in the PCr/CK system contribute to disease progression. The development of more sophisticated, non-invasive imaging techniques will be crucial for translating findings from animal models to the clinical setting. Furthermore, a deeper understanding of the tissue-specific regulation of the PCr/CK system may pave the way for novel therapeutic strategies that target cellular bioenergetics with greater precision. For drug development professionals, the data presented here should encourage a nuanced approach, considering both the potential benefits and risks of modulating cellular creatine and phosphocreatine levels.

References

A Comparative Analysis of Phosphocreatine and Other Cellular Energy Buffering Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic cellular environment, maintaining a stable supply of adenosine triphosphate (ATP), the primary energy currency, is paramount for cellular function and survival. Tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, have evolved sophisticated energy buffering systems to rapidly regenerate ATP from adenosine diphosphate (ADP). This guide provides a comparative analysis of the most prominent of these systems: the phosphocreatine shuttle, the phosphoarginine system, glycogenolysis, and the more recently appreciated role of inorganic polyphosphates.

Quantitative Comparison of Energy Buffering Systems

The efficacy of an energy buffering system can be evaluated based on its storage capacity, the speed of ATP regeneration, and the duration for which it can sustain energy supply. The following table summarizes these key quantitative parameters for the major cellular energy buffering systems.

ParameterPhosphocreatine SystemPhosphoarginine SystemGlycogenolysis (Anaerobic)Polyphosphate System
Primary Organismal Group VertebratesInvertebratesWidespreadWidespread (especially bacteria)
Typical Concentration (in muscle) ~70 mmol/kg dry muscle[1]Varies by species~80-125 mmol/kg wet weight[2]High nmoles per mg protein in bacteria[3]
Enzyme Creatine Kinase (CK)Arginine Kinase (AK)Glycogen Phosphorylase, etc.Polyphosphate Kinase (PPK)
Maximal Rate of ATP Production Very HighHighHighModerate
ATP Yield 1 ATP per molecule of PCr1 ATP per molecule of PAr2-3 ATP per glucose unitVariable, can generate ATP from ADP[3]
Duration of Maximal Activity ~10-30 seconds[4]Similar to phosphocreatine~30 seconds to 2 minutes[4]Can act as a long-term energy store
Oxygen Requirement AnaerobicAnaerobicAnaerobicAnaerobic

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships and processes involved in cellular energy buffering, the following diagrams have been generated using the DOT language.

Energy_Buffering_Pathways cluster_Phosphagen Phosphagen System cluster_Glycogenolysis Glycogenolysis cluster_Polyphosphate Polyphosphate System PCr Phosphocreatine Cr Creatine PCr->Cr Pi CK Creatine Kinase ADP1 ADP ATP1 ATP ADP1->ATP1 ATP_pool Cellular ATP Pool ATP1->ATP_pool Glycogen Glycogen G1P Glucose-1-P Glycogen->G1P Glycogen Phosphorylase Pyruvate Pyruvate G1P->Pyruvate Multiple Steps ADP2 ADP Lactate Lactate Pyruvate->Lactate ATP2 ATP ADP2->ATP2 ATP2->ATP_pool PolyP Polyphosphate (Pn) P_n_1 Polyphosphate (Pn-1) PolyP->P_n_1 Pi PPK Polyphosphate Kinase ADP3 ADP ATP3 ATP ADP3->ATP3 ATP3->ATP_pool Energy_Demand Energy Demand ATP_pool->Energy_Demand

Caption: Overview of major ATP buffering pathways.

Experimental_Workflow_PCr cluster_sample_prep Sample Preparation cluster_nmr 31P-NMR Spectroscopy cluster_analysis Data Analysis tissue Muscle Tissue Biopsy homogenize Homogenization tissue->homogenize extract Perchloric Acid Extraction homogenize->extract neutralize Neutralization extract->neutralize nmr_spectrometer NMR Spectrometer neutralize->nmr_spectrometer pulse RF Pulse nmr_spectrometer->pulse fid Free Induction Decay (FID) pulse->fid ft Fourier Transform fid->ft spectrum 31P Spectrum ft->spectrum peak_integration Peak Integration (PCr, ATP, Pi) spectrum->peak_integration quantification Quantification of Metabolite Levels peak_integration->quantification

Caption: Workflow for Phosphocreatine analysis.

Experimental Protocols

A rigorous comparison of energy buffering compounds relies on accurate and reproducible experimental methodologies. Below are detailed protocols for the quantification of key molecules in these energy buffering systems.

Protocol 1: Quantification of Phosphocreatine and ATP in Muscle Tissue using ³¹P-NMR Spectroscopy

Objective: To non-invasively measure the relative concentrations of phosphocreatine (PCr), ATP, and inorganic phosphate (Pi) in skeletal muscle.

Materials:

  • NMR spectrometer (e.g., 2.35 T system)[5]

  • Surface coil (e.g., ¹H and ³¹P dual 4 cm)[5]

  • Anesthetized animal model or human subject

  • Data processing software (e.g., Topspin)[5]

Procedure:

  • Subject Positioning: Position the subject such that the muscle of interest (e.g., hind leg) is centered over the surface coil.[5]

  • Shimming: Perform shimming on the ¹H signal of water to optimize the magnetic field homogeneity. A typical water line width should be 10-15 Hz.[5]

  • ³¹P-NMR Acquisition:

    • Use a single pulse sequence with a radiofrequency pulse length of 50 µs.[5]

    • Set the repetition time to 2 seconds and the spectral width to 1500 Hz.[5]

    • Acquire a sufficient number of averages (e.g., 32) to achieve a good signal-to-noise ratio.[5]

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 10 Hz to the Free Induction Decay (FID) to reduce noise.[5]

    • Perform a Fourier transform to obtain the ³¹P spectrum.[5]

    • Manually phase the spectrum using zero and first-order phase correction.[5]

    • Apply a baseline correction to remove any broad signals, such as from bone.[5]

  • Quantification:

    • Integrate the areas under the peaks corresponding to PCr, the three phosphate groups of ATP (α, β, and γ), and Pi.

    • The relative concentrations of these metabolites can be determined from the integrated peak areas. For absolute quantification, calibration with a phantom of known concentration is required.

Protocol 2: Quantification of Muscle Glycogen Content

Objective: To determine the concentration of glycogen in a muscle tissue sample.

Materials:

  • Muscle tissue sample (~20 mg)[6]

  • Homogenizer

  • Potassium hydroxide (KOH) solution (30%)

  • Ethanol (95%)

  • Phenol (5%)

  • Sulfuric acid (concentrated)

  • Spectrophotometer

Procedure:

  • Glycogen Extraction:

    • Homogenize the muscle tissue sample in 1 mL of 30% KOH.

    • Boil the homogenate for 30 minutes in a water bath.

    • Cool the sample and add 1.2 volumes of 95% ethanol to precipitate the glycogen.[7]

    • Centrifuge at 3000 x g for 15 minutes to pellet the glycogen.

    • Discard the supernatant and resuspend the pellet in distilled water.

  • Glycogen Quantification (Phenol-Sulfuric Acid Method):

    • Take an aliquot of the redissolved glycogen solution.

    • Add 1 mL of 5% phenol solution.

    • Rapidly add 5 mL of concentrated sulfuric acid to the mixture. This reaction is highly exothermic and should be performed with caution.

    • Allow the tubes to stand for 10 minutes, then vortex and incubate in a 20-30°C water bath for 20 minutes.

    • Measure the absorbance at 490 nm using a spectrophotometer.[6]

  • Standard Curve:

    • Prepare a standard curve using known concentrations of glucose or a glycogen standard.

    • Determine the glycogen concentration in the sample by comparing its absorbance to the standard curve.

Protocol 3: Quantification of Cellular Polyphosphate

Objective: To measure the amount of inorganic polyphosphate (polyP) in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293T)[8]

  • Lysis buffer (e.g., GITC lysis buffer)[3]

  • Glassmilk (silica-based resin)[3]

  • Polyphosphate kinase (PPK)[3]

  • ADP

  • Luciferase-based ATP detection kit

  • Luminometer

Procedure:

  • Cell Lysis and PolyP Extraction:

    • Harvest cells and resuspend the pellet in GITC lysis buffer.[3]

    • Incubate at 95°C for 10 minutes to lyse the cells and denature proteins.[3]

    • Add glassmilk to the lysate to bind the polyP.

    • Wash the glassmilk with a suitable wash buffer to remove contaminants.

    • Elute the polyP from the glassmilk using an elution buffer.[9]

  • Conversion of PolyP to ATP:

    • Incubate the eluted polyP with PPK and an excess of ADP for 1 hour at 37°C. This reaction will convert the phosphate residues from polyP into ATP.[3][9]

    • Inactivate the PPK by heating at 95°C for 2 minutes.[3]

  • ATP Quantification:

    • Measure the amount of ATP generated using a luciferase-based ATP detection kit and a luminometer.

    • A parallel reaction without PPK should be run to determine the amount of endogenous ATP co-extracted with the polyP.[3]

  • Calculation:

    • Subtract the endogenous ATP from the total ATP measured to determine the amount of ATP generated from polyP.

    • The concentration of polyP can then be calculated based on the stoichiometry of the PPK reaction.

Protocol 4: Measurement of Arginine Kinase Activity

Objective: To determine the enzymatic activity of arginine kinase (AK) in a sample.

Materials:

  • Sample containing arginine kinase (e.g., tissue homogenate from invertebrates)

  • Reaction buffer (e.g., 100 mM glycine-NaOH, pH 9.0)

  • L-arginine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Principle: The activity of AK is measured in the direction of phosphoarginine formation. The ADP produced is coupled to the oxidation of NADH through the pyruvate kinase and lactate dehydrogenase reactions. The rate of decrease in absorbance at 340 nm is proportional to the AK activity.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, L-arginine, ATP, PEP, and NADH.

  • Enzyme Addition: Add the PK and LDH to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the sample containing arginine kinase.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of AK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Conclusion

The choice of a primary energy buffering system is a key evolutionary adaptation reflecting the metabolic needs of an organism. In vertebrates, the phosphocreatine system provides an extremely rapid but short-lived burst of ATP, ideal for "fight or flight" responses and high-intensity exercise. Invertebrates have largely adopted the analogous phosphoarginine system. For sustained, high-level activity beyond a few seconds, anaerobic glycolysis, utilizing stored glycogen, becomes the dominant ATP source, albeit at a slightly slower rate than the phosphagen systems.[10][11] Inorganic polyphosphates represent a more ancient and widespread energy storage mechanism, particularly prominent in microorganisms, and their role as a dynamic energy buffer in higher eukaryotes is an active area of research. Understanding the quantitative differences and the underlying biochemical pathways of these systems is crucial for researchers in fields ranging from exercise physiology to drug development targeting metabolic pathways.

References

Assessing the Purity of Phosphocreatine Disodium Tetrahydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the purity of research compounds is paramount to the reliability and reproducibility of experimental results. Phosphocreatine disodium tetrahydrate, a key molecule in cellular energy metabolism, is offered by numerous suppliers. This guide provides a comparative overview of the purity of this compound from several prominent suppliers, based on their publicly available data. This analysis is supported by detailed experimental protocols for the primary analytical methods used for purity assessment.

Purity Comparison of Phosphocreatine Disodium Tetrahydrate

The following table summarizes the purity specifications and related information for Phosphocreatine disodium tetrahydrate from a selection of suppliers. It is important to note that this data is based on information provided by the suppliers themselves and may not be the result of a direct, independent comparative study. Variations in analytical methodologies between suppliers could influence the reported purity values.

SupplierPurity SpecificationAnalytical MethodWater Content (K.F.)Impurities Noted
Sorachim > 95%[1]Not Specified21 - 28%[1]Creatinine phosphate anhydrous < 1.5%[1]
MedChemExpress 99.57%HPLCNot SpecifiedNot Specified
Adva Tech Group Inc. >95%HPLC[2]Not SpecifiedNot Specified
Sigma-Aldrich ≥97%Not SpecifiedNot Specified≤0.02% free creatine
Chem-Impex ≥ 97%Enzymatic assay, dry basisNot SpecifiedNot Specified
Abcam >99%Not SpecifiedNot SpecifiedNot Specified
Thermo Fisher Scientific ≥98.0%HPLC - Dry wt. basis≥20.0 to ≤25.5%Creatine: ≤0.6%

Experimental Protocols

The purity of Phosphocreatine disodium tetrahydrate is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is employed to determine the presence of the primary compound and any organic impurities. An enzymatic assay offers a functional measure of the active phosphocreatine content. Karl Fischer titration is the standard method for quantifying the water content, which is crucial for a hydrated salt like this.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For Phosphocreatine disodium tetrahydrate, a reverse-phase HPLC method is commonly used.

Methodology:

  • Column: A C18 column is typically used for the separation.

  • Mobile Phase: An aqueous mobile phase, often containing a buffer and an ion-pairing agent, is employed. A common mobile phase consists of a phosphate buffer with tetrabutylammonium hydroxide.

  • Detection: UV detection at a wavelength of 210 nm is suitable for monitoring the eluted compounds.

  • Sample Preparation: A known concentration of the Phosphocreatine disodium tetrahydrate sample is prepared in the mobile phase or a suitable aqueous diluent.

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main compound are compared to a reference standard to determine purity. Impurities are identified by their respective peaks and their percentage can be calculated based on the total peak area.

Enzymatic Assay for Functional Purity

This method determines the amount of functionally active phosphocreatine by measuring its ability to regenerate ATP in a coupled enzyme reaction.

Methodology:

  • Principle: The assay is based on the following series of reactions:

    • Phosphocreatine + ADP --(Creatine Kinase)--> Creatine + ATP

    • ATP + Glucose --(Hexokinase)--> ADP + Glucose-6-Phosphate

    • Glucose-6-Phosphate + NADP+ --(Glucose-6-Phosphate Dehydrogenase)--> 6-Phosphogluconate + NADPH + H+

  • Measurement: The production of NADPH is monitored spectrophotometrically by the increase in absorbance at 340 nm. The amount of NADPH produced is directly proportional to the amount of phosphocreatine in the sample.

  • Reagents: The reaction mixture includes ADP, glucose, NADP+, creatine kinase, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer.

  • Procedure: The sample containing Phosphocreatine disodium tetrahydrate is added to the reaction mixture, and the change in absorbance at 340 nm is measured over time. The rate of the reaction is used to calculate the concentration of active phosphocreatine.

Karl Fischer (K.F.) Titration for Water Content

This is a highly specific and accurate method for the determination of water content in various substances.

Methodology:

  • Principle: The Karl Fischer reaction is a titration based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol (typically methanol), and a base (such as imidazole).

  • Apparatus: A Karl Fischer titrator, either volumetric or coulometric, is used.

  • Procedure:

    • The titration vessel is filled with a solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

    • A precisely weighed amount of the Phosphocreatine disodium tetrahydrate sample is added to the vessel.

    • The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

    • The volume of the titrant consumed is used to calculate the water content of the sample.

Visualizing the Experimental Workflow

To further clarify the process of assessing the purity of Phosphocreatine disodium tetrahydrate, the following diagrams illustrate the key experimental workflows.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Purity Determination Sample Phosphocreatine Disodium Tetrahydrate Sample HPLC HPLC Analysis Sample->HPLC Enzymatic Enzymatic Assay Sample->Enzymatic KF Karl Fischer Titration Sample->KF Purity Organic Purity (%) HPLC->Purity Functional_Purity Functional Purity (%) Enzymatic->Functional_Purity Water_Content Water Content (%) KF->Water_Content Final_Purity Overall Purity Assessment Purity->Final_Purity Functional_Purity->Final_Purity Water_Content->Final_Purity

Caption: Overall workflow for the purity assessment of Phosphocreatine disodium tetrahydrate.

HPLC_Workflow start Prepare Mobile Phase and Sample Solution inject Inject Sample into HPLC System start->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect analyze Analyze Chromatogram (Retention Time & Peak Area) detect->analyze end Calculate Purity analyze->end

Caption: Step-by-step workflow for HPLC analysis of Phosphocreatine disodium tetrahydrate.

Enzymatic_Assay_Signaling_Pathway PCr Phosphocreatine + ADP ATP Creatine + ATP PCr->ATP Creatine Kinase G6P ADP + Glucose-6-Phosphate ATP->G6P Hexokinase NADPH 6-Phosphogluconate + NADPH G6P->NADPH G-6-P Dehydrogenase

Caption: Signaling pathway of the coupled enzymatic assay for phosphocreatine determination.

References

A Comparative Guide to the Quantitative Analysis of Intracellular Phosphocreatine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intracellular phosphocreatine (PCr) is crucial for understanding cellular energy metabolism and the efficacy of therapeutic interventions. This guide provides an objective comparison of the leading methods for PCr analysis, supported by experimental data and detailed protocols.

The creatine kinase (CK)/phosphocreatine (PCr) system is fundamental to cellular energy homeostasis, acting as a temporal and spatial energy buffer.[1][2] It connects ATP production sites, such as mitochondria and glycolysis, with subcellular locations of high ATP consumption.[1] The reversible reaction catalyzed by creatine kinase (CK) allows for the rapid regeneration of ATP from ADP using the high-energy phosphate group from PCr.[2][3]

Comparison of Quantitative Methods for Intracellular Phosphocreatine Analysis

Several techniques are available for the quantitative analysis of intracellular PCr levels, each with distinct advantages and limitations. The primary methods include ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, enzymatic assays, and mass spectrometry-based approaches.

Method Principle Advantages Disadvantages Typical Quantitative Data (Example)
³¹P-NMR Spectroscopy Non-invasive measurement of phosphorus-containing metabolites based on their unique chemical shifts in a magnetic field.[4][5]- Non-invasive, in vivo measurements possible[4][6]- Provides simultaneous information on other metabolites (ATP, Pi) and intracellular pH[4][7]- Allows for dynamic measurements of metabolic fluxes[6]- Lower sensitivity compared to other methods[5]- Requires specialized and expensive equipment- Absolute quantification can be complex[6]PCr/ATP ratio in wild-type mouse hindlimb muscle: ~3.5[8] Myocardial PCr in perfused rat heart: ~34.6 µmol/g dry wt[9]
Enzymatic Assays Coupled enzyme reactions where the breakdown of PCr is linked to the production of a measurable substance (e.g., ATP, NADPH).[10][11]- High sensitivity and specificity- Relatively inexpensive and uses standard laboratory equipment- High-throughput capabilities- Destructive to the sample- Prone to interference from other cellular components- Measures total PCr, not necessarily the free, metabolically active poolMyocardial PCr in perfused rat heart (direct perchloric acid extraction): 55 nmol/mg protein[12] Myocardial PCr in perfused rat heart (stepwise extraction): 68-73 nmol/mg protein[12]
Mass Spectrometry (LC-MS/MS, HILIC-UPLC-MS/MS) Separation of PCr from other cellular components by liquid chromatography followed by highly sensitive and specific detection based on mass-to-charge ratio.[13][14]- High sensitivity and specificity- Ability to simultaneously measure multiple analytes (e.g., creatine, ATP, ADP)[13][14]- Can be used for absolute quantification with stable isotope-labeled standards- Destructive to the sample- Requires sophisticated and expensive instrumentation- Sample preparation can be complexIntracellular PCr in human fibroblasts: Data can be quantified with high accuracy and precision (RSD < 15.6%)[14]

Experimental Protocols

³¹P-NMR Spectroscopy for Intracellular Phosphocreatine Quantification

This protocol provides a general workflow for the non-invasive measurement of intracellular PCr using ³¹P-NMR.

Methodology:

  • Sample Preparation: For in vivo studies, the subject (e.g., animal model) is appropriately positioned within the NMR spectrometer. For in vitro studies, isolated tissues or cells are perfused in an NMR tube with appropriate buffer solutions.[7]

  • Data Acquisition:

    • ³¹P-NMR spectra are acquired using a high-field NMR spectrometer.

    • A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.[5]

    • Dynamic studies can be performed by acquiring spectra during metabolic challenges, such as exercise or ischemia.[6]

  • Data Processing:

    • The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectrum.[15]

    • The spectrum is phased, and a baseline correction is applied.[15]

    • The areas of the PCr, ATP (typically the γ-ATP peak), and inorganic phosphate (Pi) peaks are integrated.

  • Quantification:

    • The relative concentrations of PCr and ATP are determined from the ratio of their respective peak areas.[8]

    • For absolute quantification, an external or internal concentration standard is required.[9] Intracellular pH can be calculated from the chemical shift difference between the Pi and PCr peaks.[15]

Enzymatic Assay for Intracellular Phosphocreatine Quantification

This protocol outlines a common spectrophotometric method for quantifying PCr in cell or tissue extracts.

Methodology:

  • Sample Preparation (Cell/Tissue Extraction):

    • Harvest cells or tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen sample in a cold extraction buffer (e.g., perchloric acid) to precipitate proteins.[12]

    • Centrifuge the homogenate and collect the supernatant containing the metabolites.

    • Neutralize the extract with a suitable base (e.g., potassium carbonate).

  • Assay Principle: A coupled enzyme assay is used where PCr is first hydrolyzed to creatine and ATP by creatine kinase. The newly formed ATP is then used in a subsequent reaction that produces a detectable product, such as NADPH, which can be measured by absorbance at 340 nm.[11][16]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Buffer (e.g., glycylglycine buffer, pH 7.4)[11]

    • ADP[11]

    • D-Glucose[11]

    • NADP⁺[11]

    • Hexokinase[11]

    • Glucose-6-phosphate dehydrogenase (G-6-PDH)[11]

    • Magnesium ions (as a cofactor)

  • Assay Procedure:

    • Add the neutralized sample extract to the reaction mixture.

    • Initiate the reaction by adding creatine kinase.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[11]

  • Quantification:

    • The rate of NADPH production (change in absorbance per unit time) is directly proportional to the PCr concentration in the sample.

    • A standard curve is generated using known concentrations of PCr to determine the absolute concentration in the samples.

LC-MS/MS for Intracellular Phosphocreatine Quantification

This protocol describes a general workflow for the sensitive and specific quantification of intracellular PCr using Liquid Chromatography-Tandem Mass Spectrometry.

Methodology:

  • Sample Preparation (Metabolite Extraction):

    • Harvest cells or tissue and quench metabolism rapidly, often using cold methanol or a similar organic solvent mixture.[14]

    • Lyse the cells and extract the metabolites.

    • Centrifuge to remove cellular debris and collect the supernatant.

    • An internal standard (e.g., isotopically labeled PCr) should be added at the beginning of the extraction process for accurate quantification.

  • LC Separation:

    • Inject the extracted sample into a liquid chromatography system.

    • Separate PCr from other metabolites using a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 column.[13][14]

    • An isocratic or gradient elution with an appropriate mobile phase is used.[14]

  • MS/MS Detection:

    • The eluent from the LC system is introduced into the mass spectrometer.

    • PCr is ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. This involves selecting the precursor ion of PCr and then detecting a specific fragment ion after collision-induced dissociation.

  • Quantification:

    • The peak area of the PCr-specific transition is integrated.

    • The concentration of PCr in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of PCr.[17]

Visualizations

Signaling Pathway and Experimental Workflows

Creatine_Kinase_Phosphocreatine_System cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP Mitochondrial ATP MtCK Mitochondrial CK (MtCK) Mito_ATP->MtCK ATP PCr_Mito Phosphocreatine (PCr) MtCK->PCr_Mito PCr ADP_Cytosol ADP MtCK->ADP_Cytosol ADP PCr_Cytosol Phosphocreatine (PCr) PCr_Mito->PCr_Cytosol Shuttle Cr_Cytosol Creatine (Cr) Cr_Cytosol->MtCK Cr CK_Cytosol Cytosolic CK CK_Cytosol->Cr_Cytosol Cr ATP_Cytosol ATP CK_Cytosol->ATP_Cytosol ATP PCr_Cytosol->CK_Cytosol PCr ATP_utilization ATP Utilization (e.g., Muscle Contraction) ATP_utilization->ADP_Cytosol ADP + Pi ADP_Cytosol->CK_Cytosol ADP ATP_Cytosol->ATP_utilization Energy

Caption: The Phosphocreatine (PCr) shuttle for cellular energy homeostasis.

Experimental_Workflow_PCr_Quantification cluster_NMR ³¹P-NMR Spectroscopy cluster_Enzymatic Enzymatic Assay cluster_MS Mass Spectrometry NMR_Sample In Vivo Subject or Perfused Tissue/Cells NMR_Acquisition Data Acquisition (³¹P-NMR Spectrometer) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Quant Quantification (Peak Area Integration) NMR_Processing->NMR_Quant Enz_Sample Cell/Tissue Homogenate Enz_Extraction Metabolite Extraction (e.g., Perchloric Acid) Enz_Sample->Enz_Extraction Enz_Assay Coupled Enzyme Reaction Enz_Extraction->Enz_Assay Enz_Quant Quantification (Spectrophotometry) Enz_Assay->Enz_Quant MS_Sample Cell/Tissue Lysate MS_Extraction Metabolite Extraction (e.g., Cold Methanol) MS_Sample->MS_Extraction MS_Separation LC Separation (HILIC or C18) MS_Extraction->MS_Separation MS_Detection MS/MS Detection (SRM/MRM) MS_Separation->MS_Detection MS_Quant Quantification (Peak Area Ratio) MS_Detection->MS_Quant

Caption: Comparative workflow for major PCr quantification methods.

References

A Comparative Guide to Kinase Activity Assays: Benchmarking Phosphocreatine-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount for advancing discoveries in cellular signaling and for the development of novel therapeutics. This guide provides an objective comparison of phosphocreatine-based assays against other commonly used methods for quantifying kinase activity. The performance of these assays is contextualized with supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate assay for specific research needs.

The landscape of kinase activity assays is diverse, with each method offering a unique set of advantages and limitations. Traditional radiometric assays, often considered the "gold standard" for their direct and sensitive measurement of phosphate incorporation, are increasingly being replaced by non-radioactive alternatives due to safety and regulatory concerns.[1][2][3][4] Among these alternatives, luminescence-based assays, such as ADP-Glo™ and Kinase-Glo®, have gained widespread adoption for their high-throughput capabilities and sensitivity.[5][6][7] Fluorescence-based techniques, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer another robust platform for kinase inhibitor screening.[8][9]

This guide focuses on comparing these established methods with phosphocreatine-based assays, which offer a spectrophotometric or colorimetric approach to measuring kinase activity through a coupled enzyme reaction.[10][11][12][13]

Quantitative Comparison of Kinase Assay Methods

The selection of a kinase assay often depends on a balance of factors including sensitivity, dynamic range, cost, and suitability for high-throughput screening. The following table summarizes the key quantitative parameters of the discussed assay types.

Assay TypePrincipleTypical Limit of Detection (LOD)Dynamic RangeZ'-factorThroughput
Phosphocreatine-Based Spectrophotometric/Colorimetric measurement of ATP or NADPH production in a coupled enzyme reaction.[10]1 - 10 U/L (Creatine Kinase)[14]30 - 1800 U/L (Creatine Kinase)Not widely reportedMedium
Luminescence (ADP-Glo™) Measurement of ADP production via conversion to ATP and a subsequent luciferase reaction.[5][15]Low nanomolar to picomolar range for some kinases.[6]Several orders of magnitude.[5]> 0.7[6][15]High
Luminescence (Kinase-Glo®) Measurement of ATP depletion using a luciferase reaction.[7]Sub-micromolar to nanomolar range.Dependent on initial ATP concentration.[15]> 0.7[15]High
Radiometric ([γ-³²P]ATP) Measurement of radioactive phosphate incorporation into a substrate.[16]Picomolar to femtomolar range.Broad, dependent on specific activity of ATP.> 0.5Low to Medium
TR-FRET Measurement of fluorescence resonance energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation.[8]Nanomolar range.Typically 2-3 orders of magnitude.> 0.5[8][9][17]High

Experimental Protocols

Detailed methodologies for performing each of the compared kinase assays are provided below. These protocols are intended as a general guide and may require optimization for specific kinases and substrates.

Phosphocreatine-Based Kinase Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay for measuring creatine kinase (CK) activity by monitoring the rate of NADPH formation at 340 nm.[10][11][12]

Materials:

  • CK reagent mix (containing creatine phosphate, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase)

  • Sample containing creatine kinase (e.g., serum, tissue lysate)

  • UV-Vis spectrophotometer

  • Cuvettes

  • 37°C water bath

Procedure:

  • Pipette 2.0 mL of the CK reagent into a cuvette for each sample and control.

  • Pre-warm the reagent at 37°C for 5 minutes.

  • Set the spectrophotometer to 340 nm and zero the absorbance with distilled water.

  • Add 100 µL of the sample to the pre-warmed reagent, mix by inversion, and incubate for 2 minutes at 37°C.

  • Measure the absorbance at 340 nm every minute for a total of 5-10 minutes, ensuring the cuvette is incubated at 37°C between readings.

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

  • Calculate the CK activity in Units/Liter (U/L) using the following formula: CK Activity (U/L) = (ΔA/min) x Factor The factor is derived from the molar absorptivity of NADPH, the sample and reaction volumes, and the light path length.[10]

Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol outlines the steps for measuring kinase activity by quantifying the amount of ADP produced.[5][18][19][20]

Materials:

  • Kinase, substrate, and ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the assay plate, including the kinase, substrate, ATP, and any test compounds. The final volume is typically 5-25 µL.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent (equal to the kinase reaction volume) to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent (twice the initial reaction volume) to each well. This converts ADP to ATP and generates a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

Radiometric Kinase Assay ([γ-³²P]ATP)

This protocol describes the classic method of measuring kinase activity by the incorporation of radiolabeled phosphate.[16][21][22][23]

Materials:

  • Kinase and substrate

  • Unlabeled ATP

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, substrate, and kinase.

  • Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or above the KM of the kinase for ATP.

  • Initiate the kinase reaction by adding the ATP mix to the master mix. Include appropriate controls (e.g., no enzyme, no substrate).

  • Incubate the reaction at the optimal temperature for the kinase for a set time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Allow the paper to dry.

  • Quantify the incorporated radioactivity by scintillation counting. The amount of radioactivity is directly proportional to the kinase activity.

TR-FRET Kinase Assay

This protocol provides a general workflow for a time-resolved fluorescence resonance energy transfer-based kinase assay.[8][9][17][24]

Materials:

  • Kinase and a fluorescently labeled substrate (acceptor)

  • ATP

  • A terbium- or europium-labeled anti-phospho-substrate antibody (donor)

  • Assay buffer

  • Stop solution (e.g., EDTA)

  • A microplate reader capable of TR-FRET measurements

Procedure:

  • Dispense the kinase, fluorescently labeled substrate, and ATP into the wells of a microplate.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the reaction by adding the stop solution.

  • Add the TR-FRET donor antibody to the wells.

  • Incubate the plate to allow for antibody-substrate binding.

  • Measure the TR-FRET signal on a compatible plate reader by exciting the donor fluorophore (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates substrate phosphorylation and thus kinase activity.

  • The Z'-factor can be calculated to assess assay quality using positive and negative controls.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the context of kinase activity within signaling pathways and the logical flow of experimental procedures is crucial for understanding and designing experiments.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical intracellular signaling pathway that plays a central role in cell growth, survival, and metabolism.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Survival Cell Growth & Survival mTORC1->Cell_Growth_Survival Promotes

Caption: Overview of the PI3K/Akt signaling pathway.

General Kinase Assay Workflow

The following diagram illustrates a generalized workflow for a typical in vitro kinase assay designed to screen for inhibitors.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prepare_Kinase Prepare Kinase Solution Add_Reagents Add Kinase, Substrate, & Inhibitor to Plate Prepare_Kinase->Add_Reagents Prepare_Substrate Prepare Substrate Solution Prepare_Substrate->Add_Reagents Prepare_ATP Prepare ATP Solution Initiate_Reaction Initiate with ATP Prepare_ATP->Initiate_Reaction Prepare_Inhibitor Prepare Inhibitor (Serial Dilution) Prepare_Inhibitor->Add_Reagents Add_Reagents->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Read_Signal Read Signal (Luminescence, Fluorescence, Absorbance, Radioactivity) Add_Detection_Reagent->Read_Signal Calculate_Activity Calculate % Kinase Activity Read_Signal->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Conclusion

The choice of a kinase assay is a critical decision in the drug discovery and basic research workflow. While radiometric assays remain a benchmark for sensitivity and direct measurement, the practical advantages of non-radioactive methods have led to their widespread adoption. Luminescence-based assays like ADP-Glo™ and Kinase-Glo® offer excellent sensitivity and high-throughput capabilities, making them ideal for large-scale screening campaigns.[6][7] TR-FRET assays provide a robust, homogeneous format for inhibitor profiling.

Phosphocreatine-based assays, particularly the spectrophotometric method for creatine kinase, offer a cost-effective and straightforward alternative, especially in academic or lower-throughput settings. While they may not match the sensitivity of luminescence or radiometric methods for all kinases, their reliability and ease of use make them a valuable tool in the researcher's arsenal. Ultimately, the optimal assay choice will depend on the specific kinase of interest, the experimental goals, and the available resources. This guide provides the necessary information to make an informed decision and to successfully implement the chosen methodology.

References

Phosphocreatine's Differential Impact on Muscle Fiber Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis released today offers new insights into the distinct effects of phosphocreatine (PCr) on different skeletal muscle fiber types. This guide, designed for researchers, scientists, and drug development professionals, synthesizes experimental data to objectively compare phosphocreatine's role in the bioenergetics of type I (slow-twitch), type IIa, and type IIx (fast-twitch) muscle fibers. The report includes detailed experimental protocols and visual representations of key signaling pathways to facilitate a deeper understanding of these complex interactions.

Executive Summary

Skeletal muscle is a heterogeneous tissue composed of different fiber types, each with unique metabolic and contractile properties. Phosphocreatine serves as a critical immediate energy reserve for ATP regeneration in all muscle fibers, yet its concentration, utilization, and effects on cellular signaling pathways vary significantly across fiber types. This guide elucidates these differences, providing a quantitative and mechanistic comparison.

Data Presentation: Phosphocreatine and High-Energy Phosphates in Muscle Fibers

The concentration of phosphocreatine and related high-energy phosphates at rest and in response to exercise differs markedly between muscle fiber types. Type II fibers, particularly the fast-glycolytic type IIx, generally exhibit higher resting PCr concentrations compared to the oxidative type I fibers.

Table 1: Resting Concentrations of Phosphocreatine (PCr), ATP, and Creatine (Cr) in Human Muscle Fiber Types (mmol/kg dry weight)

Fiber TypePCr (mmol/kg dw)ATP (mmol/kg dw)Total Creatine (mmol/kg dw)Reference
Type I 71.6 - 73.15.023.0[1][2]
Type IIA ~73.1 - 82.78.039.0[1][2]
Type IIAX Higher than IIALower than IIA-[3][4]
Type IIX 86.48.039.0[1][5]

Note: Values are approximate and can vary based on individual, muscle group, and analytical methodology.

During intense exercise, PCr is rapidly depleted in all fiber types to buffer ATP levels. However, the rate and extent of depletion, as well as the subsequent resynthesis during recovery, show fiber-type specific patterns.

Table 2: Changes in Phosphocreatine (PCr) and ATP Concentrations Following Maximal Exercise in Human Muscle Fiber Types (mmol/kg dw)

Fiber TypePre-Exercise PCrPost-Exercise PCrPre-Exercise ATPPost-Exercise ATPReference
Type I 73.129.7~25Maintained[2]
Type IIA 82.725.4~25Reduced[2]
Type IIAX/IIX Higher than IIAVery Low~25Greatly Reduced[3][4]

Experimental Protocols

The data presented in this guide are derived from key experimental techniques designed to analyze single muscle fiber metabolism.

Muscle Biopsy
  • Objective: To obtain skeletal muscle tissue samples for subsequent analysis.

  • Procedure (Modified Bergström Technique):

    • The subject lies in a supine position, and the vastus lateralis muscle is identified.[2][6][7]

    • The biopsy site is sterilized, and a local anesthetic is administered.[2][6][7]

    • A small incision is made through the skin and fascia.[2][6][7]

    • A Bergström needle is inserted into the muscle. Suction is applied to the needle, and a small piece of muscle tissue is cut and removed.[2][6][7]

    • The sample is immediately frozen in liquid nitrogen to halt metabolic processes.[8]

Single Muscle Fiber Isolation and Typing
  • Objective: To isolate individual muscle fibers and classify them by type.

  • Procedure:

    • The frozen muscle sample is freeze-dried and brought to room temperature in a humidity-controlled environment.

    • Individual muscle fibers are carefully dissected under a microscope.[3][4]

    • Fiber typing is performed using myosin heavy chain (MHC) isoform analysis via SDS-PAGE or histochemical staining for myosin ATPase activity.[3][4] This allows for the classification of fibers into Type I, IIA, IIAX, and IIX.[3][4]

Metabolite Analysis
  • Objective: To quantify the concentrations of PCr, ATP, and other metabolites in single muscle fibers.

  • High-Performance Liquid Chromatography (HPLC):

    • Single muscle fibers are extracted with an acidic solution to precipitate proteins.[9][10]

    • The extract is neutralized and then injected into an HPLC system.[9][10]

    • Metabolites are separated on a reverse-phase column and detected using UV absorbance.[9][10] Known standards are used for quantification.

  • 31P Nuclear Magnetic Resonance Spectroscopy (31P-NMRS):

    • This non-invasive technique allows for the in vivo measurement of phosphorus-containing metabolites.[11][12]

    • The subject is placed within a strong magnetic field, and a surface coil is positioned over the muscle of interest.

    • Radiofrequency pulses are applied, and the resulting signals from 31P nuclei in PCr, ATP, and inorganic phosphate (Pi) are detected and quantified.[11][12]

Signaling Pathways and Visualization

Phosphocreatine and its precursor, creatine, do more than just supply energy; they also influence cellular signaling pathways that regulate muscle growth and adaptation.

Phosphocreatine Energy Shuttle

The phosphocreatine system acts as an efficient energy shuttle, transferring high-energy phosphate from the mitochondria, where ATP is produced, to the sites of ATP utilization, such as the myofibrils for muscle contraction.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP Mito_CK Mito-CK Mito_ATP->Mito_CK Mito_ADP ADP Mito_CK->Mito_ADP PCr_out Phosphocreatine Mito_CK->PCr_out Cr_in Creatine Cr_in->Mito_CK Myo_CK Myofibrillar-CK PCr_out->Myo_CK Diffusion Myo_CK->Cr_in Diffusion Myo_ATP ATP Myo_CK->Myo_ATP Contraction Muscle Contraction Myo_ATP->Contraction Energy for Myo_ADP ADP Myo_ADP->Myo_CK Contraction->Myo_ADP Creatine_Signaling cluster_growth Anabolic Signaling cluster_atrophy Catabolic Signaling Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 Upregulates Myostatin Myostatin Creatine->Myostatin Downregulates Akt Akt IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis (Hypertrophy) mTOR->Protein_Synthesis Promotes ActRIIB ActRIIB Myostatin->ActRIIB Binds to SMAD SMAD 2/3 ActRIIB->SMAD Activates Atrophy Muscle Atrophy SMAD->Atrophy Promotes

References

Safety Operating Guide

Proper Disposal of Phosphocreatine Disodium Tetrahydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential safety and logistical information for the proper disposal of phosphocreatine disodium tetrahydrate, a common reagent in various biochemical and physiological studies. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Summary of Key Safety and Disposal Information

The following table summarizes important data regarding the disposal and handling of phosphocreatine disodium tetrahydrate.

ParameterValue/InformationSource
GHS Hazard Classification Generally not classified as hazardous. However, some suppliers indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents.[1][2][3][4]
Environmental Precautions Keep away from drains, surface water, and groundwater. Should not be released into the environment.[1][2][3]
Ecotoxicity Aquatic invertebrates: >100 mg/l; Algae: >100 mg/l.[1]
PBT and vPvB Assessment Not considered a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[1][2]
Endocrine Disruptor Status Does not contain an endocrine disruptor at a concentration of ≥ 0.1%.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of phosphocreatine disodium tetrahydrate involves a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for its disposal.

1. Personal Protective Equipment (PPE): Before handling the material for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Identification and Segregation:

  • Unused or Expired Product: If the pure phosphocreatine disodium tetrahydrate is to be disposed of, it should be kept in its original or a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as paper towels, gloves, or weighing boats, that have come into contact with the chemical should be considered contaminated and segregated for proper disposal.

  • Empty Containers: Handle contaminated packages in the same way as the substance itself.[1] Completely emptied containers can be recycled after proper rinsing, if local regulations permit.[1]

3. Disposal of Solid Waste:

  • For spills or residual powder, take up the material mechanically (e.g., with a scoop or spatula).[1][2][4]

  • Place the collected solid waste into a suitable, labeled container for disposal.[1][2][4]

  • Avoid generating dust during the collection and packaging process.

4. Prohibition of Sewer Disposal:

  • Do not empty phosphocreatine disodium tetrahydrate or its solutions into drains or sewers.[1] This is to prevent potential environmental contamination.

5. Consultation and Professional Disposal:

  • The final and most crucial step is to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1]

  • Waste must be disposed of in accordance with all applicable federal, state, and local regulations.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for phosphocreatine disodium tetrahydrate.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of phosphocreatine disodium tetrahydrate.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_action Action cluster_final Final Disposal start Identify Waste: Phosphocreatine Disodium Tetrahydrate assess_waste Determine Waste Type start->assess_waste pure_chem Unused/Expired Chemical assess_waste->pure_chem Pure contaminated Contaminated Materials (Gloves, Paper, etc.) assess_waste->contaminated Contaminated empty_container Empty Container assess_waste->empty_container Empty package_solid Package in a sealed, labeled container. pure_chem->package_solid contaminated->package_solid rinse_recycle Triple rinse (if applicable). Recycle or dispose as non-hazardous waste. empty_container->rinse_recycle contact_ehs Contact EHS or licensed waste disposal contractor. package_solid->contact_ehs rinse_recycle->contact_ehs final_disposal Dispose according to local regulations. contact_ehs->final_disposal

Disposal decision workflow for phosphocreatine disodium tetrahydrate.

By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of phosphocreatine disodium tetrahydrate, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting your institution's specific protocols and local regulations.

References

Essential Safety and Logistics for Handling Phosphocreatine Disodium Tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Phosphocreatine disodium tetrahydrate, including operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling Phosphocreatine disodium tetrahydrate, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.

Protection Type Equipment Standards/Specifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary depending on the scale of handling.Chemical protection gloves tested according to EN 374.[3]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[1][2] If dust formation is likely, a NIOSH/MSHA or European Standard EN149 approved respirator (e.g., N95 or P1 particulate filter) should be used.[3]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4]

Occupational Exposure Limits: Currently, there are no established occupational exposure limits for Phosphocreatine disodium tetrahydrate by region-specific regulatory bodies.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling Phosphocreatine disodium tetrahydrate from receipt to disposal minimizes risks and ensures procedural consistency.

start Receiving and Storage prep Preparation and Handling (Use in well-ventilated area or fume hood) start->prep Store in a cool, dry, well-ventilated place. Keep container tightly sealed. use Experimental Use prep->use Wear appropriate PPE: - Eye/Face Protection - Gloves - Lab Coat spill Accidental Spill prep->spill If spill occurs use->spill If spill occurs waste Waste Collection use->waste Collect used materials and excess chemical. decon Decontamination spill->decon Ensure adequate ventilation. Avoid dust formation. Sweep up and shovel into suitable containers. decon->waste disposal Disposal waste->disposal Dispose of in accordance with local, state, and federal regulations.

Safe Handling Workflow for Phosphocreatine Disodium Tetrahydrate.

Step-by-Step Handling and Disposal Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep the container tightly sealed. Some sources recommend storage under nitrogen.[1]

2. Preparation and Handling:

  • Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Ensure a safety shower and eyewash station are readily accessible.[4][5]

  • Avoid contact with skin, eyes, and clothing, as well as inhalation and ingestion.[1]

3. In Case of Accidental Release:

  • Ensure adequate ventilation and wear the appropriate personal protective equipment.[1]

  • For solid spills, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[1]

  • Do not let the product enter drains.[4][6]

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[2][6]

5. Disposal Plan:

  • Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Waste should be separated into categories that can be handled by local or national waste management facilities.[6]

  • Contaminated packaging should be handled in the same manner as the substance itself.[6]

References

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